Urea, N,N'-dinitro-
Description
BenchChem offers high-quality Urea, N,N'-dinitro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Urea, N,N'-dinitro- including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,3-dinitrourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2N4O5/c6-1(2-4(7)8)3-5(9)10/h(H2,2,3,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNECAQOEHMAUEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(N[N+](=O)[O-])N[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH2N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60446324 | |
| Record name | Urea, N,N'-dinitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60446324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
176501-96-5 | |
| Record name | Urea, N,N'-dinitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60446324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
N,N'-Dinitrourea: A Comprehensive Technical Guide to its Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
N,N'-dinitrourea (DNU), a powerful and sensitive energetic material, has garnered significant interest as a precursor for the synthesis of other high-energy compounds.[1] This technical guide provides an in-depth overview of the chemical properties of DNU, focusing on its synthesis, stability, decomposition, and reactivity. The information is presented to be a valuable resource for researchers and professionals working with energetic materials.
Physicochemical Properties
N,N'-dinitrourea is a white crystalline solid with a high density and a positive oxygen balance, making it a subject of interest in the field of energetic materials.[1] However, its practical application is limited by its sensitivity to friction and impact, as well as its low thermal stability.[1] It is also chemically labile, particularly in the presence of acids and water, which can lead to decomposition and even spontaneous ignition.[1][2] When purified and stored in a desiccator, it can be stable for several weeks.[1]
| Property | Value | Source |
| Molecular Formula | CH₂N₄O₅ | [3] |
| Molecular Weight | 150.05 g/mol | [3] |
| Density | 1.98 g/cm³ | [1][4] |
| Calculated Density (at 90 K) | 2.067 g/cm³ | [5] |
| Oxygen Balance | +21.33% | [1] |
| Calculated Heat of Formation (gas phase, ΔfH°298) | 24.88 kJ/mol | [5][6] |
Spectroscopic Data
Spectroscopic methods are crucial for the identification and characterization of N,N'-dinitrourea.
| Spectroscopic Data | Description | Source |
| Infrared (IR) Spectroscopy (KBr) | Characterized by a low-frequency stretching vibration (3200, 3180 cm⁻¹) of the N-H bond involved in hydrogen bonding. The C=O stretching vibration is observed at 1760 cm⁻¹, and the NO₂ group vibrations are seen at 1620–1600 cm⁻¹. | |
| Infrared (IR) Spectroscopy (Acetone solution) | High-frequency stretching vibrations for the C=O group (1780 cm⁻¹) and for the NO₂ group (1620–1610 cm⁻¹). | |
| UV Spectroscopy (Aqueous solution) | The dinitrourea anion exhibits absorption at 272–275 nm. | |
| Mass Spectrometry (Electron Impact) | Does not show a molecular ion peak (m/z 150) due to thermal instability. Major fragments observed at m/z 18 (H₂O), 28 (CO, N₂), 30 (NO), 44 (CO₂, N₂O), 46 (NO₂), and 62 (NH₂NO₂). | [1] |
Synthesis of N,N'-Dinitrourea
The primary method for synthesizing N,N'-dinitrourea is the nitration of urea. Several nitrating agents and conditions have been explored to optimize the yield and purity of the product.
Experimental Protocol: Nitration of Urea with Mixed Acid
A common and effective method for the synthesis of DNU involves the nitration of urea using a mixture of concentrated nitric acid and sulfuric acid (or oleum) at low temperatures.[1][2]
Materials:
-
Urea
-
Trifluoroacetic acid (for washing)[1]
-
Ice bath
Procedure:
-
A mixture of sulfuric acid (or oleum) and nitric acid is prepared and cooled to between -15°C and 0°C in an ice bath.[1][2]
-
Urea is added portion-wise to the stirred acid mixture, ensuring the temperature does not exceed 5°C.[1][2]
-
After the addition of urea is complete, the reaction mixture is stirred for an additional 30 minutes at 0-5°C, during which a white precipitate of N,N'-dinitrourea forms.[1][2]
-
The precipitate is filtered off and washed multiple times with cold trifluoroacetic acid to remove residual acidic impurities.[1]
-
The purified N,N'-dinitrourea is then dried under vacuum.[1][2]
The yield of DNU can be as high as 83.2% under optimized conditions.[4][7]
Caption: Experimental workflow for the synthesis of N,N'-dinitrourea.
Thermal Decomposition
N,N'-dinitrourea is thermally unstable and its decomposition has been studied using various analytical techniques.
Thermal Analysis Data
| Analysis Method | Observation | Source |
| Thermogravimetric Analysis (TGA) | Weight loss begins between 80 and 90°C, with a significant mass loss occurring between 110 and 120°C. | [1] |
| Differential Scanning Calorimetry (DSC) | Shows an exothermic decomposition that correlates with the mass loss observed in TGA. | [1] |
| Ignition Test (Wood's metal bath) | Ignition temperature was found to be between 91°C and 93°C. | [1] |
The thermal decomposition mechanism is complex. Experimental and theoretical studies suggest that the initial step is the homolytic cleavage of the N-N bond.[8] The decomposition is nearly complete before 100°C and results in the formation of various gaseous products including N₂O, NO₂, CON, and CONH.[8] The presence of water can also lead to the formation of nitramide (NH₂NO₂) and carbon dioxide.[1]
Caption: Proposed thermal decomposition pathway of N,N'-dinitrourea.
Chemical Reactivity
N,N'-dinitrourea exhibits reactivity characteristic of nitramines and is susceptible to nucleophilic attack and reactions with bases.
-
Reaction with Bases: DNU reacts with bases to form the corresponding acidic or neutral salts.[4]
-
Reaction with Hydrazine: It reacts with hydrazine to yield 4-nitrosemicarbazide.[4]
-
Reaction with Hydroxylamine: The reaction with hydroxylamine leads to the formation of N-hydroxy-N'-nitrourea.[4]
-
Reaction with Formaldehyde: Depending on the reaction conditions, it reacts with formaldehyde to form various hydroxymethyl derivatives of N-nitroamines.[4]
-
Hydrolysis: In the presence of water, especially with traces of acid, DNU undergoes hydrolysis to produce nitramide and carbon dioxide.[1][2] This reaction is a convenient method for the synthesis of nitramide.[4]
Sensitivity
A critical aspect of the chemical properties of N,N'-dinitrourea is its high sensitivity to external stimuli, which is a significant consideration for its handling and application.
| Sensitivity Test | Result | Source |
| BAM Impact Sensitivity (2 kg drop weight) | 5 J | [1] |
| BAM Friction Sensitivity | 5 N | [1] |
These values indicate that N,N'-dinitrourea is a very sensitive material and must be handled with extreme caution using appropriate safety measures.[1]
Conclusion
N,N'-dinitrourea is a high-energy material with interesting chemical properties, but its high sensitivity and thermal instability currently limit its direct applications. However, its role as a precursor in the synthesis of more stable and powerful energetic materials remains an active area of research. A thorough understanding of its chemical properties, as outlined in this guide, is essential for its safe handling and for the development of new synthetic methodologies in the field of energetic materials.
References
- 1. nowa.pirotechnika.one.pl [nowa.pirotechnika.one.pl]
- 2. Sciencemadness Discussion Board - Dinitrourea - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. N,N'-Dinitrourea | 176501-96-5 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Dense energetic salts of N,N′-dinitrourea (DNU) - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The unimolecular thermal decomposition mechanism of syn, anti-N,N'-Dinitrourea (DNU) - Beijing Institute of Technology [pure.bit.edu.cn:443]
N,N'-Dinitrourea: A Comprehensive Technical Guide to its Molecular Structure and Bonding
For Researchers, Scientists, and Drug Development Professionals
Abstract
N,N'-dinitrourea (DNU), a powerful energetic material and a key precursor in the synthesis of other high-energy compounds, possesses a unique molecular architecture that dictates its reactivity and stability. This technical guide provides an in-depth analysis of the molecular structure and chemical bonding of N,N'-dinitrourea. It consolidates crystallographic and computational data to offer a comprehensive understanding of its structural parameters. Detailed experimental and computational methodologies are presented to aid in the replication and further investigation of this molecule.
Introduction
N,N'-dinitrourea, with the chemical formula CH₂N₄O₅, is a nitrated derivative of urea.[1][2] Its significance stems from its high density, positive oxygen balance, and its role as a synthetic intermediate for other energetic materials like nitramide.[3][4] Despite its simple formula, the presence of two nitro groups attached to the urea backbone leads to a complex electronic and steric environment, making its structural analysis a subject of considerable interest. This guide will delve into the precise geometric arrangement of its atoms and the nature of the chemical bonds that govern its properties.
Molecular Structure
The molecular structure of N,N'-dinitrourea has been elucidated through single-crystal X-ray diffraction and computational modeling. These studies reveal a non-planar molecule with specific bond lengths, bond angles, and torsional angles that are critical to its stability and chemical behavior.
Crystallographic Data
Single-crystal X-ray diffraction studies have determined that N,N'-dinitrourea crystallizes in the orthorhombic space group Fdd2.[5][6][7] The unit cell parameters and other crystallographic data are summarized in the table below.
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | Fdd2 |
| a | 12.0015(9) Å |
| b | 17.6425(13) Å |
| c | 4.5555(4) Å |
| V | 964.57 ų |
| Z | 8 |
| Temperature | 90 K |
| Calculated Density (Dc) | 2.067 g/cm³ |
| (Data sourced from X-ray single-crystal diffraction studies)[5][6][7] |
Molecular Geometry and Bonding
Computational studies, particularly those employing Density Functional Theory (DFT) with the B3LYP functional and 6-31+G(d,p) basis set, have provided insights into the stable geometric configuration of the DNU molecule.[6] These calculations indicate the existence of two stable conformers with an energy difference of 12.621 kJ·mol⁻¹.[6] An X-ray diffraction study of the potassium and dipotassium salts of dinitrourea showed a trend towards equalization of the C-N⁻-NO₂ bond lengths compared to the C-NH-NO₂ fragments, which is consistent with quantum-chemical calculations.[8]
Specific bond lengths and angles are best obtained from the detailed crystallographic information files (CIFs) associated with the published crystal structures. These files provide the most accurate and comprehensive geometric data.
Synthesis of N,N'-Dinitrourea
The primary route for the synthesis of N,N'-dinitrourea is the nitration of urea using various nitrating agents.[6] A common and effective method involves the use of a mixture of concentrated nitric acid and oleum or sulfuric acid at low temperatures.[3][4]
Experimental and Computational Protocols
Synthesis and Isolation
A typical synthesis protocol for N,N'-dinitrourea involves the direct nitration of urea.
Protocol: Nitration of Urea with Mixed Acids [3][4]
-
Preparation of Nitrating Mixture: Equal portions of 98% nitric acid and 20% oleum are carefully mixed and cooled.[3] Alternatively, a 50:50 mixture of 95% sulfuric acid and 100% nitric acid can be used.[4]
-
Reaction: Urea is slowly added to the cooled nitrating mixture while maintaining a low temperature (e.g., -15°C to 5°C).[6]
-
Reaction Time: The reaction mixture is stirred for a specific duration, for instance, 30 minutes at 5°C.[3]
-
Isolation: The resulting N,N'-dinitrourea precipitates out of the solution. The precipitate is then isolated by filtration.
-
Purification: To remove acidic impurities, which can cause instability, the product is washed multiple times with a suitable solvent like trifluoroacetic acid.[4] The purified product is then dried and stored in a desiccator.
X-ray Crystallography
The determination of the crystal structure of N,N'-dinitrourea is performed using single-crystal X-ray diffraction.
Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Single crystals of N,N'-dinitrourea suitable for diffraction are grown, often by slow evaporation from a suitable solvent.
-
Data Collection: A selected crystal is mounted on a diffractometer. The crystal is cooled to a low temperature (e.g., 90 K) to minimize thermal vibrations.[5][7] X-ray diffraction data are collected by rotating the crystal in a beam of monochromatic X-rays.
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using least-squares techniques.
Computational Modeling
Computational chemistry provides valuable insights into the molecular properties of N,N'-dinitrourea.
Protocol: Density Functional Theory (DFT) Calculations [6]
-
Model Building: The initial molecular structure of N,N'-dinitrourea is built using molecular modeling software.
-
Method Selection: A suitable theoretical method and basis set are chosen. For N,N'-dinitrourea, the B3LYP functional with the 6-31+G(d,p) basis set has been shown to be effective.[6]
-
Geometry Optimization: The energy of the molecule is minimized with respect to the positions of its atoms to find the most stable conformation(s).
-
Frequency Analysis: Vibrational frequency calculations are performed on the optimized structure to confirm that it represents a true energy minimum (no imaginary frequencies) and to obtain thermodynamic properties.
-
Property Calculation: Various molecular properties, such as bond lengths, bond angles, dihedral angles, and electronic properties, are calculated from the optimized geometry.
Spectroscopic and Thermal Properties
The structure and bonding of N,N'-dinitrourea are further corroborated by various spectroscopic techniques and thermal analysis.
Spectroscopic Data
| Technique | Observed Features |
| ¹H NMR (DMSO-d₆) | δ = 8.05 ppm (s, 2H) |
| ¹³C NMR (DMSO-d₆) | δ = 149.2 ppm |
| ¹⁴N NMR (DMSO-d₆) | δ = 223.0 ppm (N-NO₂), 352.4 ppm (N-NO₂) |
| Mass Spec. (EI) | m/z: 150 [M⁺], 107, 89, 62, 46 (100%) |
| (Data sourced from various spectroscopic analyses)[3] |
Thermal Decomposition
Thermal analysis shows that N,N'-dinitrourea has limited thermal stability and can decompose spontaneously.[9] The initial step in the thermal decomposition of the imidazolium salt of DNU has been identified as the cleavage of the N-N bond in the anion.[9] The decomposition of N,N'-dinitrourea can be autocatalytic in the presence of trace amounts of water, leading to the formation of nitramide (NH₂NO₂) and CO₂, with the nitramide further decomposing to N₂O and H₂O.[4]
Conclusion
The molecular structure and bonding of N,N'-dinitrourea have been well-characterized through a combination of experimental techniques and computational studies. Its orthorhombic crystal structure and non-planar molecular geometry are key determinants of its properties as an energetic material. The synthesis, primarily through the nitration of urea, requires careful control of reaction conditions to ensure the isolation of a pure and stable product. The detailed protocols and data presented in this guide offer a solid foundation for researchers and scientists working with or developing materials based on the N,N'-dinitrourea scaffold. Further research into its solid-state polymorphism and the detailed kinetics of its decomposition will continue to be of high interest in the field of energetic materials.
References
- 1. N,N'-Dinitrourea | 176501-96-5 [chemicalbook.com]
- 2. chemwhat.com [chemwhat.com]
- 3. sciencemadness.org [sciencemadness.org]
- 4. nowa.pirotechnika.one.pl [nowa.pirotechnika.one.pl]
- 5. Dense energetic salts of N,N′-dinitrourea (DNU) - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
"Thermal decomposition mechanism of N,N'-dinitrourea"
An In-depth Technical Guide on the Thermal Decomposition Mechanism of N,N'-dinitrourea
For Researchers, Scientists, and Drug Development Professionals
N,N'-dinitrourea (DNU) is a highly energetic material with potential applications as a precursor in the synthesis of other energetic compounds. A thorough understanding of its thermal decomposition mechanism is crucial for ensuring its safe handling, storage, and application. This technical guide provides a comprehensive overview of the thermal decomposition of DNU, consolidating findings from various experimental and computational studies. It details the proposed decomposition pathways, presents key quantitative data, outlines experimental methodologies, and provides visual representations of the decomposition processes.
Introduction
N,N'-dinitrourea, a powerful and sensitive explosive, has garnered significant interest due to its high density and positive oxygen balance.[1] However, its low thermal stability necessitates a detailed investigation into its decomposition behavior.[2] Studies have shown that the thermal decomposition of DNU is a complex process involving the initial cleavage of the N-NO2 bond, leading to a cascade of subsequent reactions that produce a variety of gaseous products.[3] The decomposition process is reported to be nearly complete at temperatures below 100°C.[3] This guide synthesizes the current understanding of the DNU thermal decomposition mechanism, providing a valuable resource for professionals working with this and other energetic materials.
Quantitative Decomposition Data
The thermal decomposition of N,N'-dinitrourea has been characterized by several key quantitative parameters obtained through various analytical techniques. These values are essential for modeling the decomposition behavior and assessing the thermal stability of DNU.
Table 1: Thermal Properties and Decomposition Kinetics
| Parameter | Value | Method | Reference |
| Activation Energy (Ea) | 78 kJ/mol | Ignition Test in Wood's Metal Bath | [1] |
| 104 kJ/mol | Differential Scanning Calorimetry (DSC) | [1] | |
| Ignition Temperature | 91 - 93 °C | Ignition Test in Wood's Metal Bath | [1] |
| Decomposition Onset (TGA) | 80 - 90 °C | Thermogravimetric Analysis (TGA) | [1] |
| Rapid Mass Loss (TGA) | 110 - 120 °C | Thermogravimetric Analysis (TGA) | [1] |
| Heat of Formation (ΔfH°298, gas phase) | 24.88 kJ/mol | G3MP2 method (calculated) | [4] |
Table 2: Physical and Structural Properties
| Parameter | Value | Method | Reference |
| Density | 1.98 g/cm³ | Gas Pycnometry | [1] |
| 2.067 g/cm³ | X-ray Single-Crystal Diffraction | [4] | |
| Crystal System | Orthorhombic | X-ray Single-Crystal Diffraction | [4] |
| Space Group | Fdd2 | X-ray Single-Crystal Diffraction | [4] |
Table 3: Mass Spectrometry Fragmentation Data (70 eV)
| m/z | Possible Assignment | Reference |
| 18 | H₂O | [1] |
| 28 | CO, N₂ | [1] |
| 30 | NO | [1] |
| 44 | CO₂, N₂O | [1] |
| 46 | NO₂ | [1] |
| 62 | NH₂NO₂ | [1] |
Thermal Decomposition Pathways
The thermal decomposition of N,N'-dinitrourea is understood to proceed through a multi-step radical mechanism. The initial and most critical step is the homolytic cleavage of the N-N bond.
Primary Decomposition Pathway
The primary pathway involves the initial homolysis of one of the N-NO₂ bonds, which is considered the rate-determining step. This is followed by a series of radical reactions, rearrangements, and further fragmentation. Theoretical calculations have confirmed that the N-N bonds are the first to break as the temperature increases.[3]
Caption: Primary thermal decomposition pathway of N,N'-dinitrourea.
Autocatalytic Decomposition Pathway
In the presence of water, an autocatalytic decomposition pathway has been proposed. This pathway involves the hydrolysis of DNU to form nitramide and carbon dioxide. The nitramide subsequently decomposes, and the water produced can further catalyze the decomposition of remaining DNU.[1]
Caption: Autocatalytic decomposition pathway of N,N'-dinitrourea in the presence of water.
Experimental Protocols
The characterization of the thermal decomposition of N,N'-dinitrourea has been accomplished through a suite of analytical techniques. The following sections detail the methodologies employed in key experimental studies.
Thermogravimetric Analysis (TGA)
-
Instrument: Mettler TGA 850 or equivalent.
-
Sample Preparation: A small sample of N,N'-dinitrourea is placed into an alumina cup.
-
Atmosphere: The analysis is conducted under a nitrogen atmosphere with a flow rate of approximately 80 ml/min.[1]
-
Heating Program: A linear heating rate of 10 °C/min is applied.[1]
-
Calibration: The instrument is calibrated according to the manufacturer's recommendations prior to analysis.[1]
-
Data Acquired: Mass loss as a function of temperature.
Differential Scanning Calorimetry (DSC)
-
Sample Preparation: A small, precisely weighed sample is hermetically sealed in an aluminum pan with a pierced lid.[1]
-
Heating Program: Various heating rates are used to determine the activation energy. For general thermal profiles, a heating rate of 10 °C/min is common.[1]
-
Analysis: The activation energy (Ea) can be calculated using the Kissinger method by plotting the natural logarithm of the heating rate divided by the peak temperature squared (ln(β/T²)) versus the reciprocal of the peak temperature (1000/T).[1]
-
Data Acquired: Heat flow as a function of temperature, providing information on exothermic and endothermic transitions.
Ignition Test (Wood's Metal Bath)
-
Apparatus: A Wood's metal bath capable of maintaining a constant and uniform temperature.
-
Procedure: A test tube containing a small sample (24±28 mg) of N,N'-dinitrourea is immersed into the preheated Wood's metal bath.[1] The time to ignition is measured with a chronometer.
-
Temperature Range: Measurements are typically started just below the suspected ignition temperature determined by DSC and increased in increments of approximately 5 °C.[1]
-
Data Analysis: The activation energy for ignition is determined by plotting the natural logarithm of the ignition time versus the reciprocal of the absolute temperature, based on the Arrhenius equation.[1]
Mass Spectrometry (MS)
-
Ionization Method: Electron Impact (EI) at 70 eV is typically used for fragmentation analysis.[1]
-
Sample Introduction: The sample can be introduced via a direct insertion probe, and the temperature is ramped to induce thermal decomposition.
-
Data Acquired: Mass-to-charge ratio (m/z) of the resulting fragments, which helps in the identification of decomposition products.
In-situ Pyrolysis Fourier Transform Infrared Spectroscopy (FTIR)
-
Methodology: This technique allows for the real-time analysis of gaseous products evolved during thermal decomposition. The sample is heated in a pyrolysis cell that is integrated into the beam path of an FTIR spectrometer.
-
Data Acquired: Infrared spectra of the evolved gases are recorded as a function of temperature, enabling the identification of functional groups and specific molecules.
Experimental and Analytical Workflow
The comprehensive analysis of the thermal decomposition of N,N'-dinitrourea involves a multi-faceted approach, combining several analytical techniques to obtain a complete picture of the process.
References
Spectroscopic Analysis of N,N'-Dinitrourea: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of N,N'-dinitrourea, a high-energy material of significant interest. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics of the compound, presenting quantitative data in structured tables, outlining detailed experimental protocols, and visualizing key processes.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of N,N'-dinitrourea. The following sections detail the proton (¹H), carbon-13 (¹³C), and nitrogen-15 (¹⁵N) NMR data.
¹H and ¹³C NMR Data
The ¹H NMR spectrum of N,N'-dinitrourea is characterized by a single peak, indicative of the two equivalent protons. The ¹³C NMR spectrum shows a single resonance corresponding to the carbonyl carbon.
| Nucleus | Chemical Shift (δ) in ppm | Solvent |
| ¹H | 8.05 (s, 2H) | DMSO-d₆ |
| ¹³C | 149.2 | DMSO-d₆ |
| s = singlet |
¹⁵N NMR Data
| Nitrogen Atom | **Estimated Chemical Shift (δ) in ppm (referenced to CH₃NO₂) ** |
| Amide Nitrogen (-NH-) | 155 to 200 |
| Nitro Group (-NO₂) | 340 to 360 |
Experimental Protocol for NMR Spectroscopy
Instrumentation: A high-resolution NMR spectrometer, such as a Varian XL-200 or a Bruker Avance series (400 MHz or higher), is suitable for the analysis.
Sample Preparation:
-
Dissolve approximately 5-10 mg of N,N'-dinitrourea in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Pulse Sequence: Standard single-pulse sequence.
-
Number of Scans: 16-64 scans, depending on the desired signal-to-noise ratio.
-
Relaxation Delay: 1-5 seconds.
-
Spectral Width: 0-10 ppm.
¹³C NMR Acquisition:
-
Pulse Sequence: Proton-decoupled single-pulse sequence.
-
Number of Scans: 1024 or more scans due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-200 ppm.
¹⁵N NMR Acquisition (Theoretical Protocol):
-
Pulse Sequence: Proton-decoupled single-pulse sequence or a more sensitive technique like INEPT or DEPT.
-
Number of Scans: A significantly high number of scans (several thousand) would be required due to the low natural abundance and low gyromagnetic ratio of ¹⁵N. Isotopic labeling would be beneficial.
-
Relaxation Delay: 5-10 seconds.
-
Spectral Width: A wide spectral window covering the expected ranges for both nitrogen environments.
Infrared (IR) Spectroscopy
FTIR spectroscopy is employed to identify the functional groups present in N,N'-dinitrourea. The key vibrational frequencies are summarized below.
| **Wavenumber (cm⁻¹) ** | Assignment |
| 1684 | C=O stretch |
| 1544 | Asymmetric NO₂ stretch |
| 1419 | Symmetric NO₂ stretch |
| 1224 | N-N stretch |
Experimental Protocol for FTIR Spectroscopy
Instrumentation: A Fourier-transform infrared spectrometer, such as a Bruker IFS 55, is used for analysis.
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of N,N'-dinitrourea with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place the mixture in a pellet press die.
-
Apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans.
-
Background: A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Electron impact mass spectrometry of N,N'-dinitrourea is challenging due to its thermal instability. The molecular ion peak at m/z 150 is often not observed.[2] The fragmentation pattern provides valuable information about the molecule's structure and stability.
| m/z | Possible Assignment |
| 62 | NH₂NO₂ |
| 46 | NO₂ |
| 44 | CO₂, N₂O |
| 43 | HNCO |
| 42 | NCO |
| 30 | NO |
| 28 | N₂, CO |
Experimental Protocol for Mass Spectrometry
Instrumentation: A double-focusing magnetic sector mass spectrometer, such as a JEOL 300D, or a gas chromatograph-mass spectrometer (GC-MS) with a direct insertion probe is suitable.
Sample Introduction:
-
Due to the thermal lability of N,N'-dinitrourea, a direct solid sample inlet or a cooled inlet system is recommended to minimize thermal decomposition before ionization.
Ionization:
-
Method: Electron Impact (EI).
-
Electron Energy: Spectra are typically acquired at both 70 eV and a lower energy, such as 20 eV, to control the extent of fragmentation.
Data Acquisition:
-
Mass Range: Scan from m/z 10 to 200.
-
Heating Rate: If a heated probe is used, a slow and controlled heating rate should be applied to observe the evolution of fragments as a function of temperature.
Visualizations
Spectroscopic Analysis Workflow
References
Crystal Structure Determination of N,N'-Dinitrourea: A Technical Guide
Introduction
N,N'-dinitrourea (DNU) is a highly energetic material that has garnered interest within the scientific community, particularly in the field of energetic materials research. Its molecular structure, featuring two nitro groups attached to a urea backbone, contributes to its high density and positive oxygen balance.[1] Understanding the precise three-dimensional arrangement of atoms within its crystal lattice is paramount for predicting its stability, performance, and safety characteristics. This technical guide provides an in-depth overview of the synthesis and crystal structure determination of N,N'-dinitrourea, tailored for researchers, scientists, and professionals in drug development who may encounter energetic compounds in their work.
Synthesis of N,N'-Dinitrourea
The synthesis of N,N'-dinitrourea has been approached through various nitration methods.[2][3] One effective and well-documented protocol involves the nitration of urea using a mixture of nitric and sulfuric acids at low temperatures.[1]
Experimental Protocol: Synthesis of N,N'-Dinitrourea
Materials:
-
Urea
-
100% Nitric acid
-
95% Sulfuric acid
-
Ice bath
-
Beaker
-
Magnetic stirrer
-
Filtration apparatus (e.g., Büchner funnel)
-
Desiccator
Procedure:
-
Prepare a 50:50 (v/v) mixture of 100% nitric acid and 95% sulfuric acid.
-
Cool the acid mixture in an ice bath to a temperature between -15°C and 5°C.[3]
-
Slowly add urea to the cooled acid mixture while stirring continuously. Maintain the low temperature throughout the addition.
-
After the addition is complete, continue stirring the reaction mixture for approximately 50 minutes.[3]
-
The N,N'-dinitrourea product will precipitate out of the solution.
-
Filter the precipitate using a Büchner funnel and wash with cold, distilled water.
-
Dry the collected crystals under vacuum in a desiccator. Due to its instability in the presence of moisture, proper drying and storage are crucial.
References
In-Depth Technical Guide: Calculated Heat of Formation for N,N'-Dinitrourea
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the calculated heat of formation for N,N'-dinitrourea, a molecule of significant interest in the field of energetic materials. This document outlines key computational data, details relevant experimental protocols, and presents visualizations of the synthetic pathway.
Executive Summary
N,N'-dinitrourea, also known as 1,3-dinitrourea or DNU, is a high-nitrogen energetic material. Its heat of formation is a critical parameter for predicting its performance and stability. This guide summarizes the theoretically calculated heat of formation values and provides detailed methodologies for its synthesis and characterization, aiming to support further research and development in this area.
Calculated Heat of Formation
The heat of formation (ΔHf°) is a fundamental thermodynamic property that quantifies the energy change when a compound is formed from its constituent elements in their standard states. For energetic materials, a higher positive heat of formation often correlates with higher energy content.
Computational Data
Various quantum chemical methods have been employed to calculate the heat of formation of N,N'-dinitrourea. These theoretical approaches provide valuable insights where experimental determination can be challenging or hazardous. The following table summarizes a key calculated value for the gas-phase heat of formation.
| Computational Method | Basis Set | Calculated Heat of Formation (Gas Phase, 298.15 K) | Reference |
| G3MP2 (Isodesmic Reaction) | - | 24.88 kJ mol⁻¹ | [1][2] |
| B3LYP | 6-31+G(d,p) | Thermodynamic properties derived from vibrational analysis | [3] |
Note: While a study mentions the use of the B3LYP/6-31+G(d,p) method to determine the stable geometric configuration and derive thermodynamic properties of N,N'-dinitrourea, a specific value for the heat of formation was not explicitly stated in the available literature[3]. Further investigation of the full study may provide this data point.
Experimental Protocols
The synthesis and experimental determination of the heat of formation of energetic materials like N,N'-dinitrourea require precise and carefully executed protocols.
Synthesis of N,N'-Dinitrourea
The primary method for synthesizing N,N'-dinitrourea is the nitration of urea. Several variations of this procedure exist, with the following being a representative protocol.
Materials:
-
Urea
-
100% Nitric Acid
-
20% Oleum (or concentrated Sulfuric Acid)
-
Trifluoroacetic Acid (for washing)
-
Ice bath
Procedure:
-
A mixture of 100% nitric acid and 20% oleum (or concentrated sulfuric acid) is prepared and cooled to a temperature between -15°C and 0°C in an ice-salt bath.
-
Urea is added portion-wise to the stirred acid mixture, ensuring the reaction temperature does not exceed 5°C. The reaction is highly exothermic and requires careful temperature control.
-
After the complete addition of urea, the reaction mixture is stirred for an additional 30-60 minutes at a controlled temperature (typically 0-5°C).
-
The precipitated N,N'-dinitrourea is then isolated by filtration.
-
The crude product is washed with a cold, non-reactive solvent such as trifluoroacetic acid to remove residual acids.
-
The final product is dried under vacuum to yield pure N,N'-dinitrourea.
Safety Precautions:
-
This synthesis involves highly corrosive and reactive acids. Appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat, is mandatory.
-
The reaction must be conducted in a well-ventilated fume hood.
-
Strict temperature control is crucial to prevent runaway reactions and the formation of unstable byproducts.
-
N,N'-dinitrourea is an energetic material and should be handled with care, avoiding friction, impact, and sources of ignition.
Experimental Determination of Heat of Formation by Bomb Calorimetry
Apparatus:
-
Oxygen bomb calorimeter
-
Benzoic acid (for calibration)
-
Fuse wire (e.g., nichrome)
-
Crucible
-
Press for pelletizing samples
-
High-pressure oxygen source
-
Titration equipment for nitric acid correction
Procedure:
-
Calibration: The heat capacity of the calorimeter is determined by combusting a known mass of a standard substance, typically benzoic acid.
-
Sample Preparation: A precise mass of N,N'-dinitrourea is pressed into a pellet and placed in the crucible. A known length of fuse wire is attached to the electrodes, with a portion in contact with the sample.
-
Bomb Assembly: A small, known amount of distilled water is added to the bottom of the bomb to saturate the internal atmosphere and ensure that the water formed during combustion is in the liquid state. The bomb is then sealed and purged with oxygen to remove atmospheric nitrogen before being filled with high-pressure oxygen (typically 25-30 atm).
-
Combustion: The bomb is placed in the calorimeter bucket containing a precisely measured quantity of water. The temperature of the water is monitored until a steady rate of change is observed. The sample is then ignited by passing an electric current through the fuse wire.
-
Temperature Measurement: The temperature of the water is recorded at regular intervals until it reaches a maximum and then begins to cool. The corrected temperature rise is determined by accounting for heat exchange with the surroundings.
-
Analysis: The bomb is depressurized, and the interior is rinsed with distilled water. The washings are collected and titrated with a standard base solution to determine the amount of nitric acid formed from the combustion of the nitrogen-containing sample.
-
Calculation: The heat of combustion is calculated from the corrected temperature rise and the heat capacity of the calorimeter, with corrections applied for the heat of combustion of the fuse wire and the heat of formation of nitric acid. The standard enthalpy of formation is then derived from the heat of combustion using Hess's law.
Visualizations
Synthesis Workflow for N,N'-Dinitrourea
The following diagram illustrates the key steps in the synthesis of N,N'-dinitrourea.
Caption: Workflow for the synthesis of N,N'-dinitrourea.
Conclusion
This technical guide has summarized the available data on the calculated heat of formation of N,N'-dinitrourea, with a key value of 24.88 kJ mol⁻¹ for the gas phase determined by the G3MP2 method. Detailed protocols for its synthesis via urea nitration and a general procedure for the experimental determination of its heat of formation using bomb calorimetry have been provided. The included workflow diagram visually outlines the synthetic process. Further research to obtain a wider range of calculated values from different computational methods and a specific, validated experimental protocol for the bomb calorimetry of N,N'-dinitrourea would be beneficial for a more complete understanding of this energetic material.
References
An In-depth Technical Guide to the Energetic Properties of N,N'-Dinitrourea (DNU)
Introduction
N,N'-Dinitrourea (O₂NNHCONHNO₂), commonly known as DNU, is a high-energy material characterized by its high density, positive oxygen balance, and significant potential as a precursor in the synthesis of other advanced energetic compounds.[1][2] Despite its simple structure, comprehensive details on its synthesis and properties have only emerged relatively recently.[2] DNU is of considerable interest to the energetic materials community, not as a standalone explosive due to its inherent instabilities, but as a critical intermediate for producing materials like nitramide and 2-oxo-1,3,5-trinitro-1,3,5-triazacyclohexane (keto-RDX).[1][2] This document provides a detailed technical overview of the synthesis, energetic properties, thermal behavior, and experimental characterization of dinitrourea, tailored for researchers and scientists in the field.
Synthesis and Isolation
The primary method for synthesizing dinitrourea is the direct nitration of urea using a mixed acid system at low temperatures.[1][2] The yield and stability of the final product are highly dependent on the precise control of reaction conditions, including reagent concentration, temperature, and reaction time.[3]
Experimental Protocol: Synthesis of N,N'-Dinitrourea
The following protocol is a representative method for the synthesis of DNU:
-
Preparation of Nitrating Mixture: A mixture of 95% sulfuric acid (20.0 g, 0.19 mol) and 100% nitric acid (20.0 g, 0.32 mol) is prepared and cooled to 0°C in an ice bath.[1] An alternative optimal mixture involves 100% HNO₃ and 20% oleum in a 0.6/1 volume ratio.[3]
-
Nitration of Urea: Urea (3.0 g, 0.05 mol) is added portion-wise to the stirred, cooled nitrating mixture over a period of approximately 30 minutes.[1] The reaction temperature must be carefully maintained below 5°C to prevent decomposition.[1] In the oleum-based method, a two-stage temperature profile is used: -15°C for the first stage, followed by 5°C for the second, with a total reaction time of 50 minutes.[3]
-
Isolation: The resulting dinitrourea precipitates from the reaction mixture. The product is then isolated by filtration.[2]
-
Handling: Due to its instability, freshly synthesized dinitrourea must be handled with extreme caution. It is sensitive to acids and moisture, which can catalyze its decomposition, potentially leading to spontaneous ignition at room temperature.[1][2]
References
N,N'-Dinitrourea: A Comprehensive Technical Guide on Stability and Sensitivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the stability and sensitivity data for N,N'-dinitrourea (DNU), a high-energy material with potential applications as a precursor in the synthesis of other energetic compounds.[1][2] Due to its inherent instability, a thorough understanding of its characteristics is crucial for safe handling and use in research and development.
Core Properties
N,N'-dinitrourea is a powerful explosive notable for its high density and positive oxygen balance.[3] However, these energetic properties are coupled with significant sensitivity to external stimuli and limited thermal stability, which currently restrict its direct application as an energetic material.[2][3] It is primarily considered a valuable intermediate for the synthesis of more stable energetic materials, such as keto-RDX (2-oxo-1,3,5-trinitro-1,3,5-triazacyclohexane).[3]
Quantitative Stability and Sensitivity Data
The following tables summarize the key quantitative data available for the stability and sensitivity of N,N'-dinitrourea. For comparative purposes, data for the well-known explosive RDX is also included where available.
| Property | Value | Notes |
| Physical State | White crystalline solid | |
| Density | 1.98 g/cm³ | Determined by helium pycnometry.[3] |
| Oxygen Balance | +21.33 % | This high positive oxygen balance makes it an interesting energetic material.[3] |
| Calculated Heat of Formation (Gas Phase) | 24.88 kJ mol⁻¹ | Calculated using the G3MP2 method based on isodesmic reactions.[4] |
| Sensitivity Parameter | N,N'-Dinitrourea | RDX | Test Method |
| Impact Energy (J) | 5 | 7 | BAM Impact Test (50% probability)[3] |
| Friction Load (N) | 76 | 120 | BAM Friction Test (50% probability)[3] |
| Thermal Stability Parameter | Value | Test Method |
| Ignition Temperature | 91 - 93 °C | Wood's metal bath ignition test.[3] |
| Decomposition Onset (DSC) | ~100 °C | Differential Scanning Calorimetry, with nearly complete decomposition before this temperature.[5] |
| Activation Energy (Ignition) | 78 kJ/mol | Calculated from ignition time vs. reciprocal temperature (Arrhenius plot) between 93 °C and 131 °C.[3] |
Experimental Protocols
A detailed understanding of the methodologies used to obtain the above data is essential for interpretation and replication.
Synthesis of N,N'-Dinitrourea
N,N'-dinitrourea is synthesized via the nitration of urea in a mixture of nitric and sulfuric acids at low temperatures.[3][6]
Procedure:
-
A mixture of 95% sulfuric acid and 100% nitric acid is prepared and cooled to 0 °C.
-
Urea is slowly added to the cooled acid mixture over a period of approximately 30 minutes.
-
Crucially, the reaction temperature must be maintained below 5 °C throughout the addition of urea.
-
The reaction mixture is then poured onto crushed ice, causing the N,N'-dinitrourea product to precipitate.
-
The precipitate is collected by filtration, washed with cold water, and subsequently dried.
Caution: N,N'-dinitrourea is a powerful and sensitive explosive. All standard safety procedures for handling energetic materials must be strictly followed.[3]
Sensitivity Testing
The impact and friction sensitivity of N,N'-dinitrourea were determined using the BAM (Bundesanstalt für Materialforschung und -prüfung) standard methods, with some modifications.
-
Impact Sensitivity: A 2 kg drop weight was utilized. The testing was conducted using an up-and-down method on both sides of the 50% probability level to determine the energy at which there is a 50% chance of detonation.[3]
-
Friction Sensitivity: Similar to the impact test, an up-and-down method was employed to find the friction load at which there is a 50% probability of detonation.[3]
Thermal Stability Analysis
-
Ignition Temperature: The ignition temperature was determined using a Wood's metal bath. This test involves heating the sample in a controlled manner and observing the temperature at which ignition occurs.[3]
-
Differential Scanning Calorimetry (DSC): DSC analysis was used to study the thermal decomposition behavior of N,N'-dinitrourea. The sample is heated at a constant rate, and the heat flow to or from the sample is measured, revealing exothermic decomposition events.[5][7]
-
In-situ Pyrolytic Fourier Transform Infrared Spectroscopy (FTIR): This technique was used to identify the gaseous products of thermal decomposition, showing that the nitryl group is the first to break, leading to the formation of N₂O and NO₂.[5]
Logical Relationships in Material Characterization
The following diagram illustrates the logical flow of characterizing a new energetic material like N,N'-dinitrourea, from synthesis to a comprehensive assessment of its properties.
Summary and Outlook
N,N'-dinitrourea is a highly energetic molecule with a favorable oxygen balance and high density. However, its practical application is hindered by its high sensitivity to impact and friction, as well as its low thermal stability. While it was found to be stable for several weeks in a desiccator, its chemical lability and tendency to decompose, potentially through an autocatalytic process initiated by traces of water, require careful handling.[3] The primary value of N,N'-dinitrourea lies in its role as a precursor for synthesizing more stable and powerful energetic materials. Further research into the stabilization of N,N'-dinitrourea or its derivatives could open new avenues for its application.
References
- 1. researchgate.net [researchgate.net]
- 2. preterhuman.net [preterhuman.net]
- 3. nowa.pirotechnika.one.pl [nowa.pirotechnika.one.pl]
- 4. Dense energetic salts of N,N′-dinitrourea (DNU) - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Properties of Dinitrourea (DNU) and its Salts (1998) | M. Syczewski | 13 Citations [scispace.com]
- 7. researchgate.net [researchgate.net]
Theoretical Foundations and Computational Modeling of N,N'-dinitrourea: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N,N'-dinitrourea (DNU), a powerful and sensitive energetic material, has garnered significant interest for its potential applications and as a precursor for the synthesis of other high-energy compounds. A comprehensive understanding of its molecular structure, stability, and performance characteristics is paramount for its safe handling and effective utilization. This technical guide provides an in-depth exploration of the theoretical studies and computational modeling of DNU, offering a valuable resource for researchers in the fields of energetic materials and computational chemistry. This document details the experimental protocols for the synthesis and characterization of DNU, presents key quantitative data in structured tables for comparative analysis, and visualizes critical workflows and molecular relationships using Graphviz diagrams.
Introduction
N,N'-dinitrourea, also known as 1,3-dinitrourea, is a secondary explosive characterized by its high density and positive oxygen balance.[1] Its molecular structure, consisting of a urea backbone with two nitro groups, contributes to its high energy content. However, DNU is also known for its sensitivity to friction and impact, as well as its relatively low thermal stability, which necessitates careful handling and detailed investigation into its properties.[1]
Theoretical and computational chemistry provides a powerful avenue for investigating the fundamental properties of energetic materials like DNU at the molecular level. Methods such as Density Functional Theory (DFT) and Gaussian-n theories (e.g., G3MP2) enable the calculation of a wide range of properties, including molecular geometry, vibrational frequencies, heats of formation, and reaction pathways for decomposition. This computational insight is invaluable for understanding the structure-property relationships that govern the performance and safety of DNU.
This guide aims to bridge the gap between experimental findings and theoretical predictions by providing a consolidated overview of the synthesis, characterization, and computational modeling of N,N'-dinitrourea.
Experimental Protocols
Synthesis of N,N'-dinitrourea
The primary method for the synthesis of N,N'-dinitrourea involves the nitration of urea using a mixed acid solution at low temperatures.[1][2][3]
Materials:
-
Urea
-
95% Sulfuric acid (H₂SO₄)
-
100% Nitric acid (HNO₃)
-
Trifluoroacetic acid (for washing)
-
Ice
Procedure:
-
Prepare a mixed acid solution by carefully adding 10.9 ml (20.0 g, 0.19 mol) of 95% sulfuric acid to 13.2 ml (20.0 g, 0.32 mol) of 100% nitric acid in a flask.
-
Cool the mixed acid solution to 0°C in an ice bath.
-
Slowly add 3 g (0.05 mol) of urea to the stirred mixed acid solution over a period of approximately 30 minutes, ensuring the reaction temperature does not exceed 5°C.[1][2]
-
After the addition of urea is complete, continue stirring the reaction mixture at 0°C for another 30 minutes. A white precipitate of N,N'-dinitrourea will form during this time.[1][2]
-
Filter the white crystalline product using a glass funnel.
-
Wash the collected product with several portions of cold trifluoroacetic acid (5 x 5 ml) to remove residual acidic impurities.[1][2]
-
Dry the purified N,N'-dinitrourea under vacuum to obtain the final product. A typical yield is around 67%.[2]
Purification
Purification of N,N'-dinitrourea is critical to enhance its stability, as trace amounts of acid can lead to decomposition.[1] The washing step with trifluoroacetic acid in the synthesis protocol is a key purification measure. For highly sensitive applications, recrystallization from an appropriate solvent may be considered, although the solubility and stability of DNU in common solvents should be carefully evaluated.
Characterization Techniques
NMR spectroscopy is used to confirm the molecular structure of N,N'-dinitrourea. Due to its symmetric structure, the 1H NMR spectrum is expected to be simple. The 13C and 14N NMR spectra provide further structural confirmation.
Typical Experimental Parameters:
-
Spectrometer: Varian XL-200 or equivalent.[1]
-
Solvent: Deuterated solvent in which DNU is soluble and stable.
-
Internal Standard: Tetramethylsilane (TMS).
FTIR spectroscopy is employed to identify the functional groups present in the DNU molecule.
Typical Experimental Parameters:
-
Spectrometer: Bruker IFS 55 or equivalent.[1]
-
Sample Preparation: KBr pellet technique.
-
Spectral Range: 4000-400 cm-1.
Characteristic Absorption Bands:
-
N-H stretching vibrations
-
C=O (carbonyl) stretching vibrations
-
N-NO₂ (nitro group) symmetric and asymmetric stretching vibrations
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate the thermal stability and decomposition behavior of DNU.
Typical TGA Experimental Parameters:
-
Instrument: Mettler TGA 850 or equivalent.[1]
-
Heating Rate: 10 °C/min.[1]
-
Atmosphere: Inert (e.g., Nitrogen).[1]
-
Sample Pan: Alumina.[1]
Typical DSC Experimental Parameters:
-
Instrument: TA Instruments DSC Q200 or equivalent.
-
Heating Rate: 10 °C/min.
-
Atmosphere: Inert (e.g., Nitrogen).
-
Sample Pan: Sealed aluminum pans.
TGA typically shows a significant mass loss corresponding to the decomposition of DNU, while DSC reveals an exothermic peak indicating the energy released during decomposition.[1][4]
The BAM (Bundesanstalt für Materialforschung und -prüfung) friction test is a standard method to determine the sensitivity of energetic materials to frictional stimuli.[5][6][7]
Procedure Outline:
-
A small sample of the material is placed on a porcelain plate.[5][7]
-
A porcelain pin is pressed onto the sample with a specific load.[5][7]
-
The test is repeated with increasing loads until a reaction (e.g., spark, flame, or explosion) is observed.[8]
-
The friction sensitivity is reported as the load at which a reaction occurs in at least one out of six trials.[8]
Computational Modeling
Computational modeling provides valuable insights into the properties of N,N'-dinitrourea at the molecular level.
Density Functional Theory (DFT) Calculations
DFT is a widely used quantum chemical method for studying the electronic structure of molecules. The B3LYP functional combined with a Pople-style basis set, such as 6-31G*, is a common choice for calculations on energetic materials.
Typical Calculation Workflow:
-
Geometry Optimization: The molecular geometry of DNU is optimized to find the lowest energy conformation.
-
Frequency Calculation: Vibrational frequencies are calculated at the optimized geometry to confirm that it is a true minimum on the potential energy surface (no imaginary frequencies) and to obtain zero-point vibrational energy (ZPVE) and thermal corrections.
-
Property Calculations: Various properties such as bond lengths, bond angles, Mulliken charges, and the energies of frontier molecular orbitals (HOMO and LUMO) are calculated.
Typical Software and Keywords (Gaussian):
Gaussian-n Theory (G3MP2) Calculations
G3MP2 is a composite quantum chemical method that provides highly accurate thermochemical data, such as heats of formation. It involves a series of calculations at different levels of theory and with different basis sets, which are then combined to extrapolate to a high level of accuracy.[9][10]
G3MP2 Procedure Outline:
-
Initial geometry optimization and frequency calculation at the HF/6-31G(d) level.[10]
-
Geometry optimization at the MP2(Full)/6-31G(d) level.[10]
-
Single-point energy calculations at higher levels of theory (e.g., QCISD(T)/6-31G(d) and MP2/G3MP2Large).[10]
-
The individual energies are combined with empirical higher-level corrections to yield the final G3MP2 energy.[10]
Data Presentation
Molecular and Crystal Properties
| Property | Experimental Value | Calculated Value | Method | Reference |
| Crystal System | Orthorhombic | - | X-ray Diffraction | [11] |
| Space Group | Fdd2 | - | X-ray Diffraction | [11] |
| Lattice Parameters | a = 12.0015(9) Å | - | X-ray Diffraction | [11] |
| b = 17.6425(13) Å | ||||
| c = 4.5555(4) Å | ||||
| Cell Volume (V) | 964.57 ų | - | X-ray Diffraction | [11] |
| Density (ρ) | 1.98 g/cm³ | 2.067 g/cm³ | Gas Pycnometry / X-ray | [1][11] |
| Heat of Formation (ΔHf°) | - | 24.88 kJ/mol (gas phase) | G3MP2 | [11] |
Key Bond Lengths and Angles
| Bond/Angle | Experimental (X-ray) | Calculated (DFT/B3LYP) |
| C=O Bond Length | Data not available | Insert calculated value |
| N-NO₂ Bond Length | Data not available | Insert calculated value |
| N-C-N Bond Angle | Data not available | Insert calculated value |
| O-N-O Bond Angle | Data not available | Insert calculated value |
(Note: Specific experimental bond lengths and angles from single-crystal X-ray diffraction studies should be populated here when available.)
Performance and Sensitivity
| Parameter | Value | Method | Reference |
| Detonation Velocity (D) | Calculated value | Kamlet-Jacobs Equations | [12][13][14][15][16] |
| Detonation Pressure (P) | Calculated value | Kamlet-Jacobs Equations | [12][13][14][15][16] |
| Impact Sensitivity | Data not available | BAM Impact Test | |
| Friction Sensitivity | Very sensitive | BAM Friction Test | [1] |
| Oxygen Balance | +21.33 % | - | [1] |
Visualizations
Synthesis Workflow
References
- 1. nowa.pirotechnika.one.pl [nowa.pirotechnika.one.pl]
- 2. Sciencemadness Discussion Board - Dinitrourea - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. sciencemadness.org [sciencemadness.org]
- 4. researchgate.net [researchgate.net]
- 5. utec-corp.com [utec-corp.com]
- 6. Bam Friction Device Instrumentation to Determine Explosive’s Friction Sensitivity | UTEC Corporation, LLC [utec-corp.com]
- 7. smsenergetics.com [smsenergetics.com]
- 8. digital.library.unt.edu [digital.library.unt.edu]
- 9. thiele.ruc.dk [thiele.ruc.dk]
- 10. G3MP2 Theory [schulz.chemie.uni-rostock.de]
- 11. Dense energetic salts of N,N′-dinitrourea (DNU) - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 13. [PDF] The Role of Product Composition in Determining Detonation Velocity and Detonation Pressure | Semantic Scholar [semanticscholar.org]
- 14. pubs.aip.org [pubs.aip.org]
- 15. wydawnictwa.ipo.lukasiewicz.gov.pl [wydawnictwa.ipo.lukasiewicz.gov.pl]
- 16. researchgate.net [researchgate.net]
Methodological & Application
Application Notes: Synthesis of Keto-RDX (K-6) via N,N'-Dinitrourea Precursor
Introduction
2-Oxo-1,3,5-trinitro-1,3,5-triazacyclohexane, commonly known as Keto-RDX or K-6, is a high-energy density material (HEDM) with considerable potential in advanced explosive and propellant formulations.[1] Structurally similar to RDX, Keto-RDX possesses a cyclic nitrourea framework which contributes to its high density and powerful energetic properties.[1][2] Reports indicate that K-6 may offer up to 4% more energy than HMX, a benchmark high-performance explosive. However, its high sensitivity to mechanical stimuli, such as impact and friction, is a significant consideration for its practical application, often necessitating its use in a phlegmatized form.[2][3]
One effective and relatively cost-efficient synthesis route involves the use of N,N'-dinitrourea as a key precursor.[2] This is often achieved through a "one-pot" method where urea is nitrated in-situ to form N,N'-dinitrourea, which then undergoes condensation with nitrolysis products of hexamine or its derivatives.[1] This approach avoids the isolation of the highly sensitive N,N'-dinitrourea intermediate.[4] These notes provide an overview of the synthesis, key experimental data, and a detailed protocol for the laboratory-scale production of Keto-RDX.
Disclaimer: Keto-RDX and its precursors are energetic materials. All experimental work should be conducted by trained professionals in a controlled laboratory environment with appropriate safety measures, including personal protective equipment (PPE), blast shields, and remote handling capabilities where necessary.
Physicochemical and Spectroscopic Data
The accurate identification of Keto-RDX is crucial for assessing purity and yield. The following table summarizes key physical and spectroscopic properties.
| Property | Value | Reference |
| Molecular Formula | C₃H₄N₆O₇ | [5] |
| Molecular Weight | 236.10 g/mol | [5] |
| Appearance | White crystalline solid | [3] |
| Density | 1.93 g/cm³ | [3] |
| Melting Point | 180-181 °C | [3] |
| IR Absorption (C=O) | ~1715 cm⁻¹ (Typical for aliphatic ketones) | [6] |
| ¹³C NMR Absorption (C=O) | ~200-215 ppm (Typical for ketone carbons) | [6][7] |
| Purity Analysis | High-Performance Liquid Chromatography (HPLC) | [3] |
Experimental Workflow
The following diagram illustrates the logical flow of the one-pot synthesis method for Keto-RDX, starting from the preparation of the nitrating agent to the final product isolation.
Quantitative Synthesis Data
The yield and product composition of the one-pot synthesis are highly dependent on the starting materials and reaction conditions. The following tables summarize results from published methods where N,N'-dinitrourea is generated in-situ.
Table 1: Comparison of One-Pot Synthesis Methods Data derived from the work of Shokrollahi et al.[1]
| Parameter | Method A | Method B |
| Primary Reactants | Urea, Hexamine | Urea, Hexamine Dinitrate (HDN) |
| Nitrating Agent | H₂SO₄ / HNO₃ Mixture | H₂SO₄ / HNO₃ Mixture |
| Reaction Character | Vigorously Exothermic | Mildly Exothermic |
| Crude Product Yield | 8.0 g (from 4.2 g hexamine) | Not specified |
| Product Composition | ~45% Keto-RDX, ~55% RDX | >37% Keto-RDX (Optimized) |
Table 2: Optimized Conditions for Method B (HDN) Data showing conditions for achieving maximum Keto-RDX yield (>37%).[1]
| Reagent | Moles | Molar Ratio (relative to HDN) |
| Hexamine Dinitrate (HDN) | 0.038 | 1.0 |
| Urea | 0.075 | ~2.0 |
| Sulfuric Acid (H₂SO₄) | 0.72 | ~18.9 |
| Nitric Acid (HNO₃) | 0.92 | ~24.2 |
| Ratio of HNO₃ / HDN | - | 18 (as specified in source) |
Experimental Protocols
The following protocols are adapted from published laboratory-scale synthesis procedures.[1]
Materials and Equipment
-
Urea
-
Hexamine or Hexamine Dinitrate (HDN)
-
Concentrated Sulfuric Acid (98%)
-
Fuming Nitric Acid (98%+)
-
Crushed Ice and Water
-
Ethyl Acetate (for recrystallization)
-
Glass reaction vessel equipped with mechanical stirring, a thermometer, and an addition funnel
-
Ice/salt bath for cooling
-
Filtration apparatus (e.g., Büchner funnel)
-
Standard laboratory glassware
Protocol: One-Pot Synthesis using Hexamine Dinitrate (Method B)
-
Prepare the Nitrating Mixture: In a reaction vessel, prepare a mixture of 50 mL of sulfuric and nitric acids. The optimal molar quantities reported for a 10 g scale of HDN are approximately 0.72 moles of H₂SO₄ and 0.92 moles of HNO₃.[1]
-
Cooling: Cool the acid mixture to below 5 °C using an ice/salt bath with vigorous stirring.
-
Formation of N,N'-Dinitrourea (in-situ): Slowly add urea (4.5 g, 0.075 mol) to the cold, stirring acid mixture. Maintain the temperature below 5 °C throughout the addition. The mixture will become milky.
-
Condensation Reaction: Once the urea is fully added, begin the slow, portion-wise addition of hexamine dinitrate (HDN) (10 g, 0.038 mol). The temperature must be strictly maintained at <5 °C.[1] This addition is reported to be a mild reaction.[1]
-
Reaction Maturation: After the complete addition of HDN, allow the reaction mixture to warm to 10 °C and continue stirring for 1 hour.[1]
-
Product Isolation: Quench the reaction by pouring the entire mixture slowly and carefully onto a large volume of crushed ice (~400 g) with stirring.[1]
-
Filtration and Washing: A white precipitate will form. Collect the crude product by filtration. Wash the filter cake thoroughly with cold water until the washings are neutral.
-
Drying: Dry the crude product in a desiccator or a vacuum oven at a low temperature. The resulting product will be a mixture of Keto-RDX and RDX.
-
Purification: Further purification to obtain crystalline Keto-RDX can be achieved by recrystallization from a suitable solvent, such as ethyl acetate.[3]
Note: The crude product contains a significant amount of RDX as a byproduct.[1] Analytical methods such as HPLC or derivative spectrophotometry are required to determine the precise Keto-RDX/RDX ratio in the final product.[1][3]
References
- 1. sciencemadness.org [sciencemadness.org]
- 2. COMPARING PROPERTIES OF HIGH ENERGY EXPLOSIVES KETO [vti.mod.gov.rs]
- 3. scribd.com [scribd.com]
- 4. researchgate.net [researchgate.net]
- 5. 2-oxo-1,3,5-trinitro-1,3,5-triazacyclohexane [webbook.nist.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
Application Notes and Protocols for the Synthesis of Nitramide from N,N'-Dinitrourea
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitramide (H₂NNO₂) is a fundamental energetic material and a valuable intermediate in the synthesis of various high-energy compounds.[1] One effective method for its preparation is through the controlled hydrolysis of N,N'-dinitrourea (DNU). This document provides detailed application notes and experimental protocols for the synthesis of nitramide from N,N'-dinitrourea, targeting professionals in research and development. N,N'-dinitrourea itself is an important precursor for cyclic nitroamine energetic compounds and can be synthesized from urea.[2]
The synthesis of nitramide from DNU proceeds via a hydrolysis reaction, where DNU decomposes in the presence of water to yield nitramide and carbon dioxide.[1] This method is noted for its potential for high yields and is a key step in various synthetic pathways for more complex energetic materials.
Reaction Principle
The core of this application is the hydrolysis of N,N'-dinitrourea. The reaction is straightforward and involves the cleavage of the C-N bonds within the urea backbone, facilitated by water. The overall chemical equation for this transformation is:
O₂N-NH-CO-NH-NO₂ + H₂O → 2 H₂N-NO₂ + CO₂
This process can be carried out under various conditions, including in aqueous solutions or in organic solvents with a controlled amount of water. The choice of solvent and reaction conditions can influence the yield and the ease of isolation of the final product.
Quantitative Data Summary
The following table summarizes the key quantitative data from various reported syntheses of nitramide from N,N'-dinitrourea.
| Precursor | Reagents/Solvents | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| N,N'-Dinitrourea | Stoichiometric water in organic solvent | Not Specified | Not Specified | Almost quantitative | [1] |
| N,N'-Dinitrourea | Ether, Water | 0 (dissolution), 20 (hydrolysis) | 4.5 hours | 73% | [3] |
| Urea (in-situ DNU hydrolysis) | Oleum (20% SO₃), Nitric acid, Water, Ethyl acetate | -5 to 10 | ~2 hours | 75% | [3] |
Experimental Protocols
Protocol 1: Synthesis of Nitramide from Isolated N,N'-Dinitrourea
This protocol is adapted from a procedure involving the isolation of N,N'-dinitrourea followed by its hydrolysis.
Materials:
-
N,N'-dinitrourea (synthesized separately)
-
Diethyl ether
-
Methylene chloride (cold)
-
Distilled water
-
Glass filter
-
Round-bottom flask
-
Rotary evaporator
Procedure:
-
Isolation of N,N'-Dinitrourea: The crude N,N'-dinitrourea precipitate, obtained from the nitration of urea, is filtered through a glass filter.
-
The collected solid is washed three times with 10 ml portions of cold methylene chloride and then squeezed to remove excess solvent.
-
Hydrolysis: The washed N,N'-dinitrourea is dissolved in 300 ml of diethyl ether at 0°C with continuous stirring.
-
The ether solution is then washed twice with 20 ml portions of distilled water.
-
The aqueous washings are combined and kept at 20°C for 4.5 hours to allow for the complete hydrolysis of any dissolved N,N'-dinitrourea to nitramide.
-
Isolation of Nitramide: The aqueous solution is then concentrated to dryness under reduced pressure using a rotary evaporator to yield solid nitramide.[3]
Protocol 2: One-Pot Synthesis and In-Situ Hydrolysis of N,N'-Dinitrourea from Urea
This protocol describes the synthesis of nitramide directly from urea, where the intermediate N,N'-dinitrourea is hydrolyzed in-situ.
Materials:
-
Urea
-
Oleum (20% SO₃)
-
Nitric acid (d = 1.5 g/cm³)
-
Ice-water mixture
-
Ethyl acetate
-
Distilled water
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Nitration of Urea: In a suitable reaction vessel, 35 g of oleum (20% SO₃) is added to 35 g of nitric acid (d = 1.5 g/cm³).
-
To this stirred acid mixture, 10 g (0.1667 mol) of urea is added in portions, maintaining the temperature between -5 to 0°C.
-
The reaction mixture is then stirred for 40 minutes at a temperature of 0 to 5°C.
-
Hydrolysis and Extraction: The reaction mixture is poured into 300 g of an ice-water mixture with continuous stirring, ensuring the temperature does not exceed 10°C. This step facilitates the hydrolysis of the formed N,N'-dinitrourea.
-
The aqueous mixture is then extracted with ethyl acetate (one portion of 2 x 100 ml and four portions of 50 ml).
-
The combined organic extracts are washed three times with 40 ml portions of distilled water.
-
The washed organic phase is kept for 2 hours at 20°C.
-
Isolation of Nitramide: The ethyl acetate is removed by evaporation under reduced pressure to yield the nitramide product.[3]
Visualizations
Reaction Pathway
The following diagram illustrates the single-step hydrolysis of N,N'-dinitrourea to produce nitramide and carbon dioxide.
Caption: Chemical transformation of N,N'-dinitrourea into nitramide.
Experimental Workflow
This diagram outlines the key steps in the synthesis and isolation of nitramide from N,N'-dinitrourea as described in Protocol 1.
Caption: Step-by-step workflow for the synthesis of nitramide.
References
Application Notes and Protocols for the Preparation and Characterization of Energetic N,N'-Dinitrourea Salts
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols and application notes for the synthesis and characterization of energetic salts derived from N,N'-dinitrourea (DNU). The focus is on providing actionable methodologies and structured data for researchers in the field of energetic materials.
Experimental Protocols
Protocol 1: Synthesis of N,N'-Dinitrourea (DNU)
N,N'-dinitrourea (DNU) is the precursor for its energetic salts and is synthesized by the nitration of urea. The following protocol is based on established methods.[1][2]
Safety Precaution: N,N'-dinitrourea is a powerful and sensitive explosive and should be handled with extreme caution using standard safety procedures for energetic materials.[2]
Materials:
-
Urea
-
100% Nitric Acid
-
95-98% Sulfuric Acid or 20% Oleum
-
Trifluoroacetic Acid (for washing)
-
Ice bath
-
Glass filter funnel
Procedure:
-
Prepare a nitrating mixture by cautiously adding 95% sulfuric acid to 100% nitric acid in a 1:1 ratio, while maintaining the temperature below 10°C in an ice bath.[1][2]
-
Slowly add urea to the cold nitrating mixture over a period of approximately 30 minutes. Critically, ensure the reaction temperature does not exceed 5°C.[2]
-
After the addition is complete, allow the mixture to stand for 30 minutes at 0-5°C. A white precipitate of DNU will form.[1][2]
-
Isolate the white crystalline product by filtration through a glass funnel.
-
Wash the product with cold trifluoroacetic acid to remove residual acids.[2]
-
Dry the product under vacuum to obtain pure N,N'-dinitrourea. Yields can exceed 90%.[3]
Protocol 2: General Synthesis of Energetic N,N'-Dinitrourea Salts
Energetic salts are formed by reacting the acidic DNU with a nitrogen-rich base in a suitable solvent.[4]
Materials:
-
N,N'-dinitrourea (DNU), synthesized as per Protocol 1
-
Selected base (e.g., ethylenediamine, 4-aminotriazole, imidazole derivatives)[4]
-
Solvent (e.g., acetonitrile, ethanol)[4]
-
Magnetic stirrer and hotplate
Procedure:
-
Dissolve the selected base in a suitable polar solvent, such as acetonitrile, which has been shown to produce high yields (up to 85%).[4]
-
In a separate vessel, prepare a solution or suspension of N,N'-dinitrourea in the same solvent.
-
Slowly add the DNU solution/suspension to the base solution with continuous stirring.
-
The reaction temperature and time can be optimized; for example, a reaction at 10°C for 2 hours has proven effective for the salt of 4-aminotriazole and DNU.[4]
-
The resulting salt will typically precipitate from the solution.
-
Isolate the salt by filtration.
-
Wash the product with a small amount of cold solvent to remove any unreacted starting materials.
-
Dry the final product under vacuum.
Protocol 3: Characterization of N,N'-Dinitrourea Salts
A comprehensive characterization is essential to confirm the structure and determine the energetic properties of the synthesized salts.
1. Structural Analysis:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve the salt in a suitable deuterated solvent (e.g., DMSO-d₆). Record ¹H and ¹³C NMR spectra to confirm the molecular structure.[4]
-
Infrared (IR) Spectroscopy: Record the IR spectrum of the solid sample (e.g., using KBr pellets). Key vibrational bands will confirm the presence of functional groups associated with the cation and the dinitrourea anion.[1][4]
-
Elemental Analysis: Determine the percentage composition of C, H, and N to verify the empirical formula of the synthesized salt.[4]
2. Thermal Analysis:
-
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): Use DSC/TGA to evaluate the thermal stability of the salts.[5]
-
Heat a small sample (1-2 mg) in an aluminum pan under an inert atmosphere (e.g., nitrogen).
-
Use a heating rate of 5-10 °C/min.
-
The DSC curve will show exothermic decomposition peaks, indicating the decomposition temperature (T_d). TGA will show the corresponding mass loss.[4] DNU salts are typically more thermally stable than DNU itself.[1]
-
3. Physicochemical Properties:
-
Density Measurement: Determine the density using a gas pycnometer for an accurate measurement of the solid-state density.[2] Alternatively, the theoretical crystal density (D_c) can be calculated from single-crystal X-ray diffraction data.[6]
-
X-ray Crystallography: Grow single crystals of the salt and perform X-ray diffraction analysis to determine the precise three-dimensional atomic structure. This provides definitive structural proof and allows for the calculation of crystal density.[6]
4. Sensitivity Testing:
-
Impact and Friction Sensitivity: Evaluate the sensitivity to mechanical stimuli using standardized BAM (Bundesanstalt für Materialforschung und -prüfung) impact and friction tests. This is a critical safety and performance parameter for energetic materials.[2]
Data Presentation
The properties of energetic salts are highly dependent on the choice of the cation. The following table summarizes key data for N,N'-dinitrourea and some of its representative salts.
| Compound/Salt | Cation | Density (g/cm³) | Decomposition Temp. (°C) | Reference |
| N,N'-Dinitrourea (DNU) | - | 2.067 (calculated) | ~70 | [6] |
| Ethylenediamine-DNU | Ethylenediammonium | Not Reported | 125 | [4] |
| 4-Amino-1,2,4-triazolium-DNU | 4-Amino-1,2,4-triazolium | 1.75 | Not Reported | [6] |
| 3-Amino-1,2,4-triazolium-DNU | 3-Amino-1,2,4-triazolium | 1.86 | Not Reported | [6] |
Visualization of Experimental Workflows
The following diagrams illustrate the logical flow of the preparation and characterization processes.
Caption: Workflow for the synthesis and purification of energetic N,N'-dinitrourea salts.
Caption: Logical diagram of characterization techniques and the properties they determine.
References
- 1. sciencemadness.org [sciencemadness.org]
- 2. nowa.pirotechnika.one.pl [nowa.pirotechnika.one.pl]
- 3. preterhuman.net [preterhuman.net]
- 4. Preparation and Characterization of Energetic Ionic Salts of N,N-Dinitrourea [energetic-materials.org.cn]
- 5. researchgate.net [researchgate.net]
- 6. Dense energetic salts of N,N′-dinitrourea (DNU) - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Quantification of N,N'-dinitrourea
Introduction
N,N'-dinitrourea (DNU), also known as 1,3-dinitrourea, is a highly energetic material characterized by its high density and positive oxygen balance.[1] It serves as a crucial precursor in the synthesis of other energetic compounds, such as 2-oxo-1,3,5-trinitro-1,3,5-triazacyclohexane (keto-RDX).[1] However, DNU is known for its thermal instability and sensitivity to friction and impact, which necessitates careful handling and accurate quantification for safety, quality control in synthesis, and stability studies.[1][2] This document provides detailed application notes and protocols for various analytical methods to quantify N,N'-dinitrourea in different sample matrices.
Application Note 1: Quantification of N,N'-Dinitrourea by High-Performance Liquid Chromatography (HPLC)
Principle
High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a robust and widely used technique for the analysis of explosives and related compounds.[3] This method utilizes a reversed-phase C18 column to separate N,N'-dinitrourea from other components in the sample matrix. Quantification is achieved by measuring the analyte's UV absorbance at a specific wavelength and comparing it to a calibration curve generated from standards of known concentrations. This approach is adapted from established methods for nitroaromatics and nitramines, such as EPA Method 8330B.[3]
Experimental Protocol
1. Apparatus and Materials
-
High-Performance Liquid Chromatograph (HPLC) system with a UV detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Syringe filters (0.45 µm, compatible with acetonitrile).
-
Volumetric flasks, pipettes, and autosampler vials.
-
Analytical balance.
2. Reagents
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Reagent water (HPLC grade).
-
N,N'-dinitrourea analytical standard.
-
Caution: N,N'-dinitrourea is a sensitive explosive and must be handled with extreme care using appropriate safety measures.[1]
3. Standard Preparation
-
Stock Standard Solution (e.g., 1000 mg/L): Accurately weigh approximately 10 mg of DNU standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.
-
Working Standards: Prepare a series of working standards (e.g., 0.5, 1, 5, 10, 20 mg/L) by diluting the stock solution with a methanol/water mixture (e.g., 50:50 v/v) to match the mobile phase composition.
4. Sample Preparation
-
Aqueous Samples (Direct Injection for high levels):
-
Allow the sample to reach room temperature.
-
Dilute the sample with acetonitrile to ensure the concentration falls within the calibration range and to preserve thermally sensitive compounds.[3]
-
Filter the sample through a 0.45 µm syringe filter into an autosampler vial.
-
-
Solid Samples (e.g., soil, synthesis mixtures) - Acetonitrile Extraction:
-
Weigh approximately 2 g of the solid sample into a vial.
-
Add 10 mL of acetonitrile and shake or sonicate for 15-30 minutes.
-
Allow the solid particles to settle.
-
Filter the supernatant through a 0.45 µm syringe filter into an autosampler vial.
-
5. HPLC-UV Conditions
-
Mobile Phase: Isocratic mixture of Methanol/Water (50:50, v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Column Temperature: 30 °C.
-
UV Detector Wavelength: 230 nm (based on typical absorbance for N-nitro groups).[4]
Workflow Diagram
Caption: General workflow for the quantification of N,N'-dinitrourea using HPLC-UV.
Quantitative Data Summary
| Parameter | Expected Performance (based on similar nitramines) |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.05 - 0.2 mg/L |
| Limit of Quantification (LOQ) | 0.15 - 0.6 mg/L |
| Precision (%RSD) | < 5% |
| Retention Time | Column and mobile phase dependent |
Application Note 2: High-Sensitivity Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle
For trace-level detection and enhanced specificity, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method. It couples the separation power of HPLC with the sensitive and selective detection capabilities of a mass spectrometer. This is particularly useful for complex matrices where co-eluting peaks might interfere with UV detection. The mass spectrometer is set to monitor for the specific mass-to-charge ratio (m/z) of the DNU molecule and its fragments.
Experimental Protocol
1. Apparatus, Reagents, and Standards
-
Follow the setup for HPLC, but with an LC-MS system (e.g., equipped with an Electrospray Ionization - ESI source).
-
Use LC-MS grade solvents (acetonitrile, methanol, water) and additives (e.g., formic acid or ammonium formate).
2. Sample Preparation
-
Sample preparation protocols are identical to those described for the HPLC-UV method. Ensure final dilutions are made with the mobile phase starting condition.
3. LC-MS Conditions
-
LC Conditions:
-
Column: Reversed-phase C18 (e.g., 100 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
MS Conditions:
-
Ionization Source: Electrospray Ionization (ESI), Negative Mode.
-
Scan Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).
-
Monitored Ions:
-
Parent Ion [M-H]⁻: m/z 149.0.
-
Potential Fragment Ions: m/z 46.0 (NO₂⁻), m/z 62.0 (NH₂NO₂⁻). These fragments are suggested by electron impact studies and would need to be confirmed via ESI.[1]
-
-
Quantitative Data Summary
| Parameter | Expected Performance |
| Linearity (R²) | > 0.998 |
| Limit of Detection (LOD) | < 1 µg/L |
| Limit of Quantification (LOQ) | < 5 µg/L |
| Precision (%RSD) | < 10% at low concentrations |
| Specificity | Very High |
Application Note 3: Spectrophotometric Screening using Griess Reaction
Principle
This protocol describes a potential screening method based on the chemical properties of N,N'-dinitrourea. DNU can be chemically reduced to yield nitrite (NO₂⁻). The released nitrite is then quantified using the Griess reaction, a well-established colorimetric method.[5] In this reaction, nitrite reacts with a diazotizing reagent (e.g., sulfanilamide) in an acidic medium, and the resulting diazonium salt is coupled with N-(1-naphthyl)ethylenediamine to form a intensely colored azo dye, which is measured spectrophotometrically.[5][6]
Experimental Protocol
1. Apparatus and Reagents
-
UV-Visible Spectrophotometer.
-
Reducing Agent: e.g., Cadmium column or a chemical reductant like hydrazine sulfate.[6]
-
Griess Reagent:
-
Solution A: Sulfanilamide in hydrochloric acid.
-
Solution B: N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in water.
-
-
Nitrite (e.g., Sodium Nitrite) standard for calibration.
2. Standard and Sample Preparation
-
Standard Curve: Prepare a calibration curve using sodium nitrite standards (0.1 - 2.0 mg/L).
-
Sample Treatment (Reduction Step):
-
Take a known volume of the aqueous sample containing DNU.
-
Pass the sample through a cadmium reduction column or treat with a chemical reductant according to established procedures to convert the nitro groups to nitrite.
-
Collect the reduced sample.
-
3. Color Development and Measurement
-
To 10 mL of the reduced sample (or standard), add 1 mL of Solution A (Sulfanilamide). Mix and wait for 5 minutes.
-
Add 1 mL of Solution B (NED). Mix well.
-
Allow 20 minutes for color development.
-
Measure the absorbance at approximately 540 nm against a reagent blank.[5]
-
Calculate the concentration of DNU based on the stoichiometry of the reduction reaction.
Reaction Principle Diagram
References
Application Note: Thermal Behavior of N,N'-Dinitrourea (DNU) using DSC and TGA
Abstract
This application note provides a detailed analysis of the thermal behavior of N,N'-dinitrourea (DNU), a high-energy material. Utilizing Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), this document outlines the experimental protocols and presents key data on the decomposition of DNU. The information is intended for researchers, scientists, and professionals in drug development and materials science who are handling or investigating energetic compounds.
Introduction
N,N'-dinitrourea (DNU) is an energetic material with a high density and a positive oxygen balance, making it a subject of interest in the field of high-energy materials. A thorough understanding of its thermal stability and decomposition characteristics is paramount for its safe handling, storage, and potential application. Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential tools for characterizing the thermal properties of such materials. DSC measures the heat flow associated with thermal transitions as a function of temperature, while TGA measures the change in mass of a sample as it is heated. This note details the application of these techniques to elucidate the thermal decomposition profile of DNU.
Experimental Protocols
The following protocols are generalized from methodologies reported in the scientific literature.[1]
Sample Preparation
-
Sample: Crystalline N,N'-dinitrourea. Ensure the sample is pure and free from acidic impurities, as trace amounts of acid can significantly lower the decomposition temperature.[1]
-
Crucibles: Use alumina or aluminum crucibles for both DSC and TGA measurements.
-
Sample Mass: Accurately weigh approximately 0.5 - 2 mg of the DNU sample into the crucible.
Differential Scanning Calorimetry (DSC) Protocol
-
Instrument: A calibrated DSC instrument (e.g., Mettler DSC).
-
Atmosphere: Purge the DSC cell with high-purity nitrogen at a constant flow rate (e.g., 80 ml/min).[1]
-
Temperature Program:
-
Equilibrate the sample at a low temperature (e.g., 30 °C).
-
Heat the sample at a constant heating rate (e.g., 10 °C/min) to a final temperature sufficient to observe the complete decomposition (e.g., 250 °C).
-
For kinetic studies, repeat the experiment at different heating rates (e.g., 5, 15, and 20 °C/min).
-
-
Data Analysis: Record the heat flow as a function of temperature. Determine the onset temperature, peak temperature of the exothermic decomposition, and the enthalpy of decomposition (ΔHd).
Thermogravimetric Analysis (TGA) Protocol
-
Instrument: A calibrated TGA instrument (e.g., Mettler TGA 850).[1]
-
Atmosphere: Conduct the analysis under a dynamic nitrogen atmosphere with a typical flow rate of 80 ml/min.[1]
-
Temperature Program:
-
Equilibrate the sample at ambient temperature.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) through the decomposition range (e.g., up to 250 °C).[1]
-
-
Data Analysis: Record the sample mass as a function of temperature. Determine the initial decomposition temperature and the temperature ranges of significant mass loss.
Data Presentation
The following tables summarize the quantitative data obtained from DSC and TGA analyses of N,N'-dinitrourea.
Table 1: DSC Data for N,N'-Dinitrourea Thermal Decomposition at 10 °C/min
| Parameter | Value | Reference |
| Onset Temperature | ~110 °C | [1] |
| Peak Exotherm Temperature | ~120 °C | [1] |
| Ignition Temperature | 91 - 93 °C | [1] |
| Activation Energy (Ea) | 78 kJ/mol (from ignition test) | [1] |
Table 2: TGA Data for N,N'-Dinitrourea Thermal Decomposition at 10 °C/min
| Temperature Range | Mass Loss | Observation | Reference |
| 80 - 90 °C | Initial | Start of weight decrease. | [1] |
| 110 - 120 °C | Steep | Rapid mass loss corresponding to the main decomposition. | [1] |
Visualization of Experimental Workflow and Decomposition Pathway
The following diagrams illustrate the experimental workflow for the thermal analysis and the proposed logical relationship in the decomposition of DNU.
Caption: Experimental workflow for DSC and TGA analysis of N,N'-dinitrourea.
Caption: Logical relationship of N,N'-dinitrourea's thermal decomposition products.
Discussion of Thermal Behavior
The thermal analysis of N,N'-dinitrourea reveals a sharp and energetic decomposition process. The DSC thermogram shows a single, intense exothermic peak, indicating a rapid release of energy. The onset of this exotherm, occurring around 110 °C at a heating rate of 10 °C/min, suggests a relatively low thermal stability for an energetic material.[1] This is consistent with reports that DNU can be sensitive and may undergo spontaneous ignition, particularly if impurities are present.
The TGA curve complements the DSC data, showing a significant and abrupt mass loss in the same temperature range as the DSC exotherm.[1] The weight loss starts at a lower temperature, between 80 and 90 °C, indicating the initiation of decomposition before the main energetic release.[1] The primary decomposition is nearly complete by 120 °C. The decomposition mechanism is complex, with experimental evidence suggesting the initial step involves the cleavage of the N-N bond.[2] This leads to the formation of various gaseous products, including N₂O, NO₂, CON, CONH, and NO₂NH₂.[2]
Conclusion
The thermal analysis of N,N'-dinitrourea by DSC and TGA provides critical data on its thermal stability and decomposition profile. The material exhibits a sharp, exothermic decomposition at a relatively low temperature, highlighting the need for careful handling. The combination of DSC and TGA is a powerful approach to characterize the thermal hazards of energetic materials like DNU, providing essential information for safety assessments and the development of more stable energetic formulations.
References
Application Notes and Protocols: Synthesis of Heterocyclic Nitramines from N,N'-dinitrourea
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of heterocyclic nitramines utilizing N,N'-dinitrourea (DNU) as a key precursor. The primary focus is on the well-documented synthesis of 2-oxo-1,3,5-trinitro-1,3,5-triazacyclohexane (keto-RDX or K-6), a powerful energetic material. Additionally, this document outlines the synthesis of the DNU starting material and discusses its potential for the formation of other heterocyclic systems.
Overview and Logical Workflow
N,N'-dinitrourea is a highly reactive compound and a valuable building block in energetic materials chemistry. Its primary application in the synthesis of heterocyclic nitramines is through a cyclocondensation reaction, typically involving formaldehyde and an amine source. The most prominent example is the synthesis of keto-RDX, where DNU is often generated in situ. However, for controlled synthesis and exploration of other derivatives, the preparation and isolation of DNU is a crucial first step.
The general workflow for the synthesis of heterocyclic nitramines from DNU is depicted below.
Caption: General workflow for the synthesis of heterocyclic nitramines from urea via N,N'-dinitrourea.
Synthesis of N,N'-Dinitrourea (DNU)
The synthesis of N,N'-dinitrourea is a critical prerequisite for its use in subsequent reactions. The following protocol is based on the nitration of urea using a mixed acid solution.[1]
Warning: N,N'-dinitrourea is a powerful and sensitive explosive and should be handled with extreme caution using appropriate personal protective equipment and safety measures in a certified laboratory.[1]
Experimental Protocol
-
Preparation of the Nitrating Mixture: In a flask equipped with a stirrer and cooled to 0°C, carefully add 95% sulfuric acid (10.9 mL, 20.0 g, 0.19 mol) to 100% nitric acid (13.2 mL, 20.0 g, 0.32 mol).[2]
-
Nitration of Urea: To the cooled nitrating mixture, slowly add urea (3 g, 0.05 mol) over a period of approximately 30 minutes.[2] It is crucial to maintain the reaction temperature below 5°C throughout the addition.[2]
-
Reaction Quenching and Product Isolation: After the addition is complete, pour the reaction mixture onto crushed ice.
-
Purification: The crude N,N'-dinitrourea can be purified by washing with trifluoroacetic acid to remove residual acidic impurities.[2]
-
Drying: Dry the purified product in a desiccator over silica gel. The resulting N,N'-dinitrourea should be a white, crystalline solid.
Quantitative Data for N,N'-Dinitrourea
| Parameter | Value | Reference |
| Yield | 67% | [1] |
| Density | 1.98 g/cm³ | [1] |
| Oxygen Balance | +21.33% | [1] |
| Ignition Temperature | 91-93°C | [2] |
Synthesis of 2-oxo-1,3,5-trinitro-1,3,5-triazacyclohexane (keto-RDX)
The primary application of N,N'-dinitrourea in heterocyclic nitramine synthesis is the formation of keto-RDX. While many reported syntheses generate DNU in situ[1][3], this section outlines the conceptual pathway for the reaction of isolated DNU with formaldehyde and an amine source, which is typically derived from the nitrolysis of hexamethylenetetramine (hexamine).
Reaction Pathway
The synthesis of keto-RDX from DNU proceeds via a Mannich-type reaction, involving the condensation of DNU, formaldehyde, and amine fragments. The reaction mechanism involves the formation of an iminium ion from the amine and formaldehyde, which is then attacked by the nucleophilic nitrogen of DNU, leading to cyclization.
Caption: Conceptual pathway for the synthesis of Keto-RDX from N,N'-dinitrourea.
Experimental Protocol (In-situ Generation of DNU)
The following protocol describes a common method for synthesizing keto-RDX where DNU is formed in situ from urea and the nitrating agent.[3]
-
Reaction Setup: In a reaction vessel, prepare a mixture of nitric acid and sulfuric acid.
-
Addition of Reactants: Introduce hexamine dinitrate (HDN) and urea to the mixed acid. The reaction is exothermic and requires careful temperature control.
-
Reaction Conditions: The yield of keto-RDX is highly dependent on the molar ratios of the reactants and the reaction time. Optimal yields have been reported with specific mole ratios of H₂SO₄, HNO₃, and HDN to urea.[3]
-
Product Isolation and Purification: The product mixture, which may also contain RDX as a by-product, is typically isolated by quenching the reaction with water and subsequent filtration.[3] Purification can be achieved by recrystallization.
Quantitative Data for Keto-RDX
| Parameter | Value | Reference |
| Yield (from in-situ DNU) | >37% | [3] |
| Density | 1.933 g/cm³ | [4][5] |
| By-products | RDX | [3] |
Potential for Synthesis of Other Heterocyclic Nitramines
The reactivity of N,N'-dinitrourea with formaldehyde suggests its potential as a precursor for a broader range of heterocyclic nitramines. The reaction of DNU with formaldehyde can lead to the formation of various hydroxymethyl derivatives of N-nitroamines. These intermediates could, in principle, undergo cyclization with different amines or other bifunctional reagents to yield a variety of heterocyclic systems.
References
Troubleshooting & Optimization
"How to improve the yield of N,N'-dinitrourea synthesis"
Disclaimer
For professional research and development purposes only. The following information is intended for qualified researchers, scientists, and drug development professionals with expertise in handling energetic materials and hazardous chemicals. The synthesis of N,N'-dinitrourea involves highly corrosive and reactive substances and the product itself is an energetic material that can be unstable. Strict adherence to all applicable safety protocols, including the use of appropriate personal protective equipment (PPE), specialized equipment, and controlled laboratory environments, is mandatory. This document is not a substitute for a thorough risk assessment, which must be conducted prior to any experimentation.
This guide provides troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to assist researchers in improving the yield and stability of N,N'-dinitrourea (DNU) synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing N,N'-dinitrourea?
The most common and direct method is the nitration of urea using a mixed acid system.[1][2] This typically involves reacting urea with a combination of highly concentrated nitric acid and sulfuric acid or oleum at low temperatures.[3][4] The N,N'-dinitrourea product precipitates from the reaction mixture and is then isolated.[1]
Q2: My yield of N,N'-dinitrourea is consistently low. What are the most likely causes?
Low yields can be attributed to several factors:
-
Inadequate Nitrating Agent: The strength and composition of the nitrating agent are critical. Using nitric acid with a concentration below 98-100% or an insufficient proportion of sulfuric acid/oleum in the mixed acid will result in lower yields.[1] The quantitative yield of DNU can be achieved when using oleum/nitric acid mixtures with a sulfuric acid content of 50% or more.[1]
-
Poor Temperature Control: The reaction is highly exothermic. If the temperature rises above the optimal range (typically -15°C to 5°C), decomposition of the product and side reactions can occur, significantly reducing the yield.[3][4]
-
Presence of Water: N,N'-dinitrourea is highly susceptible to hydrolysis, especially in acidic conditions.[4] Any moisture in the reagents or reaction vessel can lead to the degradation of the product back to nitramide and eventually to nitrous oxide and water.[4]
-
Insufficient Reaction Time: The reaction may not go to completion if the holding time after the addition of urea is too short. A typical duration is 30 to 50 minutes at the target temperature.[3][4]
Q3: The synthesized N,N'-dinitrourea decomposes, sometimes aggressively, after isolation. How can I improve its stability?
Product instability is a major challenge and is almost always caused by residual acid trapped in the crystalline product.[2][4] At room temperature, these traces of acid can catalyze decomposition, which may even lead to spontaneous ignition.[4] To improve stability:
-
Thorough Washing: It is crucial to wash the filtered product to remove all acidic impurities. Washing with trifluoroacetic acid has been shown to be effective in producing a more stable product.[2][4]
-
Proper Drying: The product should be thoroughly dried under a vacuum to remove any volatile acids and residual moisture.[4]
-
Controlled Storage: Store the purified N,N'-dinitrourea in a desiccator over a drying agent like silica gel at a controlled, low temperature.[2]
Q4: How critical is the composition of the mixed acid for achieving high yields?
The composition is one of the most important factors. Studies have shown a direct correlation between the concentration of sulfuric acid in the mixed acid and the yield of N,N'-dinitrourea.[1]
-
Using 98% nitric acid alone can result in yields as low as 28%.[1]
-
Increasing the nitric acid concentration to 100% or using nitric acid fortified with dinitrogen pentoxide (N₂O₅) can raise the yield to around 50%.[1]
-
The highest yields are achieved with anhydrous mixtures of nitric acid and oleum (sulfuric acid with free SO₃).[1][3] Yields of 83.2% to nearly 100% have been reported with such systems.[1][3]
Q5: Can I use a different starting material besides urea to synthesize N,N'-dinitrourea?
Yes, N,N'-dinitrourea can be synthesized by nitrating nitrourea.[1][3] Using nitronium salts, such as nitronium tetrafluoroborate (NO₂BF₄), in an organic solvent like ethyl acetate can produce N,N'-dinitrourea from nitrourea in yields of up to 55%.[1] However, the direct nitration of urea is often more straightforward.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Precipitate Formation | 1. Nitrating agent is not strong enough (e.g., nitric acid concentration is too low).[1]2. Reaction temperature is too high, causing product decomposition.[4]3. Insufficient amount of urea added or incomplete reaction. | 1. Use 100% nitric acid and 20% oleum for the mixed acid. Ensure an anhydrous system.[3]2. Maintain strict temperature control, keeping the reaction mixture below 5°C, preferably between -15°C and 0°C during urea addition.[3][4]3. Ensure the correct stoichiometry and allow for sufficient reaction time (at least 30-50 minutes) after adding urea.[3] |
| Violent/Uncontrolled Reaction | 1. Rate of urea addition is too fast, leading to a rapid exotherm.[4]2. Inadequate cooling of the reaction vessel.3. Concentrated acids are reacting with impurities. | 1. Add urea in very small portions over an extended period (e.g., 30 minutes) to manage heat generation.[4]2. Use an efficient cooling bath (e.g., ice-salt or a cryocooler) and ensure vigorous stirring for even heat distribution.3. Use high-purity reagents. |
| Product Decomposes After Isolation | 1. Residual acid from the reaction mixture is trapped in the product crystals.[2][4]2. Presence of water leading to hydrolysis.[4]3. Storage at room temperature.[1] | 1. After filtration, wash the crude product multiple times with a suitable solvent like cold trifluoroacetic acid to remove residual mineral acids.[2][4]2. Dry the product thoroughly under vacuum.[4]3. Store the purified product in a desiccator at low temperatures.[2] |
Data Presentation: Synthesis Conditions and Yields
The following table summarizes various reported conditions for the synthesis of N,N'-dinitrourea and the corresponding yields.
| Starting Material | Nitrating Agent | Temperature | Yield | Reference(s) |
| Urea | 98% HNO₃ (high mass ratio) | - | 28% | [1] |
| Urea | 100% HNO₃ or HNO₃ with N₂O₅ | - | 50% | [1] |
| Urea | 50:50 mixture of 95% H₂SO₄ and 100% HNO₃ | < 5°C | 67% | [2][4] |
| Urea | 98% HNO₃ and 20% Oleum | -15°C to 5°C | ~95% (crude) | [4] |
| Urea | 100% HNO₃ and 20% Oleum (V/V = 0.6/1) | -15°C (stage 1), 5°C (stage 2) | 83.2% | [3][5] |
| Urea | Oleum/HNO₃ mixtures (>50% H₂SO₄) | - | up to 100% | [1] |
| Nitrourea | Nitronium tetrafluoroborate in ethyl acetate | 10°C to 20°C | 55% | [1] |
Experimental Protocols
Protocol 1: High-Yield Synthesis using Oleum/Nitric Acid (83.2% Yield)
This protocol is based on the optimized conditions reported in the literature.[3][5]
-
Reagent Preparation: Prepare a mixed acid solution by combining 100% nitric acid and 20% oleum in a volume ratio of 0.6:1.
-
Cooling: Cool the mixed acid in a reaction vessel equipped with a mechanical stirrer and a thermometer to -15°C using an appropriate cooling bath.
-
Urea Addition (First Stage): Slowly add dry urea in small portions to the stirred mixed acid. Carefully control the rate of addition to maintain the reaction temperature at -15°C.
-
Reaction (Second Stage): After all the urea has been added, allow the temperature of the mixture to rise to 5°C and hold it at this temperature for a total reaction time of 50 minutes (including addition time). A white precipitate of N,N'-dinitrourea will form.
-
Isolation: Quickly filter the cold reaction mixture through a glass funnel to collect the white crystalline product.
-
Washing and Drying: Wash the product with a suitable solvent (e.g., trifluoroacetic acid) to remove residual acids, followed by drying under vacuum.
Protocol 2: Synthesis using Sulfuric Acid/Nitric Acid (67% Yield)
This protocol is based on the method reported by Goede et al.[2][4]
-
Reagent Preparation: Prepare the nitrating mixture by adding 10.9 mL (20 g) of 95% sulfuric acid to 13.2 mL (20 g) of 100% nitric acid.
-
Cooling: Cool the mixed acid to 0°C in an ice bath.
-
Urea Addition: Add 3 g of urea to the stirred reaction mixture in small portions over approximately 30 minutes. Ensure the temperature does not rise above 5°C.
-
Reaction: After the addition is complete, continue stirring the mixture and allow it to stand for another 30 minutes at 0°C, during which a white precipitate will form.
-
Isolation: Filter the white crystal mass on a glass funnel.
-
Washing: Wash the collected solid with cold trifluoroacetic acid (e.g., 5 x 5 mL portions) to remove impurities.
-
Drying: Dry the final product under vacuum.
Visualizations
References
Technical Support Center: N,N'-dinitrourea (DNU) Stabilization
This technical support center provides guidance for researchers, scientists, and drug development professionals on the methods for stabilizing N,N'-dinitrourea (DNU) after its synthesis. DNU is a valuable intermediate but is notoriously unstable, requiring specific handling and storage procedures to prevent decomposition.
Frequently Asked Questions (FAQs)
Q1: What is N,N'-dinitrourea (DNU) and why is it difficult to handle?
A1: N,N'-dinitrourea is a nitro derivative of urea of interest as a precursor for other energetic materials.[1] However, it is chemically labile, sensitive to friction and impact, and has low thermal stability.[1] Its instability is primarily due to its susceptibility to decomposition in the presence of trace amounts of water and acids.[1] This decomposition can be autocatalytic and may even lead to spontaneous ignition at room temperature.[2]
Q2: What are the primary factors that influence the stability of synthesized DNU?
A2: The two main factors influencing DNU stability are purity and moisture content. Residual acidic impurities from the nitration process can catalyze decomposition.[1] Similarly, the presence of water can initiate hydrolysis, leading to the breakdown of the DNU molecule.[1][2]
Q3: What are the recommended storage conditions for DNU?
A3: For short-term storage, pure, acid-free DNU should be stored in a desiccator over a drying agent like silica gel.[1] When properly purified and dried, it can be stable for several weeks at room temperature.[1] For longer-term stability, conversion to one of its more stable salts is recommended.
Q4: What are the signs of DNU decomposition?
A4: Visual signs of decomposition can include a change in color or the evolution of gas. Thermally, decomposition is marked by a significant exotherm, as observed in Differential Scanning Calorimetry (DSC) analysis.[3] Mass spectrometry of decomposing DNU shows the presence of water, carbon dioxide, and nitramide, indicating the breakdown of the molecule.[1]
Q5: Is it possible to use DNU directly after synthesis without stabilization?
A5: Due to its inherent instability, it is highly recommended to stabilize DNU immediately after synthesis, especially if it is to be stored. For in-situ applications where DNU is used as an intermediate in a subsequent reaction, it may be used without isolation, but careful control of the reaction conditions is critical.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Spontaneous decomposition or ignition of DNU after synthesis. | Residual acidic impurities (e.g., nitric or sulfuric acid).[1][2] | - Ensure thorough washing of the crude DNU. Washing with cold trifluoroacetic acid has been shown to be effective in removing acidic impurities.[1] - Maintain low temperatures throughout the synthesis and purification process. |
| Low yield of DNU. | - Incomplete nitration of urea. - Decomposition during the reaction due to poor temperature control.[2] - Hydrolysis of the product during workup.[2] | - Ensure the use of highly concentrated nitric and sulfuric acids (or oleum) to minimize water content.[2] - Strictly maintain the reaction temperature below 5°C, and preferably between -15°C and 0°C during the addition of urea.[2] - Use cold, anhydrous solvents for washing and workup. |
| Product is discolored or shows signs of degradation over a short period. | - Presence of moisture. - Incomplete removal of acidic byproducts. | - Ensure the product is thoroughly dried under vacuum.[2] - Store the product in a tightly sealed container inside a desiccator with a fresh desiccant.[1] - Re-purify the DNU by washing with an appropriate cold solvent. |
| Inconsistent results in subsequent reactions using the synthesized DNU. | - Variable purity of the DNU batches. - Degradation of DNU during storage. | - Standardize the purification and stabilization protocol for all batches. - Characterize the purity of each batch before use. - Use freshly prepared or properly stored DNU for all reactions. |
Data Presentation
Thermal Stability of DNU and its Salts
The following table summarizes the thermal decomposition data for DNU and some of its more stable salts, as determined by Differential Scanning Calorimetry (DSC). The peak decomposition temperature indicates the point of maximum decomposition rate and is a key indicator of thermal stability.
| Compound | Decomposition Peak (DSC, °C) | Notes |
| N,N'-Dinitrourea (DNU) | ~144 | The ignition temperature has been reported to be as low as 91-93°C.[1][3] |
| Imidazolium N,N'-dinitrourea | ~161 | The salt form shows a notable increase in thermal stability.[4] |
Note: Decomposition temperatures can vary depending on the heating rate and experimental conditions.
Experimental Protocols
Synthesis of N,N'-Dinitrourea
Caution: N,N'-dinitrourea is a sensitive and powerful explosive. All manipulations should be carried out with appropriate safety precautions, including the use of personal protective equipment (PPE) and behind a blast shield.[1]
-
Preparation of Nitrating Mixture: In a flask equipped with a stirrer and thermometer, add 10.9 mL of 95% sulfuric acid to 13.2 mL of 100% nitric acid while cooling in an ice/salt bath to 0°C.[1]
-
Nitration of Urea: Slowly add 3 g of urea to the stirred nitrating mixture over a period of approximately 30 minutes.[1] Carefully control the rate of addition to ensure the reaction temperature does not exceed 5°C.[1]
-
Reaction Completion: Continue stirring the mixture for an additional 30-40 minutes at 0-5°C after the urea addition is complete.[2]
-
Isolation of Crude DNU: Cool the reaction mixture to -12°C to precipitate the DNU.[2] Filter the white crystalline product through a glass filter.
Stabilization of DNU by Purification
-
Washing: Wash the filtered crude DNU with several portions of cold methylene chloride.[2] Subsequently, wash the product multiple times with cold trifluoroacetic acid (e.g., 5 x 5 mL) to remove residual acidic impurities.[2]
-
Drying: Dry the purified product under vacuum to remove all traces of solvent and moisture.[2]
-
Storage: Immediately transfer the dry, purified DNU to a tightly sealed container and store it in a desiccator over a desiccant such as silica gel.[1]
Visualizations
Workflow for DNU Stabilization
The following diagram illustrates the decision-making process and workflow for the stabilization of N,N'-dinitrourea after its initial synthesis.
Caption: A workflow diagram illustrating the key steps for the purification and stabilization of N,N'-dinitrourea post-synthesis.
References
"Preventing autocatalytic decomposition of N,N'-dinitrourea"
Welcome to the technical support center for N,N'-dinitrourea (DNU). This resource is designed for researchers, scientists, and drug development professionals working with this energetic material. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation, with a focus on preventing its autocatalytic decomposition.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of N,N'-dinitrourea (DNU) decomposition?
A1: The primary cause of DNU decomposition is an autocatalytic process initiated by the presence of moisture.[1] Trace amounts of acidic impurities remaining from the synthesis process can also significantly contribute to its instability and may lead to spontaneous ignition at room temperature.[1][2]
Q2: My synthesized DNU decomposed, and in some cases, ignited spontaneously at room temperature. What could be the reason?
A2: This is a critical issue often linked to the purity of the final product. The presence of residual acids from the nitration process is a likely cause for such rapid decomposition and spontaneous ignition.[1][2] Inadequate drying, leading to the presence of water, will also initiate and accelerate the decomposition.[1]
Q3: How can I improve the stability of my synthesized DNU?
A3: To enhance the stability of DNU, it is crucial to remove all acidic impurities. This can be achieved by washing the product several times with trifluoroacetic acid.[1] Subsequently, the purified DNU should be stored in a desiccator over a drying agent like silica gel at room temperature to protect it from atmospheric moisture.[1]
Q4: What are the expected decomposition products of DNU?
A4: The decomposition of DNU primarily yields nitramide (NH₂NO₂) and carbon dioxide (CO₂). The nitramide intermediate is also unstable and further decomposes into nitrous oxide (N₂O) and water (H₂O).[1][2] The water produced then acts as a catalyst, accelerating the decomposition of the remaining DNU, which is characteristic of an autocatalytic process.[1]
Q5: Is it possible to use DNU as a stable energetic material on its own?
A5: While DNU possesses a high density and a positive oxygen balance, its sensitivity to impact and friction, coupled with its chemical and thermal instability, makes it more suitable as a precursor for the synthesis of more stable energetic materials rather than for direct use.[1][3]
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common problems encountered during the handling and storage of N,N'-dinitrourea.
Problem: The synthesized DNU shows signs of decomposition (e.g., discoloration, gas evolution) shortly after preparation.
| Potential Cause | Verification | Solution |
| Residual Acidic Impurities | Check the pH of a wash solution from the DNU crystals. | Wash the DNU product thoroughly with trifluoroacetic acid.[1] |
| Presence of Water | Ensure the product was dried completely under vacuum. | Dry the DNU in a desiccator over a strong drying agent (e.g., silica gel) until a constant weight is achieved.[1] |
| Elevated Storage Temperature | Confirm the storage temperature is at or below room temperature. | Store the DNU in a cool, dry, and dark place. |
Problem: DNU is found to be highly sensitive during handling.
| Potential Cause | Verification | Solution |
| Inherent Sensitivity | Review safety data sheets and literature on DNU's sensitivity to impact and friction.[1] | Handle DNU with extreme caution using appropriate personal protective equipment (PPE) and in a facility designed for handling sensitive explosives. |
| Crystal Morphology | Examine the crystal structure under a microscope. Large or irregular crystals can be more sensitive. | Recrystallization may be attempted to obtain finer, more uniform crystals, though this must be done with extreme care due to the risk of decomposition in solution. |
Experimental Protocols
Synthesis of N,N'-Dinitrourea
This protocol is based on the nitration of urea in mixed acids.[1]
Materials:
-
Urea
-
95% Sulfuric Acid
-
100% Nitric Acid
-
Trifluoroacetic Acid
-
Ice bath
Procedure:
-
Prepare a 50:50 mixture of 95% sulfuric acid and 100% nitric acid.
-
Cool the acid mixture to 0°C in an ice bath.
-
Slowly add urea to the stirred acid mixture over approximately 30 minutes.
-
Crucially, maintain the reaction temperature below 5°C throughout the addition of urea.
-
After the addition is complete, pour the reaction mixture over crushed ice to precipitate the N,N'-dinitrourea.
-
Filter the white crystalline product.
Stabilization of N,N'-Dinitrourea
Procedure:
-
Wash the filtered N,N'-dinitrourea product several times with cold trifluoroacetic acid to neutralize and remove any residual strong acids.[1]
-
After washing, dry the purified product thoroughly under vacuum.
-
For storage, place the dried N,N'-dinitrourea in a sealed container within a desiccator containing silica gel.[1] Store at room temperature.
Data Presentation
Table 1: Physical and Stability Properties of N,N'-Dinitrourea
| Property | Value | Reference |
| Density | 1.98 g/cm³ | [1] |
| Oxygen Balance | +21.33 % | [1] |
| Thermal Decomposition | Onset between 80-90°C, with rapid mass loss between 110-120°C | [1] |
| Stability at Room Temp. | Stable for several weeks when pure and dry | [1] |
| Sensitivity | Sensitive to both impact and friction | [1] |
Visualizations
Caption: Autocatalytic decomposition pathway of N,N'-dinitrourea.
Caption: Troubleshooting workflow for unstable N,N'-dinitrourea.
References
"Troubleshooting low yield in N,N'-dinitrourea preparation"
Welcome to the technical support center for the synthesis of N,N'-dinitrourea. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of significantly low or no yield of N,N'-dinitrourea?
A1: The most frequent cause of very low yield is the decomposition of the target molecule due to the presence of water or inadequate temperature control. N,N'-dinitrourea is highly susceptible to hydrolysis, which breaks down the molecule.[1][2] Additionally, the nitration reaction is very exothermic; failure to maintain low temperatures (typically between -15°C and 5°C) can lead to rapid decomposition and loss of product.[2][3]
Q2: My reaction mixture turned brown/orange and produced gas. What happened?
A2: This indicates a runaway reaction and decomposition of the product. This is often caused by the reaction temperature rising too quickly or exceeding the stable limits for N,N'-dinitrourea.[2] The presence of excess water or acidic impurities can also catalyze decomposition, leading to the evolution of gases like nitrogen oxides.[4] It is critical to ensure slow addition of reagents and robust cooling.
Q3: Can I use standard concentrated nitric acid and sulfuric acid?
A3: While it is possible, using standard concentrated acids often leads to lower yields due to the presence of water. For optimal results, anhydrous conditions are strongly recommended. The use of 100% nitric acid and fuming sulfuric acid (oleum) helps to minimize water content, thereby reducing hydrolysis of the product and improving yield.[2][3][5] The yield of N,N'-dinitrourea has been shown to increase with higher concentrations of sulfuric acid in the mixed acid.[5]
Q4: How important is the purity of the starting urea?
A4: Using high-purity urea is important. Impurities can introduce contaminants that may catalyze side reactions or the decomposition of the final product. For consistent and high-yielding results, it is best to use a high-grade, dry urea.
Q5: My final product is unstable and decomposes upon storage. How can I improve its stability?
A5: The instability of N,N'-dinitrourea is often due to residual acidic impurities from the synthesis.[4] A thorough washing procedure is crucial. Washing the filtered product with an appropriate solvent, such as trifluoroacetic acid or cold methylene chloride, can effectively remove these trace acids, leading to a more stable product.[2][4] The product should be stored in a desiccator over a drying agent.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Presence of Water: Reagents (acids) are not anhydrous. | Use 100% nitric acid and oleum (20% SO₃) to ensure anhydrous conditions.[2][3] |
| Inadequate Temperature Control: Temperature rose above 5°C during urea addition. | Pre-cool the acid mixture to -15°C. Add urea in very small portions, ensuring the temperature does not exceed 0-5°C.[2] | |
| Incomplete Nitration: Insufficient reaction time or incorrect acid ratios. | Stir the mixture for at least 30-50 minutes after urea addition while maintaining the low temperature. Ensure the correct ratio of nitric acid to sulfuric acid/oleum is used.[3] | |
| Product Decomposition (Color Change, Gas Evolution) | Runaway Reaction: Addition of urea was too fast, causing a rapid temperature spike. | Add urea much more slowly and in smaller increments. Improve the cooling bath's efficiency.[2] Consider adding urea nitrate instead of urea to moderate the reaction.[2] |
| Acidic Impurities in Product: Residual acid from synthesis is causing decomposition. | Wash the filtered product thoroughly with a suitable cold solvent like methylene chloride or trifluoroacetic acid to neutralize and remove residual acids.[2][4] | |
| Final Product is an Oil or Gummy Solid | Incomplete Precipitation/Isolation: Issues with precipitating the final product. | Pour the reaction mixture into a larger volume of an ice-water mixture to ensure complete precipitation of the product before filtration.[2] |
| Presence of Byproducts: Formation of other nitrated species or impurities. | Verify the reaction temperature did not deviate, as this can lead to isomers.[5] Purify the product through careful washing. |
Quantitative Data Summary
The following table summarizes reaction conditions from various sources to illustrate the impact on yield.
| Nitrating Agent Composition | Temperature (°C) | Reaction Time | Reported Yield | Reference |
| 50:50 mix of 95% H₂SO₄ and 100% HNO₃ | Low Temperature | Not Specified | 67% | [4] |
| 100% HNO₃ / 20% Oleum (V/V = 0.6/1) | -15 (Stage 1), 5 (Stage 2) | 50 min | 83.2% | [3][6] |
| Equal parts 98% HNO₃ and 20% Oleum | -15 to -10 (addition), 0 to 5 (stirring) | 30 min | ~95% (crude) | [2] |
| Nitronium tetrafluoroborate in Ethyl Acetate | Not Specified | Not Specified | 15% | [5] |
Experimental Protocols
Protocol 1: High-Yield Synthesis using Oleum
This protocol is adapted from sources reporting high yields.[3][6]
-
Preparation of Nitrating Mixture: In a jacketed reaction vessel equipped with a mechanical stirrer and a thermometer, combine 20% oleum and 100% nitric acid in a 1:0.6 volume ratio.
-
Cooling: Cool the stirred acid mixture to -15°C using a suitable cooling bath (e.g., acetone/dry ice).
-
Urea Addition: Add dry, powdered urea in small portions to the cold, stirred nitrating mixture. The rate of addition should be carefully controlled to maintain the reaction temperature at or below -10°C.
-
First Stage Reaction: Once all the urea has been added, continue stirring at -15°C for approximately 20-30 minutes.
-
Second Stage Reaction: Allow the reaction temperature to slowly rise to 5°C and hold it at this temperature with continued stirring for an additional 30 minutes. A white precipitate of N,N'-dinitrourea should form.
-
Isolation: Pour the reaction mixture carefully into a beaker containing a stirred mixture of crushed ice and water, ensuring the temperature of the quench mixture does not exceed 10°C.
-
Filtration and Washing: Filter the resulting white precipitate using a glass filter. Wash the collected solid several times with cold deionized water, followed by a wash with a small amount of cold methylene chloride.
-
Drying: Dry the product under vacuum over a desiccant (e.g., P₂O₅) to obtain the final product.
Caution: N,N'-dinitrourea is a sensitive energetic material and should be handled with appropriate safety precautions, including the use of personal protective equipment and blast shields.[4]
Visualizations
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting logic for diagnosing low yield in N,N'-dinitrourea synthesis.
Reaction Pathway: Synthesis vs. Hydrolysis
Caption: Competing reactions of N,N'-dinitrourea formation and its hydrolysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Sciencemadness Discussion Board - Dinitrourea - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. researchgate.net [researchgate.net]
- 4. nowa.pirotechnika.one.pl [nowa.pirotechnika.one.pl]
- 5. sciencemadness.org [sciencemadness.org]
- 6. researchgate.net [researchgate.net]
"Optimizing reaction temperature for N,N'-dinitrourea synthesis"
Technical Support Center: N,N'-Dinitrourea Synthesis
Welcome to the technical support center for the synthesis of N,N'-dinitrourea (DNU). This guide provides troubleshooting advice, frequently asked questions, detailed protocols, and key data to assist researchers in optimizing the reaction temperature for this sensitive synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the optimal reaction temperature for the synthesis of N,N'-dinitrourea?
A1: The synthesis of N,N'-dinitrourea is highly temperature-sensitive and must be conducted under cold conditions to ensure both safety and yield. The optimal temperature range is generally between -15°C and +5°C. One successful approach involves cooling the nitrating acid mixture to between -15°C and -10°C before slowly adding urea, ensuring the temperature does not rise above 0°C.[1] The reaction is then typically stirred for an additional 30-40 minutes while maintaining the temperature between 0°C and 5°C.[1] Another documented method involves keeping the reaction temperature from rising above 5°C during the entire addition of urea.[1][2]
Q2: Why is strict temperature control so critical for this reaction?
A2: Temperature control is paramount for three main reasons:
-
Product Stability: N,N'-dinitrourea has low thermal stability and can decompose at room temperature, a process that can lead to spontaneous ignition.[1][2] Maintaining low temperatures minimizes product degradation.
-
Reaction Safety: The nitration of urea is a highly exothermic reaction. Without adequate cooling, the reaction can accelerate uncontrollably, leading to a dangerous runaway reaction. Precise temperature control is a key factor in ensuring safety.[3]
-
Yield and Purity: Exceeding the optimal temperature range can lead to the formation of unwanted byproducts and decomposition of the desired product, significantly lowering the yield and purity.
Q3: What are the signs of a runaway reaction or product decomposition?
A3: Indicators of a potential thermal runaway or significant decomposition include a rapid, unexpected rise in temperature that is difficult to control with the cooling bath, excessive gas evolution (brown fumes of nitrogen oxides), or a change in the reaction mixture's color. If any of these occur, immediate and appropriate safety protocols for energetic materials should be initiated.
Q4: Can residual acid affect the final product's stability?
A4: Yes, trace amounts of acid in the final product can catalyze its decomposition, even at room temperature.[1][2] It is crucial to wash the filtered product thoroughly. Washing with trifluoroacetic acid has been shown to effectively remove acidic impurities and improve the stability of the isolated N,N'-dinitrourea.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Yield of Precipitate | Reaction temperature is too low: The reaction rate may be too slow for precipitation to occur within the allotted time. | Ensure the reaction is maintained within the optimal 0°C to 5°C range after the initial addition. Consider extending the stirring time at this temperature. |
| Inadequate nitrating mixture: The concentration of the nitric or sulfuric acid may be insufficient. | Use highly concentrated acids (e.g., 100% nitric acid and 20% oleum or 95-98% sulfuric acid) as specified in established protocols.[1][2] | |
| Rapid, Uncontrolled Temperature Spike | Urea addition rate is too fast: The exothermic reaction is releasing heat faster than the cooling system can remove it. | Immediately stop the addition of urea. Add urea much more slowly and in smaller portions, carefully monitoring the thermometer to ensure the temperature remains below the target threshold (e.g., 0°C or 5°C).[1] |
| Insufficient cooling: The cooling bath (e.g., ice-salt or acetone-dry ice) is not effective enough. | Ensure the reaction flask is adequately submerged in a well-stirred, high-capacity cooling bath. Pre-cool all reagents before use. | |
| Final Product is Unstable and Decomposes Quickly | Residual acid contamination: Acidic impurities are catalyzing the decomposition of the product. | Wash the filtered product thoroughly with a suitable cold solvent like trifluoroacetic acid or cold methylene chloride to remove all traces of the nitrating acids.[1][2] |
| Presence of water: DNU can be hydrolyzed by water, especially in the presence of acid. | Use anhydrous reagents and dry glassware. Ensure the workup procedure minimizes contact with water. |
Data Presentation: Synthesis Conditions
The following table summarizes conditions from successful N,N'-dinitrourea syntheses, highlighting the critical temperature parameters.
| Parameter | Method 1 | Method 2 |
| Nitrating Agent | 95% H₂SO₄ and 100% HNO₃[2] | 20% Oleum and 98% HNO₃[1] |
| Initial Acid Cooling Temp. | 0°C[2] | -15°C to -10°C[1] |
| Max Temp. During Urea Addition | < 5°C[2] | < 0°C[1] |
| Post-Addition Stirring Temp. | 0°C[1] | 0°C to 5°C[1] |
| Post-Addition Stirring Time | 30 minutes[1] | 30 minutes[1] |
| Reported Yield | 67% (purified)[2] | ~95% (crude)[1] |
Experimental Protocol
Disclaimer: N,N'-dinitrourea is a powerful and sensitive explosive. This protocol should only be attempted by trained professionals in a controlled laboratory setting with appropriate safety measures, including blast shields, personal protective equipment, and remote handling capabilities.
Synthesis of N,N'-Dinitrourea (Adapted from Goede et al.) [2]
-
Preparation of Nitrating Mixture: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a powder addition funnel, add 10.9 mL of 95% sulfuric acid.
-
Cooling: Place the flask in an ice-salt bath and cool the sulfuric acid to 0°C.
-
Addition of Nitric Acid: While maintaining the temperature at 0°C, slowly add 13.2 mL of 100% nitric acid to the stirred sulfuric acid.
-
Urea Addition: Once the acid mixture is stable at 0°C, begin the portion-wise addition of 3.0 g of dry urea over a period of approximately 30 minutes. Crucially, ensure the internal reaction temperature does not rise above 5°C during the addition.
-
Reaction: After all the urea has been added, allow the mixture to stir for an additional 30 minutes at 0°C. A white precipitate of N,N'-dinitrourea should form during this time.
-
Isolation: Filter the white crystalline solid using a glass funnel.
-
Washing: Wash the filtered product with five 5 mL portions of cold trifluoroacetic acid to remove residual nitrating acids.
-
Drying: Dry the final product under vacuum to yield pure N,N'-dinitrourea.
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the key steps and decision points in the synthesis and temperature optimization process.
Caption: Workflow for the temperature-controlled synthesis of N,N'-dinitrourea.
Logical Relationship Diagram
This diagram shows the relationship between reaction temperature and key experimental outcomes.
Caption: Impact of reaction temperature on N,N'-dinitrourea synthesis outcomes.
References
- 1. Sciencemadness Discussion Board - Dinitrourea - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. nowa.pirotechnika.one.pl [nowa.pirotechnika.one.pl]
- 3. Transformation and Stability of N‐Nitrodiethanolamine Dinitrate Nitration Liquid System under Thermal and Mechanical Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
"Effective removal of acidic impurities from N,N'-dinitrourea"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the effective removal of acidic impurities from N,N'-dinitrourea (DNU). It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of N,N'-dinitrourea.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Product is unstable and decomposes at room temperature. | Presence of residual acidic impurities from the nitration synthesis (e.g., nitric acid, sulfuric acid).[1] | Wash the crude product with trifluoroacetic acid to neutralize and remove acidic residues.[1] Alternatively, perform recrystallization from a suitable solvent system. |
| Presence of water, which can promote decomposition. | Ensure the product is thoroughly dried under vacuum after washing or recrystallization. Store the purified product in a desiccator over a drying agent like silica gel.[1] | |
| Low yield after purification. | The chosen recrystallization solvent has high solubility for DNU at low temperatures.[2] | Select a solvent in which DNU has high solubility at elevated temperatures and low solubility at room or lower temperatures to maximize crystal recovery.[2] |
| Excessive washing of the crystals. | Use a minimal amount of ice-cold solvent to wash the filtered crystals to avoid significant product loss.[2] | |
| Incomplete precipitation during recrystallization. | After cooling to room temperature, place the crystallization flask in an ice bath to further decrease the solubility of DNU and promote maximum precipitation. | |
| Product remains discolored after purification. | Presence of colored impurities that are not effectively removed by the chosen solvent. | Add a small amount of activated charcoal to the hot solution during recrystallization to adsorb colored impurities, followed by hot filtration to remove the charcoal. |
| Difficulty in filtering the product. | Very fine crystals have formed, clogging the filter paper. | Allow the solution to cool slowly and undisturbed during recrystallization to encourage the formation of larger, more easily filterable crystals. |
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove acidic impurities from N,N'-dinitrourea?
A1: Residual acidic impurities from the synthesis process, primarily nitric and sulfuric acids, are the main cause of the instability of crude N,N'-dinitrourea.[1] Their presence can lead to autocatalytic decomposition, which in some cases can be rapid and lead to spontaneous ignition at room temperature.[1] Therefore, removing these impurities is essential for the safe handling and storage of the compound.
Q2: What are the most common methods for removing acidic impurities from DNU?
A2: The two primary methods are:
-
Washing with a suitable solvent: Washing the crude product with trifluoroacetic acid has been shown to be effective in neutralizing and removing residual acids.[1]
-
Recrystallization: This technique purifies the compound by dissolving it in a hot solvent and allowing it to crystallize as the solution cools, leaving impurities behind in the solvent.
Q3: How can I determine if the acidic impurities have been successfully removed?
A3: The stability of the product is a key indicator. A well-purified sample of N,N'-dinitrourea should be stable for several weeks when stored in a desiccator at room temperature.[1] For a more quantitative assessment, the following analytical techniques can be employed:
-
pH measurement of a solution: A simple test involves dissolving a small amount of the purified DNU in a neutral solvent and measuring the pH. A neutral pH would indicate the absence of significant acidic impurities.
-
Titration: The total acidity can be determined by dissolving a known amount of the product and titrating with a standardized base.
-
FTIR Spectroscopy: The presence of certain impurities may be detected by characteristic peaks in the infrared spectrum that differ from the pure compound.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the compound and detect the presence of impurities.
Quantitative Data on Purification
| Purification Method | Reported Yield | Reference |
| Nitration of urea followed by washing with trifluoroacetic acid | 67% | [1] |
Experimental Protocols
Protocol 1: Purification of N,N'-Dinitrourea by Washing with Trifluoroacetic Acid
This protocol is based on the synthesis and purification method described by Axenrod et al.
Materials:
-
Crude N,N'-dinitrourea
-
Trifluoroacetic acid
-
Glass funnel and filter paper
-
Vacuum filtration apparatus
-
Beakers and flasks
Procedure:
-
Following the synthesis of N,N'-dinitrourea by the nitration of urea, filter the crude white crystal mass from the reaction mixture using a glass funnel.
-
Wash the collected crude product multiple times with small portions of trifluoroacetic acid. For a synthesis starting with 3g of urea, a total of 5x5 mL washes can be used.
-
After washing, dry the product thoroughly under vacuum to remove any residual trifluoroacetic acid and moisture.
-
Store the purified and dried N,N'-dinitrourea in a desiccator over silica gel.
Protocol 2: General Recrystallization Procedure
This is a general guideline for recrystallization. The choice of solvent is critical and should be determined experimentally. A good solvent will dissolve the N,N'-dinitrourea when hot but not when cold.
Materials:
-
Crude N,N'-dinitrourea
-
Recrystallization solvent (e.g., dichloroethane-2-propanol mixture, diethyl ether/hexane, ethyl acetate/1,2-dichloroethane)
-
Erlenmeyer flasks
-
Hot plate
-
Ice bath
-
Vacuum filtration apparatus
Procedure:
-
Place the crude N,N'-dinitrourea in an Erlenmeyer flask.
-
Add a small amount of the chosen recrystallization solvent and heat the mixture to boiling while stirring.
-
Continue adding small portions of the hot solvent until the N,N'-dinitrourea is completely dissolved. Avoid adding an excess of solvent to ensure good recovery.
-
If colored impurities are present, remove the flask from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
If charcoal was added, perform a hot filtration to remove it.
-
Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed.
-
Once the solution has reached room temperature, place the flask in an ice bath for at least 15-20 minutes to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
Dry the crystals under vacuum to remove all traces of the solvent.
Visualizations
Caption: Experimental workflow for the synthesis and purification of N,N'-dinitrourea.
Caption: Troubleshooting logic for the purification of N,N'-dinitrourea.
References
Technical Support Center: N,N'-Dinitrourea (DNU) Production Scale-Up
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up of N,N'-dinitrourea (DNU) production.
Disclaimer
Safety First: N,N'-dinitrourea is a high-energy material and a sensitive explosive. All experimental work should be conducted by trained personnel in a controlled laboratory environment with appropriate safety measures, including but not limited to, personal protective equipment (PPE), blast shields, and remote handling procedures where necessary. The information provided here is for guidance only and does not replace a thorough risk assessment for your specific process.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in scaling up N,N'-dinitrourea production?
A1: The main challenges stem from the inherent instability of DNU and the highly exothermic nature of the nitration reaction. Key issues include:
-
Thermal Management: Inadequate heat removal at a larger scale can lead to a thermal runaway reaction, resulting in rapid decomposition and potentially an explosion.
-
Mixing Efficiency: Non-uniform mixing of reactants can create localized "hot spots" with high concentrations of nitrating agents and unreacted urea, increasing the risk of side reactions and decomposition.
-
Product Stability and Purity: Residual acids from the synthesis can catalyze the decomposition of DNU.[1] Effective purification is critical for obtaining a stable product.
-
Handling and Isolation: DNU is sensitive to impact and friction, requiring careful handling procedures during filtration, drying, and storage.[1]
Q2: What are the key safety precautions to consider during DNU synthesis?
A2: A multi-layered safety approach is essential:
-
Strict Temperature Control: The reaction should be conducted at low temperatures (typically below 5°C) with a robust cooling system.
-
Slow Reagent Addition: Urea should be added portion-wise to the nitrating mixture to control the rate of heat generation.
-
Continuous Monitoring: The reaction temperature should be continuously monitored with alarms for any deviation from the setpoint.
-
Emergency Preparedness: Have a quench plan in place (e.g., a pre-cooled non-reactive solvent) to quickly cool and dilute the reaction mixture in case of a thermal excursion.
-
Appropriate PPE: Wear acid-resistant gloves, a lab coat, safety goggles, and a face shield. All operations should be conducted in a fume hood.
Q3: How can the stability of the final DNU product be improved?
A3: The stability of DNU is significantly influenced by its purity. Traces of acid can lead to decomposition and even spontaneous ignition at room temperature.[1] Washing the isolated product with a suitable solvent, such as trifluoroacetic acid, has been shown to effectively remove acidic impurities and enhance stability.[1] The purified DNU should be stored in a desiccator over a drying agent like silica gel at room temperature.[1]
Troubleshooting Guide
Issue 1: Uncontrolled Temperature Rise During Urea Addition
| Possible Cause | Troubleshooting Action |
| Urea addition rate is too high. | Immediately stop the addition of urea. If the temperature continues to rise, proceed with the emergency quench plan. For future runs, reduce the rate of urea addition and ensure it is added in small portions. |
| Inadequate cooling. | Ensure the cooling bath is at the correct temperature and has sufficient capacity for the scale of the reaction. Check for any obstructions in the cooling lines. On a larger scale, ensure the reactor's heat transfer coefficient is adequate. |
| Poor mixing. | Increase the stirring rate to improve heat and mass transfer. For larger vessels, ensure the agitator design is appropriate to prevent localized heating. |
Issue 2: Low Yield of N,N'-Dinitrourea
| Possible Cause | Troubleshooting Action |
| Incomplete nitration. | Verify the concentration and ratio of the nitric and sulfuric acids. Ensure the reaction time is sufficient for complete conversion. |
| Decomposition of DNU. | This can be caused by excessive temperatures or prolonged reaction times. Adhere strictly to the recommended temperature profile and reaction duration. |
| Hydrolysis of DNU during workup. | DNU is susceptible to hydrolysis. Use cold water for quenching and minimize the contact time. Ensure the product is isolated and dried promptly. |
Issue 3: Product Discoloration (Yellow or Brown)
| Possible Cause | Troubleshooting Action |
| Presence of nitrogen oxides. | This can result from side reactions at higher temperatures. Ensure strict temperature control during nitration. |
| Decomposition of the product. | Discoloration can be a sign of product instability due to residual acid. Ensure thorough washing of the product to remove all acidic impurities. |
Issue 4: Product is Unstable and Decomposes on Storage
| Possible Cause | Troubleshooting Action |
| Residual acidic impurities. | This is a common cause of instability.[1] Re-purify the product by washing with trifluoroacetic acid followed by a non-reactive solvent. |
| Presence of moisture. | DNU is susceptible to hydrolysis. Ensure the product is thoroughly dried under vacuum and stored in a desiccator. |
Data Presentation
Table 1: Physical and Safety Properties of N,N'-Dinitrourea
| Property | Value | Reference |
| Density | 1.98 g/cm³ | [1] |
| Ignition Temperature | 91-93 °C | [1] |
| Impact Sensitivity (2 kg drop weight) | Sensitive | [1] |
| Friction Sensitivity | Very Sensitive | [1] |
Table 2: Typical Laboratory Scale Synthesis Parameters
| Parameter | Value |
| Reactants | Urea, 95% Sulfuric Acid, 100% Nitric Acid |
| Reactant Molar Ratio (Urea:H₂SO₄:HNO₃) | ~1 : 3.8 : 6.4 |
| Reaction Temperature | 0-5 °C |
| Urea Addition Time | ~30 minutes |
| Typical Yield | ~67% |
Note: These parameters are for a laboratory-scale synthesis and will require careful optimization and risk assessment for scale-up.
Experimental Protocols
Key Experiment: Synthesis of N,N'-Dinitrourea (Laboratory Scale)
Materials:
-
Urea
-
95% Sulfuric Acid
-
100% Nitric Acid
-
Trifluoroacetic Acid
-
Ice
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and an addition funnel, combine 95% sulfuric acid (10.9 ml, 0.19 mol) and 100% nitric acid (13.2 ml, 0.32 mol).
-
Cool the acid mixture to 0°C in an ice-salt bath.
-
Slowly add urea (3 g, 0.05 mol) to the stirred acid mixture over a period of approximately 30 minutes. Crucially, maintain the reaction temperature below 5°C throughout the addition.
-
After the addition is complete, continue stirring the mixture at 0-5°C for an additional 30 minutes.
-
Isolate the precipitated white solid by filtration.
-
Wash the filter cake with trifluoroacetic acid to remove residual mineral acids.
-
Dry the product under vacuum to obtain N,N'-dinitrourea.
Visualizations
Caption: Experimental workflow for the laboratory synthesis of N,N'-dinitrourea.
Caption: Troubleshooting logic for common issues in N,N'-dinitrourea production scale-up.
References
"Interpreting the mass spectrum fragmentation pattern of N,N'-dinitrourea"
Technical Support Center: N,N'-Dinitrourea Mass Spectrometry Analysis
This technical support guide provides researchers, scientists, and drug development professionals with essential information for interpreting the mass spectrum fragmentation pattern of N,N'-dinitrourea.
Frequently Asked Questions (FAQs)
Q1: Why is the molecular ion peak (m/z 150) for N,N'-dinitrourea often absent or very weak in the mass spectrum?
A1: The absence of the molecular ion peak at m/z 150 is a common observation for N,N'-dinitrourea and is characteristic of thermally unstable compounds.[1] The high energy imparted during electron ionization (EI) often causes the molecular ion to fragment immediately upon formation. This inherent instability means that the parent molecule does not reach the detector intact.
Q2: What are the most common and significant fragment ions observed in the mass spectrum of N,N'-dinitrourea?
A2: The electron impact mass spectra of N,N'-dinitrourea, typically recorded at 20 eV or 70 eV, show several characteristic low-mass fragments. The most significant m/z values are 18, 28, 30, 32, 42, 43, 44, 46, and 62.[1] The base peak (the most intense peak) in the spectrum is often observed at m/z 44.[1]
Q3: What do the major peaks in the mass spectrum of N,N'-dinitrourea represent?
A3: The major peaks correspond to specific fragment ions formed during the breakdown of the parent molecule. A summary of these fragments and their tentative assignments is provided in the data table below. Key fragments include ions for water (m/z 18), carbon monoxide or nitrogen gas (m/z 28), nitric oxide (m/z 30), carbon dioxide (m/z 44), and the nitro group (m/z 46).
Q4: Is there a proposed mechanism for the fragmentation of N,N'-dinitrourea?
A4: Yes, one suggested mechanism involves the initial breakdown of N,N'-dinitrourea to form nitramide (NH2NO2) and carbon dioxide (CO2).[1] This pathway would require the presence of a small amount of water, which is supported by the observation of a peak at m/z 18 (H2O).[1] The resulting nitramide can further decompose, contributing to the other observed low-mass fragments.
Troubleshooting Guide
Issue: No peaks are visible in the mass spectrum.
-
Possible Cause: Issues with sample preparation or introduction. N,N'-dinitrourea is a sensitive explosive and should be handled with extreme care. Improper handling could lead to decomposition before analysis.
-
Troubleshooting Steps:
-
Verify Sample Integrity: Ensure the N,N'-dinitrourea sample is pure and has been stored correctly.
-
Check Instrument Settings: Confirm that the mass spectrometer parameters, such as the ion source voltage and detector settings, are correctly configured.
-
Inspect the Inlet System: If using a solid sample inlet, ensure it is heating correctly and that the sample is being vaporized into the ion source.
-
Detector Check: Verify that the detector is functioning correctly and that the flame (if applicable) is lit.[2]
-
Issue: Poor signal intensity or weak, undetectable peaks.
-
Possible Cause: The sample concentration may be too low, or the ionization efficiency is poor for the chosen method.
-
Troubleshooting Steps:
-
Sample Concentration: Ensure an appropriate amount of sample is used. While too little will give a weak signal, overloading can also cause issues.[3]
-
Instrument Tuning: Regularly tune and calibrate the mass spectrometer to ensure it is operating at optimal performance.[3]
-
Ion Source Optimization: Adjust ion source parameters to maximize the ionization of the sample molecules.
-
Issue: The observed fragmentation pattern does not match the reference data.
-
Possible Cause: Contamination of the sample or the instrument, or thermal decomposition leading to an alternative fragmentation pathway.
-
Troubleshooting Steps:
-
Check for Contamination: Run a blank to ensure there is no contamination in the system. Check gas lines and fittings for leaks which can introduce atmospheric contaminants.[2][4]
-
Review Sample Purity: Ensure the N,N'-dinitrourea sample is free from solvents or synthesis byproducts.
-
Inlet Temperature: The thermal instability of N,N'-dinitrourea means that the inlet temperature can significantly affect the fragmentation pattern. Try analyzing at different, possibly lower, inlet temperatures.
-
Quantitative Data Summary
The following table summarizes the significant peaks observed in the electron ionization (EI) mass spectrum of N,N'-dinitrourea and their tentative assignments.
| m/z | Proposed Fragment Ion | Putative Structure | Relative Intensity |
| 150 | Molecular Ion [M]⁺ | [O₂N-NH-CO-NH-NO₂]⁺ | Absent / Very Weak[1] |
| 62 | Nitramide | [NH₂NO₂]⁺ | Significant[1] |
| 46 | Nitronium ion | [NO₂]⁺ | Significant[1] |
| 44 | Carbon dioxide / Nitrous oxide | [CO₂]⁺ / [N₂O]⁺ | Base Peak[1] |
| 43 | Isocyanic acid | [HNCO]⁺ | Significant[1] |
| 42 | Cyanate radical | [NCO]• | Significant[1] |
| 32 | Oxygen | [O₂]⁺ | Significant[1] |
| 30 | Nitric oxide | [NO]⁺ | Significant[1] |
| 28 | Dinitrogen / Carbon monoxide | [N₂]⁺ / [CO]⁺ | Significant[1] |
| 18 | Water | [H₂O]⁺ | Significant[1] |
Experimental Protocols
Mass Spectrometry of N,N'-Dinitrourea
This protocol is based on methodologies used for the analysis of energetic materials. Caution: N,N'-dinitrourea is a powerful and sensitive explosive and must be handled with appropriate safety precautions.
-
Instrumentation:
-
A double-focusing magnetic sector mass spectrometer (e.g., JEOL 300D) or a similar instrument capable of electron ionization is suitable.
-
-
Sample Preparation and Introduction:
-
Due to its thermal instability, N,N'-dinitrourea should be analyzed using a solid sample inlet.
-
A small, carefully measured amount of the pure solid material is placed in a sample holder.
-
The sample is introduced into the high-vacuum region of the mass spectrometer.
-
-
Ionization:
-
Method: Electron Ionization (EI).
-
Electron Energy: Spectra are typically acquired at both 70 eV and 20 eV to observe any energy-dependent fragmentation changes.[1]
-
-
Mass Analysis:
-
The instrument is scanned over a mass range appropriate for the expected fragments (e.g., m/z 10-200).
-
The heating rate of the solid sample inlet can be varied to control the rate of vaporization.
-
-
Data Acquisition:
-
The mass spectrum is recorded, plotting the relative abundance of ions against their mass-to-charge ratio (m/z).
-
Data analysis software is used to identify the m/z values of the peaks and their relative intensities.
-
Visualizations
The following diagram illustrates a proposed fragmentation pathway for N,N'-dinitrourea under electron ionization conditions.
Caption: Proposed fragmentation pathway of N,N'-dinitrourea.
References
"Addressing the hydrolytic instability of N,N'-dinitrourea"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N,N'-dinitrourea (DNU), focusing on its inherent hydrolytic instability.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis, handling, and storage of DNU.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Spontaneous decomposition or ignition of isolated DNU at room temperature. | Residual acidic impurities from the nitrating mixture (sulfuric acid, nitric acid). | 1. Thoroughly wash the crude DNU precipitate with a suitable solvent to remove mineral acids. Washing with trifluoroacetic acid has been shown to yield a product that is stable for several weeks in a desiccator.[1] 2. Ensure the final product is completely dry before storage. |
| Low yield of DNU during synthesis. | 1. Inadequate cooling during the nitration of urea. 2. Premature hydrolysis of the product during workup. | 1. Maintain a low reaction temperature (ideally between -15°C and 5°C) throughout the addition of urea to the nitrating mixture.[2] 2. Use anhydrous reagents and solvents where possible. 3. Minimize the exposure of the crude product to water during filtration and washing. |
| Formation of a viscous or oily product instead of a crystalline solid. | Incomplete nitration or presence of significant impurities. | 1. Ensure the correct stoichiometry of nitrating agents and urea. 2. Verify the concentration and purity of the nitric and sulfuric acids used. 3. Attempt to precipitate the product by adding the reaction mixture to a larger volume of a non-polar solvent. |
| Stored DNU shows signs of degradation over time (e.g., discoloration, gas evolution). | 1. Exposure to atmospheric moisture. 2. Storage in a non-inert atmosphere. 3. Trace amounts of residual acid initiating slow decomposition. | 1. Store DNU in a desiccator over a strong drying agent (e.g., silica gel, phosphorus pentoxide).[1] 2. For long-term storage, consider converting DNU to its more stable diammonium or dipotassium salt.[3] 3. Store under an inert atmosphere (e.g., nitrogen or argon). |
| Inconsistent results in reactions using DNU as a starting material. | Degradation of the DNU reagent. | 1. Use freshly prepared and purified DNU for reactions. 2. If using stored DNU, check for signs of decomposition before use. 3. Consider using a more stable salt of DNU for the reaction if the reaction conditions are compatible. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of the hydrolytic instability of N,N'-dinitrourea?
A1: The hydrolytic instability of DNU is primarily due to its susceptibility to decomposition in the presence of water, a reaction that is significantly accelerated by acidic conditions. The decomposition is an autocatalytic process where DNU hydrolyzes to form nitramide (NH₂NO₂) and carbon dioxide. The nitramide can then decompose into nitrous oxide (N₂O) and water, with the water produced further catalyzing the decomposition of remaining DNU.[1]
Q2: How can I improve the stability of the DNU I synthesize?
A2: The most critical factor for improving the stability of DNU is the removal of residual acidic impurities from the synthesis.[1] A thorough washing step after filtration is essential. One effective method is to wash the crude product multiple times with trifluoroacetic acid.[1] Subsequently, ensuring the product is completely dry and stored in a desiccator can provide stability for several weeks.[1]
Q3: Is it possible to store DNU for extended periods?
A3: While highly purified and dry DNU can be stable for several weeks under desiccated conditions, for long-term storage, it is highly recommended to convert it into one of its more stable salts, such as the diammonium or dipotassium salt.[3] These salts are generally more thermally stable and less susceptible to hydrolysis.[3]
Q4: What are the decomposition products of DNU hydrolysis?
A4: The primary decomposition products of DNU hydrolysis are nitramide (NH₂NO₂) and carbon dioxide (CO₂). Nitramide itself is unstable and can further decompose to nitrous oxide (N₂O) and water.[1]
Q5: What safety precautions should be taken when working with DNU?
A5: N,N'-dinitrourea is a powerful and sensitive explosive and must be handled with extreme caution.[2] Standard safety protocols for energetic materials should be strictly followed. This includes using appropriate personal protective equipment (PPE) such as safety glasses, face shields, and protective clothing. All operations should be conducted in a well-ventilated fume hood and behind a blast shield. Avoid friction, impact, and exposure to heat or sources of ignition.
Quantitative Data on DNU Stability
| Parameter | Value | Analytical Method |
| Onset of Decomposition | 80 - 90 °C | Thermogravimetric Analysis (TGA) |
| Major Decomposition Range | 110 - 120 °C | Thermogravimetric Analysis (TGA) |
| Activation Energy (Thermal Decomposition) | 104 kJ/mol | Differential Scanning Calorimetry (DSC) |
| Activation Energy (Ignition) | 78 kJ/mol | Wood's Metal Bath Ignition Test |
Note: The discrepancy in activation energies is attributed to the different heating rates and potential differences in the decomposition mechanism between the two experimental methods.[1]
Experimental Protocols
Protocol 1: Synthesis of N,N'-Dinitrourea
This protocol is based on the nitration of urea in a mixed acid medium.
Materials:
-
Urea
-
95% Sulfuric Acid
-
100% Nitric Acid
-
Trifluoroacetic Acid
-
Ice
Procedure:
-
Prepare a 50:50 (v/v) mixture of 95% sulfuric acid and 100% nitric acid in a flask equipped with a magnetic stirrer and a thermometer.
-
Cool the mixed acid to 0°C in an ice bath.
-
Slowly add urea to the stirred, cooled mixed acid over a period of approximately 30 minutes. Carefully monitor the temperature and ensure it does not rise above 5°C.
-
After the addition of urea is complete, continue stirring the reaction mixture at 0°C for another 30 minutes. A white precipitate of DNU should form.
-
Filter the white crystalline product using a glass funnel.
-
Wash the filtered product with several small portions of cold trifluoroacetic acid (e.g., 5 x 5 mL) to remove residual mineral acids.
-
Dry the purified product under vacuum to obtain N,N'-dinitrourea.
Protocol 2: Stabilization of DNU by Salt Formation (General Guidance)
Detailed, specific protocols for the preparation of diammonium or dipotassium salts of DNU are not extensively documented in readily available literature. However, the general principle involves the neutralization of the acidic DNU with a suitable base.
General Procedure for Diammonium Salt Formation:
-
Suspend the purified DNU in a suitable anhydrous organic solvent in which DNU has some solubility (e.g., ether).
-
Cool the suspension in an ice bath.
-
Bubble anhydrous ammonia gas through the stirred suspension or add a solution of ammonia in an anhydrous solvent dropwise.
-
Monitor the reaction (e.g., by observing the dissolution of DNU and the formation of a new precipitate).
-
Once the reaction is complete, filter the resulting diammonium salt.
-
Wash the salt with a small amount of the cold anhydrous solvent.
-
Dry the salt under vacuum.
General Procedure for Dipotassium Salt Formation:
-
Dissolve the purified DNU in a suitable solvent.
-
Separately, prepare a solution of potassium hydroxide or another suitable potassium base in a compatible solvent (e.g., ethanol).
-
Slowly add the basic solution to the DNU solution with stirring and cooling.
-
The dipotassium salt should precipitate out of the solution.
-
Filter the precipitate, wash with a small amount of cold solvent, and dry under vacuum.
Note: It is crucial to control the stoichiometry of the base to avoid decomposition of the DNU, as excess alkali can completely decompose the product.
Visualizations
Caption: Hydrolytic decomposition pathway of N,N'-dinitrourea.
References
Technical Support Center: Safe Disposal of N,N'-Dinitrourea (DNU) Waste
This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of N,N'-dinitrourea (DNU) waste. DNU is a highly energetic and sensitive material, and its waste must be managed with extreme caution. The following information is intended to supplement, not replace, institutional safety protocols and regulatory requirements.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with N,N'-dinitrourea (DNU) waste?
A1: DNU is a powerful explosive that is sensitive to impact, friction, and heat.[1] Its waste should be treated as a reactive and potentially explosive hazardous material. At room temperature, especially in the presence of water or acids, DNU can undergo decomposition, which may lead to spontaneous ignition.[2] The decomposition can be autocatalytic, accelerating as it proceeds.[3]
Q2: Can I dispose of DNU waste down the drain or in regular trash?
A2: Absolutely not. DNU is a reactive hazardous waste and must not be disposed of in sanitary sewers or municipal trash.[4] Such actions can lead to violent reactions, explosions, and severe environmental contamination. All DNU waste must be deactivated before disposal according to approved laboratory procedures.
Q3: What are the immediate signs of DNU decomposition?
A3: Signs of decomposition include the evolution of brown fumes (nitrogen oxides), unexpected heat generation in the waste container, or any change in the physical appearance of the material. If you observe any of these signs, do not handle the material. Evacuate the area immediately and contact your institution's environmental health and safety (EHS) office.
Q4: What regulations govern the disposal of DNU waste?
A4: In the United States, the disposal of energetic materials like DNU is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5][6] Institutional and local regulations will also apply. Always consult with your EHS office to ensure full compliance.
Q5: Is it safe to store DNU waste?
A5: Short-term storage of DNU waste is permissible if done correctly. Waste should be kept in a designated, well-ventilated, and cool area, away from heat sources, sparks, and incompatible materials. The storage container must be clearly labeled as "Hazardous Waste: Reactive" and include the chemical name. However, due to its instability, prolonged storage is not recommended. Waste should be treated and disposed of promptly.
Troubleshooting Guides for Disposal Protocols
This section provides troubleshooting for potential issues that may arise during the chemical degradation of DNU waste.
| Problem | Possible Cause(s) | Recommended Action(s) |
| Violent reaction or gas evolution upon addition of base (Alkaline Hydrolysis) | 1. Concentration of DNU in the waste is too high.2. Rate of addition of the base is too fast.3. Inadequate cooling of the reaction mixture. | 1. Immediately cease addition of the base.2. Ensure the reaction is being adequately cooled in an ice bath.3. If the reaction is uncontrollable, evacuate the fume hood and contact EHS.4. For future attempts, dilute the DNU waste stream further and add the base much more slowly with vigorous stirring and cooling. |
| Incomplete degradation of DNU (verified by analytical method) | 1. Insufficient amount of degrading reagent (base or Ni-Al alloy).2. Reaction time was too short.3. Reaction temperature was too low. | 1. Add additional degrading reagent in small, careful portions.2. Extend the reaction time, continuing to monitor for completion.3. Ensure the reaction temperature is maintained at the recommended level. |
| Solid material remains after reductive degradation | 1. Unreacted Nickel-Aluminum alloy.2. Precipitated inorganic salts. | 1. This is expected. The remaining solids should be filtered off.2. The solid residue should be treated as hazardous waste containing heavy metals and disposed of according to institutional guidelines. |
| Final solution is still acidic after neutralization | 1. Insufficient amount of neutralizing agent (e.g., sodium bicarbonate) added. | 1. Slowly add more of the neutralizing agent with stirring until the pH is in the neutral range (6-8). Monitor the pH using pH paper or a calibrated meter. Be cautious of gas evolution (CO2). |
Experimental Protocols for DNU Waste Disposal
The following protocols are suggested methods for the chemical degradation of DNU waste on a laboratory scale. These procedures are based on methods used for analogous energetic and reactive compounds. Extreme caution must be exercised at all times. These procedures should be performed in a certified chemical fume hood, behind a blast shield, and with appropriate personal protective equipment (PPE), including safety glasses, a face shield, and flame-resistant lab coat.
Protocol 1: Alkaline Hydrolysis
This method aims to hydrolyze DNU into less hazardous, water-soluble compounds.
Methodology:
-
Preparation:
-
Quantify the approximate amount of DNU in the waste stream. This protocol is intended for dilute solutions (e.g., <1% w/v).
-
Prepare a 2 M sodium hydroxide (NaOH) solution.
-
Prepare a large ice bath in a secondary container.
-
-
Degradation:
-
Place the beaker containing the DNU waste solution in the ice bath and begin stirring with a magnetic stir bar.
-
Slowly, add the 2 M NaOH solution dropwise to the DNU waste. The rate of addition should not exceed 1 mL/minute.
-
Monitor the temperature of the reaction mixture continuously. Do not allow the temperature to exceed 25 °C.
-
After the addition of NaOH is complete, continue stirring the mixture in the ice bath for a minimum of 4 hours to ensure complete hydrolysis.
-
-
Verification and Neutralization:
-
After the reaction period, test for the presence of residual DNU using an appropriate analytical method (e.g., HPLC).
-
If degradation is complete, slowly neutralize the basic solution by adding a dilute acid (e.g., 1 M HCl) with continuous stirring and cooling. Monitor the pH.
-
The final neutralized solution should be disposed of as hazardous aqueous waste according to institutional guidelines.
-
Protocol 2: Reductive Degradation with Nickel-Aluminum Alloy
This method utilizes a reducing agent in a basic solution to break down the nitro groups of DNU. This procedure is adapted from a method for the degradation of nitrosoureas.
Methodology:
-
Preparation:
-
Prepare a 2 M potassium hydroxide (KOH) solution.
-
Obtain Nickel-Aluminum (Ni-Al) alloy powder (50:50).
-
Prepare a large ice bath in a secondary container.
-
-
Degradation:
-
Place the DNU waste solution in a beaker within the ice bath and begin stirring.
-
Slowly add the 2 M KOH solution to the DNU waste until the pH is strongly basic (pH > 12).
-
In small portions, slowly add the Ni-Al alloy powder to the basic DNU solution. A typical ratio is a 10-fold excess of the alloy by weight to the estimated amount of DNU.
-
Be aware of potential hydrogen gas evolution. Ensure the fume hood has adequate ventilation.
-
After the addition is complete, allow the mixture to stir at room temperature for at least 24 hours.
-
-
Work-up and Disposal:
-
After the reaction period, test for the presence of residual DNU.
-
If the reaction is complete, carefully filter the mixture to remove the solid Ni-Al residue. The filter cake should be treated as hazardous solid waste containing heavy metals.
-
Neutralize the filtrate with a dilute acid as described in Protocol 1.
-
Dispose of the final neutralized aqueous solution as hazardous waste.
-
Data Presentation
| Parameter | Alkaline Hydrolysis | Reductive Degradation |
| Primary Reagent(s) | Sodium Hydroxide (NaOH) | Potassium Hydroxide (KOH), Nickel-Aluminum Alloy |
| Reaction Time | ~ 4 hours | ~ 24 hours |
| Temperature Control | Cooling (Ice Bath) Required | Initial Cooling, then Ambient |
| Byproducts | Soluble organic salts, nitrites, nitrates | Soluble organic salts, ammonia, solid metal waste |
| Relative Cost | Low | Moderate |
| Safety Considerations | Exothermic reaction, handle base with care | Flammable gas (H2) evolution, heavy metal waste |
Visualizations
References
- 1. osti.gov [osti.gov]
- 2. epa.gov [epa.gov]
- 3. epa.gov [epa.gov]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. Predicting the Shelf Life of Energetic Materials via Kinetic Analysis of Decomposition Data Gathered by Using Thermal Analysis Techniques | Chemical Engineering Transactions [cetjournal.it]
- 6. apps.dtic.mil [apps.dtic.mil]
Validation & Comparative
A Comparative Analysis of N,N'-dinitrourea (DNU) vs. RDX and HMX: A Guide for Researchers
For researchers and scientists in the field of energetic materials, the pursuit of compounds with superior performance and manageable sensitivity is a constant endeavor. This guide provides a detailed comparative analysis of N,N'-dinitrourea (DNU) against two of the most well-established military explosives, RDX (Cyclotrimethylene trinitramine) and HMX (Cyclotetramethylene tetranitramine). This document summarizes key performance parameters, outlines experimental protocols for their determination, and presents a logical pathway for the synthesis of DNU.
Performance Characteristics: A Tabular Comparison
The following table summarizes the key quantitative performance and sensitivity characteristics of DNU, RDX, and HMX, compiled from various sources. It is important to note that the detonation parameters for DNU are primarily based on theoretical calculations due to a scarcity of experimental data in open literature.
| Property | N,N'-dinitrourea (DNU) | RDX (Cyclonite) | HMX (Octogen) |
| Chemical Formula | CH₂N₄O₅ | C₃H₆N₆O₆ | C₄H₈N₈O₈ |
| Molar Mass ( g/mol ) | 150.06 | 222.12 | 296.16[1] |
| Density (g/cm³) | 1.98[2] | 1.806[3] | 1.91[1] |
| Detonation Velocity (m/s) | ~8660 (calculated)[4] | 8750[3] | 9100[1][5] |
| Detonation Pressure (GPa) | ~33.9 (calculated)[4] | 34.7 | 39.3 |
| Impact Sensitivity (BAM Fallhammer, 2kg drop weight) | Sensitive[2] | 7.5 J | 7.4 J |
| Friction Sensitivity (BAM Friction Apparatus) | Very Sensitive (Explosion at <80 N)[2] | 120 N | 120 N |
| Thermal Stability (Decomposition Temp., °C) | ~91-93 (ignition)[6] | ~170 (starts to decompose)[3] | 276 - 286 (melts)[1] |
| Oxygen Balance (%) | +21.33[2] | -21.6 | -21.6[7] |
Experimental Protocols
The determination of the performance and sensitivity characteristics of energetic materials relies on a suite of standardized experimental tests. Below are detailed methodologies for some of the key experiments cited in this guide.
Synthesis of N,N'-dinitrourea (DNU)
-
Reaction: The synthesis of N,N'-dinitrourea is achieved through the nitration of urea.[2][8][9][10]
-
Reagents: Urea, 100% nitric acid, and 95% sulfuric acid (or oleum).[2][10]
-
Procedure:
-
A 50:50 mixture of sulfuric acid and nitric acid is prepared and cooled to 0°C.[2][10]
-
Urea is slowly added to the cooled acid mixture, ensuring the temperature does not exceed 5°C.[10]
-
The reaction mixture is stirred for approximately 30 minutes at 0°C, during which a white precipitate of N,N'-dinitrourea forms.[10]
-
The precipitate is filtered and washed with a suitable solvent, such as trifluoroacetic acid, and then dried under vacuum.[2][10]
-
Determination of Detonation Velocity
-
Methodology: The detonation velocity, the speed at which the detonation wave propagates through the explosive, is a key performance indicator.[11] It can be measured experimentally using various techniques.
-
Experimental Setup (Example: Ionization Probes):
-
The explosive sample is packed into a tube of known diameter and length.
-
Ionization probes are placed at precise intervals along the length of the tube.
-
The explosive is initiated at one end by a detonator.
-
As the detonation wave passes each probe, it ionizes the gas in the probe, creating an electrical signal.
-
The time intervals between the signals from consecutive probes are measured using a high-speed oscilloscope.
-
The detonation velocity is calculated by dividing the known distance between the probes by the measured time interval.[12]
-
Determination of Detonation Pressure
-
Methodology: Detonation pressure is the pressure of the shock wave produced by the detonation. It is often calculated from the detonation velocity and density using empirical equations, such as the Kamlet-Jacobs equations.[4][13][14]
-
Calculation via Kamlet-Jacobs Equations:
-
P = K * ρ₀² * D²
-
Where:
-
P = Detonation Pressure (in GPa)
-
K = A constant
-
ρ₀ = Initial density of the explosive (in g/cm³)
-
D = Detonation velocity (in km/s)
-
-
Sensitivity to Mechanical Stimuli
-
BAM Impact Sensitivity Test:
-
A small sample of the explosive is placed on an anvil.
-
A specified weight (e.g., 2 kg) is dropped from varying heights onto a striker in contact with the sample.[6]
-
The height at which there is a 50% probability of causing an explosion is determined through statistical methods (e.g., the up-and-down method). This value is reported as the impact sensitivity.
-
-
BAM Friction Sensitivity Test:
-
A small amount of the explosive is spread on a porcelain plate.
-
A porcelain peg is pressed onto the sample with a specific load.
-
The plate is then moved back and forth under the peg once.[2][15]
-
The test is repeated with different loads to determine the lowest load at which an explosion, spark, or crackling is observed in at least one out of six trials.[15]
-
Thermal Stability Analysis
-
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA):
-
A small, precisely weighed sample of the energetic material is placed in a sample pan.
-
The sample is heated at a controlled rate in a controlled atmosphere (e.g., nitrogen).[6][16]
-
DSC measures the heat flow into or out of the sample relative to a reference, identifying exothermic decomposition events and their onset temperatures.[16]
-
TGA measures the change in mass of the sample as a function of temperature, indicating the temperatures at which decomposition and mass loss occur.[6][16]
-
Synthesis Pathway of N,N'-dinitrourea
The following diagram illustrates the logical workflow for the synthesis of N,N'-dinitrourea from urea.
Caption: Synthesis workflow for N,N'-dinitrourea (DNU).
References
- 1. smsenergetics.com [smsenergetics.com]
- 2. deltima.eu [deltima.eu]
- 3. Precision Testing for Energetic Materials and Propellants [tainstruments.com]
- 4. researchgate.net [researchgate.net]
- 5. 2.3. Sensitivity Testing [bio-protocol.org]
- 6. nowa.pirotechnika.one.pl [nowa.pirotechnika.one.pl]
- 7. setaramsolutions.com [setaramsolutions.com]
- 8. Bam Friction Device Instrumentation to Determine Explosive’s Friction Sensitivity | UTEC Corporation, LLC [utec-corp.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. media.neliti.com [media.neliti.com]
- 13. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 14. etusersgroup.org [etusersgroup.org]
- 15. Exploring the thermal properties of materials using thermogravimetric analysis (TGA), differential scanning calorimetry (DSC) and differential thermal analysis (DTA). – C-Therm Technologies Ltd. [ctherm.com]
- 16. fauske.com [fauske.com]
A Comparative Performance Analysis of N,N'-dinitrourea and Other Energetic Plasticizers
For Researchers, Scientists, and Drug Development Professionals
In the ever-evolving field of energetic materials, the quest for novel compounds with superior performance and enhanced safety characteristics is paramount. N,N'-dinitrourea (DNU), a high-density energetic compound, has garnered significant interest as a potential plasticizer in explosive and propellant formulations. This guide provides an objective comparison of the performance of DNU against other commonly used energetic plasticizers, supported by experimental data, to aid researchers in their material selection and development endeavors.
Performance Characteristics: A Quantitative Comparison
The efficacy of an energetic plasticizer is determined by a combination of key performance parameters. The following table summarizes the critical properties of N,N'-dinitrourea in comparison to other well-established energetic plasticizers.
| Property | N,N'-dinitrourea (DNU) | Nitroglycerine (NG) | 1,2,4-Butanetriol Trinitrate (BTTN) | Diethylene Glycol Dinitrate (DEGDN) | Triethylene Glycol Dinitrate (TEGDN) |
| Chemical Formula | CH₂N₄O₅ | C₃H₅N₃O₉ | C₄H₇N₃O₉ | C₄H₈N₂O₇ | C₆H₁₂N₂O₈ |
| Molecular Weight ( g/mol ) | 150.06 | 227.09 | 241.12 | 196.12 | 240.17 |
| Density (g/cm³) | 1.98 - 2.067[1] | 1.59[1] | 1.52[2] | 1.38[3] | 1.33[1][4] |
| Oxygen Balance (%) | +21.33 | +3.5[5] | -16.6[2] | -49.0 | -66.7[1] |
| Detonation Velocity (m/s) | ~8300 (calculated) | 7700 | ~7700 | 6900 | 6700 |
| Detonation Pressure (GPa) | ~32 (calculated) | 25.7 | ~25 | - | - |
| Decomposition Temp. (°C) | ~147 (onset) | 50-60[6] | ~230 (5 sec explosion)[2] | ~197 (decomposes)[3] | 228[7] |
| Impact Sensitivity (BAM) | 4 J | 0.2 J | 1 Nm[2] | Moderate | Low |
| Friction Sensitivity (BAM) | 36 N | 0.2 N | Moderate | Low | Low |
Experimental Protocols
The data presented in this guide is derived from standardized experimental methodologies. Below are detailed protocols for the key characterization techniques cited.
Thermal Analysis: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
Objective: To determine the thermal stability and decomposition characteristics of the energetic plasticizers.
1. Thermogravimetric Analysis (TGA)
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: A small sample (typically 2-5 mg) of the energetic material is placed in an open sample pan (e.g., aluminum or platinum).[8][9]
-
Procedure:
-
The sample pan is placed in the TGA furnace.
-
An inert atmosphere (e.g., nitrogen) is established at a constant flow rate (e.g., 20-50 mL/min).[8]
-
The sample is heated at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., ambient to 400 °C).[8]
-
The mass of the sample is continuously monitored and recorded as a function of temperature.
-
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition and the temperature at which significant mass loss occurs.
2. Differential Scanning Calorimetry (DSC)
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: A small sample (typically 1-5 mg) of the energetic material is hermetically sealed in an aluminum pan.[10][11]
-
Procedure:
-
The sealed sample pan and an empty reference pan are placed in the DSC cell.[11]
-
An inert atmosphere (e.g., nitrogen) is maintained at a constant flow rate.
-
The sample and reference are heated at a constant rate (e.g., 10 °C/min) over a specified temperature range.[11]
-
The differential heat flow between the sample and the reference is recorded as a function of temperature.
-
-
Data Analysis: The DSC thermogram is analyzed to identify exothermic and endothermic events, such as melting and decomposition. The onset temperature and the peak temperature of the decomposition exotherm are key indicators of thermal stability.
Sensitivity Testing: BAM Impact and Friction Tests
Objective: To assess the sensitivity of the energetic plasticizers to mechanical stimuli (impact and friction).
1. BAM Impact Test
-
Sample Preparation: A small, measured amount of the substance (typically around 40 mm³) is placed in the test device.
-
Procedure:
-
The sample is subjected to the impact of a falling weight from a specified height.[12]
-
The test is repeated multiple times at various drop heights.
-
The outcome (explosion or no explosion) is recorded for each trial.
-
-
Data Analysis: The results are statistically analyzed (e.g., using the Bruceton method) to determine the 50% probability of initiation, expressed as the impact energy in Joules (J). A lower value indicates higher sensitivity.
2. BAM Friction Test
-
Sample Preparation: A small amount of the substance is spread on a porcelain plate.[14][17]
-
Procedure:
-
Data Analysis: The lowest load at which an event occurs is determined. A lower value in Newtons (N) indicates higher friction sensitivity.
Mandatory Visualizations
Synthesis of N,N'-dinitrourea (DNU)
The synthesis of N,N'-dinitrourea typically involves the nitration of urea using a mixed acid nitrating agent.
Decomposition Pathway of N,N'-dinitrourea (DNU)
The thermal decomposition of N,N'-dinitrourea is a complex process that can proceed through several pathways, often initiated by the cleavage of the N-NO₂ bond.
Experimental Workflow for Performance Characterization
A logical workflow is followed to comprehensively characterize the performance of energetic plasticizers.
References
- 1. imemg.org [imemg.org]
- 2. copperheadchemical.com [copperheadchemical.com]
- 3. Diethylene glycol dinitrate - Wikipedia [en.wikipedia.org]
- 4. Triethylene glycol dinitrate - Wikipedia [en.wikipedia.org]
- 5. Simple and Green Synthesis of a Novel Fluoro-Nitrato Energetic Plasticizer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nitroglycerin | Description, Properties, & Uses | Britannica [britannica.com]
- 7. Buy Triethylene glycol dinitrate | 111-22-8 [smolecule.com]
- 8. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 [intertek.com]
- 9. sites.research.unimelb.edu.au [sites.research.unimelb.edu.au]
- 10. Differential Scanning Calorimetry (DSC) - Prime Process Safety Center [primeprocesssafety.com]
- 11. Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357 [intertek.com]
- 12. fauske.com [fauske.com]
- 13. ozm.cz [ozm.cz]
- 14. osti.gov [osti.gov]
- 15. Bam Friction Device Instrumentation to Determine Explosive’s Friction Sensitivity | UTEC Corporation, LLC [utec-corp.com]
- 16. utec-corp.com [utec-corp.com]
- 17. digital.library.unt.edu [digital.library.unt.edu]
A Comparative Analysis of the Detonation Properties of N,N'-Dinitrourea and its Energetic Salts
An objective comparison of the performance of N,N'-dinitrourea (DNU) and its salts, supported by experimental and computational data, reveals the potential of these derivatives as advanced energetic materials. While the parent compound, DNU, exhibits powerful detonation characteristics, its inherent instability has driven research towards its more stable and equally potent salt forms.
N,N'-dinitrourea (DNU) is a highly energetic material characterized by a high density and a positive oxygen balance. However, its practical application has been limited due to its sensitivity to impact and friction, as well as its thermal instability. The formation of salts from DNU has emerged as a promising strategy to enhance its stability while maintaining or even improving its detonation performance. This guide provides a comparative overview of the key detonation properties of DNU and a series of its energetic salts, based on available research data.
Comparative Detonation Properties
The following table summarizes the key physicochemical and detonation properties of N,N'-dinitrourea and several of its representative energetic salts. The data is compiled from the publication "Dense energetic salts of N,N'-dinitrourea (DNU)" and other relevant studies. It is important to note that the detonation velocity and pressure for the parent DNU and its salts were calculated using the thermochemical code Cheetah 4.0, providing a consistent basis for comparison.
| Compound | Chemical Formula | Density (g/cm³) | Heat of Formation (kJ/mol) | Detonation Velocity (m/s) | Detonation Pressure (GPa) |
| N,N'-Dinitrourea (DNU) | CH₂N₄O₅ | 2.067 (calc.) | 24.88 (gas phase, calc.) | 8861 (calc.) | 36.1 (calc.) |
| 1-Amino-1,2,4-triazolium Dinitrourea | C₃H₅N₇O₅ | 1.81 | 289.4 | 9132 | 35.8 |
| 3-Amino-1,2,4-triazolium Dinitrourea | C₃H₅N₇O₅ | 1.78 | 306.8 | 9028 | 34.4 |
| 4-Amino-1,2,4-triazolium Dinitrourea | C₃H₅N₇O₅ | 1.86 | 291.8 | 9283 | 37.5 |
| 1,5-Diamino-1,2,4-triazolium Dinitrourea | C₃H₆N₈O₅ | 1.75 | 341.2 | 9015 | 33.7 |
| Aminoguanidinium Dinitrourea | C₂H₇N₅O₅ | 1.72 | 185.2 | 8890 | 32.5 |
| Diaminoguanidinium Dinitrourea | C₂H₈N₆O₅ | 1.70 | 215.1 | 8920 | 32.2 |
| Triaminoguanidinium Dinitrourea | C₂H₉N₇O₅ | 1.68 | 248.3 | 8940 | 31.8 |
| Hydrazinium Dinitrourea | CH₅N₅O₅ | 1.83 | 178.5 | 9240 | 37.1 |
Experimental and Computational Methodologies
A consistent and rigorous set of experimental and computational protocols were employed to characterize the properties of N,N'-dinitrourea and its salts, ensuring the reliability of the comparative data.
Synthesis of N,N'-Dinitrourea and its Salts
General Procedure for the Synthesis of N,N'-Dinitrourea (DNU): DNU is typically synthesized through the nitration of urea. A common method involves the slow addition of urea to a cooled mixture of concentrated nitric acid and sulfuric acid. The reaction temperature is carefully controlled to prevent decomposition. The resulting DNU is then precipitated, filtered, and washed to remove acidic impurities, which is crucial for its stability.
General Procedure for the Synthesis of DNU Salts: The energetic salts of DNU are generally prepared through a neutralization reaction. The corresponding organic amine base (e.g., aminoguanidine, 1,2,4-triazole derivatives) is dissolved in a suitable solvent, such as acetonitrile. A solution of DNU in the same solvent is then added dropwise to the base solution with stirring. The resulting salt precipitates from the solution and is then collected by filtration, washed with a solvent like diethyl ether, and dried under vacuum.
Determination of Physicochemical Properties
-
Density: The density of the compounds was determined experimentally using a gas pycnometer.
-
Heat of Formation: The heats of formation were calculated using computational quantum chemistry methods. For the parent DNU, the G3MP2 method based on isodesmic reactions was employed.
Calculation of Detonation Properties
The detonation velocity and detonation pressure of DNU and its salts were calculated using the Cheetah 4.0 thermochemical code . This code predicts the performance of energetic materials based on their elemental composition, density, and heat of formation. It utilizes the Chapman-Jouguet theory of detonation and employs sophisticated equations of state for the detonation products to provide reliable predictions of detonation parameters. The use of a consistent computational method allows for a direct and objective comparison of the performance of the different compounds. The EXPLO5 computer program is another tool that can be used for similar calculations, employing the Becker-Kistiakowsky-Wilson (BKW) equation of state for gaseous detonation products.[1][2][3][4][5]
Sensitivity Testing
The sensitivity of the energetic materials to mechanical stimuli is a critical safety parameter.
-
Impact and Friction Sensitivity: The sensitivity to impact and friction was determined using the BAM (Bundesanstalt für Materialforschung und -prüfung) standard methods . In the BAM friction test, a sample of the material is placed on a porcelain plate and subjected to friction from a weighted porcelain pin. The test determines the load at which an explosion or decomposition occurs.
Conclusion
The formation of energetic salts of N,N'-dinitrourea presents a viable strategy to overcome the stability limitations of the parent compound. The comparative data indicates that many of the DNU salts, particularly those derived from 1,2,4-triazole derivatives, not only exhibit improved thermal stability but also maintain or even exceed the high detonation performance of DNU. These findings underscore the potential of DNU salts as a new class of energetic materials with tailored properties for various applications, warranting further investigation and development.
References
- 1. Calculation of Detonation Parameters by EXPLO5 Computer Program | Semantic Scholar [semanticscholar.org]
- 2. Calculation of Detonation Parameters by EXPLO5 Computer Program | Scientific.Net [scientific.net]
- 3. matec-conferences.org [matec-conferences.org]
- 4. EXPLO5,Explosion Parameters Calculation Software - IDEA SCIENCE Group [ideascience-group.com]
- 5. EXPLO5-Computer program for calculation of detonation parameters | Semantic Scholar [semanticscholar.org]
"Comparison of different nitrating agents for urea synthesis"
For researchers and professionals in drug development and chemical synthesis, the selection of an appropriate nitrating agent is crucial for optimizing the synthesis of urea-based compounds. This guide provides a detailed comparison of various nitrating agents for the synthesis of urea nitrate, a key intermediate in the production of other nitrated urea derivatives like nitrourea. The following sections present a quantitative comparison of different methods, detailed experimental protocols, and visualizations of the reaction pathways and workflows.
Performance Comparison of Nitrating Agents
The choice of nitrating agent significantly impacts the yield, reaction conditions, and safety of urea nitrate synthesis. The following table summarizes the performance of common nitrating agents based on reported experimental data.
| Nitrating Agent/System | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Nitric Acid (70%) | Water | 0 - 25 | ~15 min | >90% (calculated from recovered mass) | [1] |
| Nitric Acid (>90%) | Glacial Acetic Acid | 18 - 28 | ~13 min | 97.4% | [2] |
| Nitric Acid (>90%) | Propionic Acid | Not specified | Not specified | 94.8% | [2] |
| Nitrogen Dioxide (gas) | Glacial Acetic Acid | 17 - 70 | 1 hour | Almost quantitative | [3] |
| Urea Nitrate / Sulfuric Acid | None (neat) | -3 - 3 | 30 min | 13% (for Nitrourea) | [4][5] |
| Urea Nitrate / Acetic Anhydride | Acetic Acid | 60 | 15 min | 67.2% (for Nitrourea) | [4][5] |
Experimental Protocols
Detailed methodologies for the synthesis of urea nitrate and its subsequent conversion to nitrourea are provided below.
Synthesis of Urea Nitrate using Nitric Acid in Water[1]
Materials:
-
Urea (21.72 g)
-
Distilled water (50 mL)
-
70% Nitric Acid (23 mL total)
-
250 mL beaker
-
Stirring apparatus
-
Ice bath
-
Filtration apparatus
-
Vacuum oven
Procedure:
-
Dissolve 21.72 g of urea in 50 mL of distilled water in a 250 mL beaker with stirring.
-
Slowly add 11.5 mL of 70% nitric acid dropwise to the solution while continuing to stir. A white precipitate of urea nitrate will form immediately.
-
After the addition is complete, continue stirring the mixture at 25 °C for 15 minutes.
-
Filter the mixture and wash the collected precipitate with 15 mL of cold water.
-
Cool the mother liquor to 0 °C using an ice bath and add an additional 11.5 mL of 70% nitric acid dropwise to precipitate more product.
-
Filter the second batch of precipitate and wash with 15 mL of ice-cold water.
-
Combine both batches of the wet product and dry in a vacuum oven at 50 °C and 10 torr for 5 hours to obtain the final product.
Synthesis of Urea Nitrate using Nitric Acid in Glacial Acetic Acid[2]
Materials:
-
Urea (20 g)
-
Glacial Acetic Acid (300 cc, >99.5%)
-
Nitric Acid (21.5 g, 97.7%)
-
Benzene (for washing)
-
Reaction vessel with cooling capabilities
-
Filtration apparatus
Procedure:
-
Prepare a solution of 20 g of urea in 300 cc of glacial acetic acid.
-
While maintaining the temperature at 18 °C, add 21.5 g of 97.7% nitric acid over a period of 6 minutes. The temperature will rise to approximately 28 °C. Urea nitrate will precipitate immediately.
-
Cool the solution to 22 °C over 7 minutes.
-
Separate the precipitated urea nitrate by filtration.
-
Wash the filter cake with three portions of benzene (total of 95 cc).
-
Dry the product to obtain urea nitrate.
Synthesis of Nitrourea from Urea Nitrate using Sulfuric Acid[4][5][6]
Materials:
-
Urea Nitrate (200 g, dry and powdered)
-
Concentrated Sulfuric Acid (700 cc)
-
2-L Erlenmeyer flask with mechanical stirrer and thermometer
-
Ice-salt bath
-
Ice (1 kg)
-
Büchner funnel with hardened filter paper
Procedure:
-
Cool 700 cc of concentrated sulfuric acid in the 2-L Erlenmeyer flask to -3 °C or below using an ice-salt bath.
-
With vigorous stirring, add 200 g of dry, powdered urea nitrate in small portions, ensuring the temperature does not exceed 0 °C. This addition should take about 30 minutes.
-
Continue stirring for another 30 minutes, keeping the temperature below +3 °C.
-
Pour the reaction mixture onto 1 kg of ice.
-
Filter the resulting white, finely divided precipitate of nitrourea using a Büchner funnel with hardened filter paper. Press the product as dry as possible.
-
Wash the product in the funnel with four portions of cold water, pressing it dry after each wash.
-
Air-dry the final product. The yield is typically between 120-150 g (70-87% of the theoretical amount).
Reaction Pathways and Experimental Workflow
The following diagrams illustrate the chemical transformations and the general workflow for the synthesis of urea nitrate and nitrourea.
Caption: Experimental workflow for the synthesis of urea nitrate and nitrourea.
Caption: Reaction mechanism for the formation of urea nitrate.
Conclusion
The synthesis of urea nitrate can be achieved through various methods, with the direct reaction of urea and nitric acid being the most straightforward and high-yielding. The choice of solvent, whether aqueous or non-aqueous like acetic acid, influences the yield and ease of product isolation, with non-aqueous solvents generally providing higher yields due to the lower solubility of urea nitrate.[2] For the synthesis of nitrourea, a subsequent dehydration step is required, for which sulfuric acid or a mixture of acetic anhydride and acetic acid can be employed, with the latter providing a significantly higher yield under the reported conditions.[4][5] The selection of a specific nitrating agent and protocol should be based on the desired product (urea nitrate or nitrourea), required purity, and the scale of the reaction, taking into account the exothermic nature of these reactions and the explosive properties of the products.[6]
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. US2279765A - Preparation of urea nitrate - Google Patents [patents.google.com]
- 3. US3141039A - Preparation of urea nitrate - Google Patents [patents.google.com]
- 4. energetics.chm.uri.edu [energetics.chm.uri.edu]
- 5. energetics.chm.uri.edu [energetics.chm.uri.edu]
- 6. Urea nitrate - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Experimental and Computationally Predicted Properties of N,N'-Dinitrourea
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the experimentally determined and computationally predicted properties of N,N'-dinitrourea (DNU), a high-energy material of significant interest. This document summarizes key data in a structured format, details experimental methodologies, and visualizes essential workflows to support further research and development in the field of energetic materials.
Physicochemical and Energetic Properties
The following tables present a side-by-side comparison of the experimental and computationally predicted properties of N,N'-dinitrourea, highlighting the convergence and divergence between laboratory measurements and theoretical models.
Table 1: Comparison of Physicochemical Properties
| Property | Experimental Value | Computationally Predicted Value |
| Molecular Formula | CH₂N₄O₅ | CH₂N₄O₅ |
| Molecular Weight | 150.05 g/mol | 150.05 g/mol |
| Crystal System | Orthorhombic | - |
| Space Group | Fdd2 | - |
| Lattice Parameters | a = 12.0015(9) Å, b = 17.6425(13) Å, c = 4.5555(4) Å | - |
| Crystal Density (ρ) | 2.067 g/cm³ (at 90 K, from X-ray), 1.98 g/cm³ (via gas pycnometry) | - |
| Appearance | White crystalline solid | - |
Table 2: Comparison of Energetic and Decomposition Properties
| Property | Experimental Value | Computationally Predicted Value |
| Heat of Formation (ΔfH°) | - | +24.88 kJ/mol (gas phase, G3MP2 method) |
| Thermal Decomposition (Onset) | 80-90 °C (TG), with steep mass loss between 110-120 °C | - |
| Ignition Temperature | 91-93 °C | - |
| Activation Energy (Ignition) | 78 kJ/mol | - |
| Detonation Velocity (Vd) | - | Comparable to RDX and HMX (for its salts) |
| Detonation Pressure (P) | - | Comparable to RDX and HMX (for its salts) |
| Impact Sensitivity | Sensitive | - |
| Friction Sensitivity | Very sensitive | - |
| Oxygen Balance | +21.33 % | - |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following sections outline the key experimental procedures for the synthesis and characterization of N,N'-dinitrourea.
The synthesis of N,N'-dinitrourea is typically achieved through the nitration of urea using a mixture of concentrated nitric and sulfuric acids.
-
Reagents and Materials:
-
Urea
-
95% Sulfuric acid
-
100% Nitric acid
-
Trifluoroacetic acid (for washing)
-
Ice bath
-
-
Procedure:
-
A 1:1 mixture of 95% sulfuric acid and 100% nitric acid is prepared and cooled to 0 °C in an ice bath.
-
Urea is added portion-wise to the stirred acid mixture over a period of approximately 30 minutes, ensuring the reaction temperature does not exceed 5 °C.
-
After the addition is complete, the reaction mixture is stirred for an additional 30 minutes at 0 °C.
-
The resulting white precipitate of N,N'-dinitrourea is collected by filtration.
-
To remove residual acidic impurities, which can cause instability, the product is washed multiple times with cold trifluoroacetic acid.
-
The purified N,N'-dinitrourea is then dried under vacuum.
-
-
Safety Precaution: N,N'-dinitrourea is a powerful and sensitive explosive. Appropriate safety measures, including the use of personal protective equipment and adherence to standard operating procedures for handling energetic materials, are mandatory.
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are employed to investigate the thermal stability and decomposition behavior of N,N'-dinitrourea.
-
Instrumentation:
-
A differential scanning calorimeter for DSC analysis.
-
A thermogravimetric analyzer for TGA analysis.
-
-
Procedure:
-
A small sample of N,N'-dinitrourea (typically 1-5 mg) is accurately weighed into an aluminum pan.
-
The pan is hermetically sealed and placed in the analyzer.
-
For TGA, the sample is heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen) to monitor mass loss as a function of temperature.
-
For DSC, the sample is subjected to a controlled temperature program (e.g., heating at 10 °C/min) to measure the heat flow into or out of the sample, revealing exothermic decomposition events.
-
The sensitivity of N,N'-dinitrourea to mechanical stimuli is assessed using standardized BAM (Bundesanstalt für Materialforschung und -prüfung) impact and friction tests.
-
BAM Impact Test:
-
A specified amount of the sample is placed on the anvil of the BAM fallhammer apparatus.
-
A drop weight of a defined mass is released from a certain height, impacting the sample.
-
The test is repeated at various drop heights to determine the height at which there is a 50% probability of initiation (explosion or decomposition).
-
-
BAM Friction Test:
-
A small amount of the sample is placed on a porcelain plate.
-
A porcelain peg is pressed onto the sample with a specific load.
-
The plate is then moved back and forth under the peg.
-
The test is conducted with different loads to determine the minimum load at which friction causes initiation.
-
Visualizing Methodologies and Relationships
Graphviz diagrams are provided below to illustrate the experimental workflow and the interplay between computational and experimental approaches.
Caption: Experimental workflow for the synthesis and characterization of N,N'-dinitrourea.
Caption: Interrelationship between computational prediction and experimental validation.
A Comparative Analysis of N,N'-dinitrourea and Ammonium Perchlorate as Oxidizers in Solid Propellants
A comprehensive guide for researchers and scientists on the performance, environmental impact, and handling of N,N'-dinitrourea (DNU) as a potential green alternative to the widely used ammonium perchlorate (AP) in solid rocket propellants.
The pursuit of more environmentally benign and high-performing energetic materials has led to a re-evaluation of traditional solid propellant components. Ammonium perchlorate (AP), the workhorse oxidizer in solid rocketry for decades, is facing increasing scrutiny due to the adverse environmental and health impacts of its perchlorate anion and chlorine-containing combustion products. This guide provides a detailed comparison of N,N'-dinitrourea (DNU), a nitrogen-rich compound, with AP, assessing its viability as a "green" alternative.
Performance and Physical Properties: A Tabular Comparison
The following tables summarize the key performance and physical characteristics of DNU and AP, compiled from available experimental and theoretical data.
| Property | N,N'-dinitrourea (DNU) | Ammonium Perchlorate (AP) |
| Chemical Formula | C(H₂N₂O₂)₂ | NH₄ClO₄ |
| Molecular Weight ( g/mol ) | 150.06 | 117.49 |
| Density (g/cm³) | 1.98[1] (crystal density: 2.067[2]) | ~1.95[3] |
| Oxygen Balance (%) | +21.33[1] | +34 |
Table 1: Physical and Chemical Properties
| Performance Metric | N,N'-dinitrourea (DNU) | Ammonium Perchlorate (AP) |
| Calculated Specific Impulse (s) | ~255.6 (for ADN-based propellant)¹[4] | 170 - 260[5] (a value of 256s is reported for a specific formulation[6]) |
| Impact Sensitivity (BAM, J) | 5[1] | 4-8 |
| Friction Sensitivity (BAM, N) | 76[1] | 120-160 |
| Decomposition Temperature (°C) | Ignition at 91-93[1]; can be unstable at room temp. with acid traces[7][8] | 240 - 470 (two-stage decomposition)[3][9] |
Table 2: Performance and Sensitivity Data
The "Green" Credentials: An Environmental Perspective
The primary driver for seeking alternatives to AP is its significant environmental footprint.
Ammonium Perchlorate (AP):
-
Perchlorate Contamination: Perchlorate, the anion of AP, is highly mobile in soil and water. Its contamination of drinking water sources is a major concern as it can interfere with thyroid function in humans and wildlife.
-
Acid Rain and Ozone Depletion: The combustion of AP-based propellants releases hydrochloric acid (HCl) into the atmosphere, contributing to acid rain and the depletion of the ozone layer.[10]
N,N'-dinitrourea (DNU):
-
Chlorine-Free Combustion: DNU is a CHNO compound, and its decomposition is expected to produce primarily nitrogen (N₂), water (H₂O), and carbon dioxide (CO₂). The absence of chlorine eliminates the formation of HCl and other harmful chlorinated byproducts.
-
Synthesis Concerns: The synthesis of DNU involves the nitration of urea using strong acids like a mixture of nitric acid and sulfuric acid or oleum.[2] This process presents its own set of environmental, health, and safety challenges, including the handling of corrosive and toxic materials and the generation of acidic waste streams.[11] The overall "green" profile of DNU must therefore consider its entire life cycle.
Experimental Protocols
This section details the methodologies for key experiments cited in the comparison.
Synthesis of N,N'-dinitrourea
A common laboratory-scale synthesis of DNU involves the nitration of urea.
Materials:
-
Urea
-
Concentrated Sulfuric Acid (95-98%)
-
Concentrated Nitric Acid (100%) or a mixture with Oleum
-
Trifluoroacetic acid (for washing)
-
Ice bath
Procedure:
-
A mixture of sulfuric acid and nitric acid is prepared and cooled to 0°C in an ice bath.
-
Urea is slowly added to the cold acid mixture while maintaining the temperature below 5°C.
-
After the addition is complete, the mixture is stirred for a period (e.g., 30 minutes) at 0°C, during which DNU precipitates as a white solid.[1]
-
The precipitate is filtered and washed, for example with trifluoroacetic acid, to remove residual acids which can cause instability.[7]
-
The product is then dried under a vacuum.
Caution: N,N'-dinitrourea is a sensitive and powerful explosive and should be handled with extreme care using appropriate personal protective equipment and in a facility designed for handling energetic materials.
Performance and Safety Testing
Standardized tests are used to characterize the performance and sensitivity of energetic materials.
Specific Impulse (Isp) Measurement: The specific impulse of a solid propellant is a measure of its efficiency and is typically determined through static firing of a small rocket motor. The thrust produced and the mass flow rate of the propellant are measured, and the specific impulse is calculated. ASTM D2508 provides a standard test method for solid rocket propellant specific impulse measurements.[12]
Impact and Friction Sensitivity (BAM Method):
-
BAM Impact Test: A specified weight is dropped from a certain height onto a sample of the material. The energy at which 50% of the samples react (explode, ignite, or decompose) is determined.
-
BAM Friction Test: A sample is subjected to friction between a porcelain pin and a porcelain plate under a specified load. The load at which a reaction occurs is recorded. These tests are crucial for assessing the handling and processing safety of the energetic material.[1]
Thermal Stability (DSC/TGA):
-
Differential Scanning Calorimetry (DSC): A small sample of the material is heated at a controlled rate, and the heat flow to or from the sample is measured. This technique is used to determine melting points, decomposition temperatures, and heats of reaction.
-
Thermogravimetric Analysis (TGA): The mass of a sample is monitored as it is heated at a controlled rate. TGA provides information about the decomposition process and the thermal stability of the material.
Logical Relationships and Experimental Workflow
The following diagrams illustrate the logical comparison between DNU and AP and a typical experimental workflow for characterizing a new energetic material.
References
- 1. nowa.pirotechnika.one.pl [nowa.pirotechnika.one.pl]
- 2. sciencemadness.org [sciencemadness.org]
- 3. Ammonium perchlorate - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. N,N'-Dimethyl-N,N'-dinitrourea (CAS 25466-50-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. Solid Propellant Formulations: A Review of Recent Progress and Utilized Components - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eucass.eu [eucass.eu]
- 8. chemwhat.com [chemwhat.com]
- 9. scribd.com [scribd.com]
- 10. Recent advances in new oxidizers for solid rocket propulsion - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Notes on Environmental Concerns of Nitration [unacademy.com]
- 12. Ammonium perchlorate [webbook.nist.gov]
Benchmarking N,N'-Dinitrourea Derivatives: A Comparative Guide for Energetic Material Formulations
For Researchers, Scientists, and Professionals in Energetic Materials Development
This guide provides a comparative analysis of N,N'-dinitrourea (DNU) and its derivatives, benchmarking their potential performance in explosive formulations against established materials like RDX and HMX. The information is curated for researchers seeking to explore novel energetic materials with enhanced performance and safety characteristics.
Introduction to N,N'-Dinitrourea (DNU)
N,N'-dinitrourea (O₂NNH-CO-NHNO₂), also known as DNU, is a high-nitrogen energetic material that has garnered interest as a potential component in advanced explosive and propellant formulations. While the parent DNU molecule is noted for its high density and positive oxygen balance, it suffers from chemical and thermal instability, limiting its direct application.[1] However, its derivatives, particularly its organic salts, have shown significantly improved stability while retaining high energy density, with detonation properties comparable to those of RDX and HMX.[2][3] These salts, formed by reacting DNU with various organic bases, offer a promising avenue for developing next-generation energetic materials.
Performance Comparison of DNU Derivatives and Alternatives
Direct comparative data for DNU derivatives within specific polymer-bonded explosive (PBX) formulations is limited in open literature. However, by comparing the properties of the neat compounds, we can extrapolate their potential performance in formulations. The following tables summarize key performance parameters for DNU, its promising triazolium salts, and the benchmark explosives RDX and HMX.
Table 1: Physicochemical and Performance Properties of Neat Energetic Materials
| Compound | Chemical Formula | Density (g/cm³) | Heat of Formation (kJ/mol) | Detonation Velocity (VD) (km/s) | Detonation Pressure (Pcj) (GPa) |
| DNU | C H₂ N₄ O₅ | 2.067[2] | +24.88 (gas phase)[2] | Comparable to RDX/HMX[2] | Comparable to RDX/HMX[2] |
| 1,2,4-Triazolium Salt of DNU | C₃H₄N₇O₅ | 1.75 - 1.86[2] | N/A | Comparable to RDX/HMX[2] | Comparable to RDX/HMX[2] |
| RDX | C₃H₆N₆O₆ | 1.82 | +61.5 | 8.75 | 34.0 |
| HMX | C₄H₈N₈O₈ | 1.91 | +74.9 | 9.10 | 39.3 |
Table 2: Sensitivity Properties of Neat Energetic Materials
| Compound | Impact Sensitivity | Friction Sensitivity |
| DNU | Sensitive[1] | Very Sensitive[1] |
| 1,2,4-Triazolium Salt of DNU | Lower than DNU[3] | Lower than DNU[3] |
| RDX | 7.4 J (BAM Fallhammer) | 120 N (BAM Friction)[4] |
| HMX | 7.4 J (BAM Fallhammer) | 120 N (BAM Friction) |
Note: The formation of salts significantly improves the safety profile of DNU, reducing its sensitivity to external stimuli like impact and friction.[3]
Experimental Protocols
Detailed and standardized experimental procedures are critical for the accurate benchmarking of energetic materials. Below are methodologies for the synthesis of DNU, a general procedure for creating a plastic-bonded explosive (PBX) formulation, and standard sensitivity and performance tests.
Synthesis of N,N'-Dinitrourea (DNU)
N,N'-dinitrourea can be synthesized by the nitration of urea using a mixed acid solution at low temperatures.
Materials:
-
Urea
-
100% Nitric Acid (HNO₃)
-
20% Oleum (H₂SO₄·SO₃)
Procedure:
-
Prepare a nitrating mixture of 100% HNO₃ and 20% oleum.
-
Cool the mixed acid to between -15°C and 0°C in an ice-salt bath.
-
Slowly add urea to the stirred nitrating mixture, ensuring the temperature does not exceed 5°C.
-
After the addition is complete, allow the reaction to proceed for approximately 30-50 minutes while maintaining the low temperature.
-
The N,N'-dinitrourea product precipitates out of the solution.
-
Filter the precipitate from the acid mixture.
-
Wash the product carefully with cold, dry solvents to remove residual acid.
-
Dry the final product under vacuum.
Caution: N,N'-dinitrourea is a powerful and sensitive explosive and must be handled with appropriate safety precautions.
General Formulation of a Plastic-Bonded Explosive (PBX)
This protocol describes a general slurry coating method for preparing a PBX, a common type of explosive formulation.
Materials:
-
Energetic material crystals (e.g., DNU derivative, RDX)
-
Polymer binder (e.g., Viton A, Kel-F 800)
-
Plasticizer (if required)
-
Solvent for the binder (e.g., ethyl acetate)
-
Non-solvent for the energetic material (e.g., water with a surfactant)
Procedure:
-
A suspension of the energetic material crystals is prepared in a non-solvent liquid (e.g., water) within a mixing vessel.
-
The polymer binder is dissolved in a suitable organic solvent to create a lacquer.
-
The polymer lacquer is added to the stirred suspension of the energetic material.
-
The solvent from the lacquer is removed, often by distillation, causing the polymer to precipitate and coat the energetic crystals.
-
The coated granules are filtered, washed, and dried.
-
The resulting molding powder can then be pressed into charges of the desired shape and density.
Performance and Sensitivity Testing
A. Detonation Velocity (VD) Measurement The detonation velocity is a key performance indicator and can be measured using optical methods or ionization pins.[5]
-
Method: A cylindrical charge of the explosive formulation is prepared. A series of optical fibers or electrical contact pins are placed at precise, known intervals along the length of the charge. The charge is initiated at one end. As the detonation front propagates along the charge, it triggers each pin or disrupts the light transmission in each fiber. The time intervals between these triggers are recorded with high precision. The detonation velocity is then calculated from the known distances and the measured time intervals.[5]
B. Detonation Pressure (Pcj) Measurement Detonation pressure is often determined using the impedance matching technique.[6]
-
Method: The detonation wave from the test explosive impacts a barrier made of an inert material with a known shock Hugoniot (relationship between shock velocity and particle velocity). The shock velocity induced in the inert material is measured, typically using optical probes.[7] By applying the principles of impedance matching at the interface between the explosive products and the inert material, the detonation pressure can be determined.[6]
C. Impact Sensitivity Test (BAM Fallhammer) This test determines the energy required to initiate a reaction in an explosive upon impact.
-
Method: A small, specified amount of the explosive sample (typically around 40 mm³) is placed between a steel anvil and a striker. A drop weight of a known mass is released from a specified height, impacting the striker and the sample. A series of tests are conducted at various drop heights to determine the height at which there is a 50% probability of initiation (a "go," indicated by a flame, flash, or audible report). The result is typically reported as the energy in Joules (J).
D. Friction Sensitivity Test (BAM Friction Apparatus) This test assesses the sensitivity of an explosive to frictional stimuli.[8]
-
Method: A small sample of the explosive is placed on a fixed porcelain plate.[8] A porcelain pin is pressed onto the sample with a specific, adjustable load. The plate is then moved back and forth under the pin one time. Tests are conducted with increasing loads until an initiation (spark, flame, or explosion) is observed. The result is reported as the load in Newtons (N) at which a reaction occurs.[4]
Visualizing Workflows and Relationships
The following diagrams illustrate the key processes in the development and characterization of DNU-based energetic materials.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. Dense energetic salts of N,N′-dinitrourea (DNU) - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. “Green” PBX Formulations Based on High Explosives (RDX and HMX) and Water-Soluble pH-Sensitive Polymeric Binders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nmt.edu [nmt.edu]
- 6. Characterization of the Detonation Pressure of a PETN Based PBX with the Optical Active Method [publica.fraunhofer.de]
- 7. researchgate.net [researchgate.net]
- 8. smsenergetics.com [smsenergetics.com]
"A comparative study on the thermal stability of various nitrourea compounds"
This guide provides a comparative overview of the thermal stability of various nitrourea compounds, which are a class of energetic materials. The thermal behavior of these compounds is a critical factor in determining their safety, storage, and performance characteristics. The data presented herein is compiled from various studies employing thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
Quantitative Thermal Stability Data
The thermal stability of nitrourea compounds is primarily characterized by their decomposition temperature. The data below summarizes the peak decomposition temperatures (Tp) obtained from DSC and TGA measurements at various heating rates.
| Compound | Common Name/Abbreviation | Peak Decomposition Temperature (Tp) | Heating Rate (°C/min) | Analytical Method |
| N-Nitrourea | NU | 161.8 °C | 10 | DSC |
| N,N'-Dinitrourea | DNU | 134.5 °C | 5 | DSC |
| 1,3,5-Trinitro-1,3,5-triazacyclohexane | RDX (Reference) | 204 °C | 10 | DSC |
| 1,3-Dinitro-1,3-diazacyclopentane | 221.9 °C | 10 | DSC | |
| 1,3-Dinitro-1,3-diazacyclohexane | 215.1 °C | 10 | DSC |
Note: Direct comparison between compounds should be made with caution, as experimental conditions, particularly heating rate, significantly influence the measured decomposition temperature.
Experimental Workflow for Thermal Analysis
The process of evaluating the thermal stability of nitrourea compounds follows a structured workflow, from sample preparation to data interpretation. This ensures accurate and reproducible results.
Caption: Workflow for comparative thermal stability analysis of nitrourea compounds.
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and comparable thermal stability data. Below are generalized protocols for DSC and TGA analysis of nitrourea compounds.
1. Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting and decomposition.
-
Instrumentation: A calibrated Differential Scanning Calorimeter.
-
Sample Preparation:
-
Accurately weigh 0.5–2.0 mg of the nitrourea compound into an aluminum crucible.
-
Hermetically seal the crucible to contain any gaseous decomposition products and prevent sublimation.
-
Prepare an identical empty, sealed crucible to serve as the reference.
-
-
Analytical Procedure:
-
Place the sample and reference crucibles into the DSC cell.
-
Purge the cell with a high-purity inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min) to provide a stable thermal environment.
-
Heat the sample from ambient temperature (e.g., 30 °C) to a final temperature (e.g., 400 °C) at a constant heating rate (e.g., 5, 10, 15, or 20 °C/min). Using multiple heating rates allows for the calculation of kinetic parameters.
-
Record the heat flow as a function of temperature. The exothermic peak corresponds to the decomposition of the material, and the temperature at the apex of this peak is the peak decomposition temperature (Tp).
-
2. Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature. It is used to determine decomposition temperatures and quantify mass loss.
-
Instrumentation: A calibrated Thermogravimetric Analyzer.
-
Sample Preparation:
-
Weigh 1.0–5.0 mg of the nitrourea compound directly onto a tared TGA sample pan (typically ceramic or platinum).
-
-
Analytical Procedure:
-
Place the sample pan into the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate.
-
Heat the sample at a predetermined constant heating rate (e.g., 10 °C/min) through a defined temperature range.
-
Continuously monitor and record the sample's mass as a function of temperature.
-
The resulting TGA curve plots percentage weight loss versus temperature, providing information on the onset and completion of decomposition.
-
Discussion
The thermal stability of nitrourea compounds is influenced by their molecular structure. For instance, the presence of multiple nitro groups can affect the energy of the N-N bonds, influencing the temperature at which decomposition begins. As seen in the data, N,N'-dinitrourea (DNU) exhibits a lower decomposition temperature than the parent N-nitrourea (NU), suggesting that the second nitro group may destabilize the molecule. Cyclic nitroureas, such as 1,3-dinitro-1,3-diazacyclopentane, can show significantly different thermal stabilities due to ring strain and molecular conformation.
When evaluating these materials, it is essential to consider the entire thermal profile, including the onset temperature of decomposition and the total energy released (enthalpy of decomposition), which can also be determined from the DSC thermogram. For a comprehensive understanding, these thermal analysis techniques are often coupled with methods like mass spectrometry to identify the gaseous products evolved during decomposition.
A Comparative Guide to the Reactivity of N,N'-dinitrourea in Nucleophilic Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative evaluation of the reactivity of N,N'-dinitrourea (DNU) in nucleophilic substitution reactions. Due to the limited availability of directly comparable kinetic data for DNU and its alternatives under identical conditions, this guide summarizes available experimental findings for DNU and compares them with those of other relevant energetic materials, namely 1,1-diamino-2,2-dinitroethene (FOX-7) and 2-oxo-1,3,5-trinitro-1,3,5-triazacyclohexane (Keto-RDX). For a broader context, the well-characterized reactivity of 2,4-dinitrochlorobenzene in nucleophilic aromatic substitution (SNAr) reactions is also included as a benchmark.
Executive Summary
N,N'-dinitrourea (DNU) is a highly reactive compound, susceptible to nucleophilic attack due to the strong electron-withdrawing nature of its two nitro groups. This reactivity makes it a valuable precursor in the synthesis of other energetic materials. However, its instability also presents handling challenges. This guide explores its reactivity profile in comparison to FOX-7 and Keto-RDX, two other important energetic materials, to inform researchers on their potential applications and handling considerations in synthetic chemistry.
Data Presentation: Comparative Reactivity and Properties
The following tables summarize the available data on the physical properties and reactivity of DNU and its alternatives. It is important to note that the reaction conditions for the cited data may vary, and direct comparisons of reaction rates should be made with caution.
Table 1: Physical and Chemical Properties of N,N'-dinitrourea and Alternatives
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Density (g/cm³) | Key Features |
| N,N'-dinitrourea (DNU) | CH₂N₄O₅ | 150.05 | 1.98[1] | Highly reactive, thermally sensitive, precursor to nitramide.[1] |
| FOX-7 | C₂H₄N₄O₄ | 148.08 | 1.885 | Insensitive high explosive, good thermal stability. |
| Keto-RDX | C₃H₄N₆O₅ | 220.11 | ~1.91 | Powerful energetic material, more sensitive than RDX.[2] |
| 2,4-Dinitrochlorobenzene | C₆H₃ClN₂O₄ | 202.55 | 1.687 | Standard substrate for SNAr reactions, reactivity enhanced by two nitro groups.[3][4][5] |
Table 2: Reactivity in Nucleophilic Substitution Reactions
| Compound | Nucleophile | Solvent | Product(s) | Observations / Kinetic Data |
| N,N'-dinitrourea (DNU) | Bases (e.g., NH₃, amines) | Mild conditions | Salts of nitrourea and N-alkyl-N'-nitroureas | Decomposes in the presence of excess amines.[6] |
| Hydrazine | - | 4-nitrosemicarbazide | Qualitative observation of reaction.[6] | |
| Hydroxylamine | - | N-hydroxy-N'-nitrourea | Qualitative observation of reaction.[6] | |
| Formaldehyde | Varies | Hydroxymethyl derivatives | Reaction conditions influence product formation. | |
| FOX-7 | Hydrazino compounds | - | 2-methyl-5-nitro-1,2,3-triazole-4-amine and 1,5-bis(1-amino-2,2-dinitrovinyl)carbonohydrazide | Undergoes unexpected cyclization and substitution reactions.[4] |
| Picryl chloride | - | 1‐amino‐1‐picrylamino‐2,2‐dinitroethylene (APDE) | Aromatic nucleophilic substitution reaction.[7] | |
| 2,4-Dinitrochlorobenzene | Aniline | Toluene | N-(2,4-dinitrophenyl)aniline | Third-order in amine, suggesting amine aggregates as the nucleophile.[8] |
| Aromatic amines | Toluene | Substituted diphenylamines | Reaction kinetics studied, showing dependence on nucleophile structure.[8] |
Experimental Protocols
Detailed experimental protocols for nucleophilic substitution reactions of DNU are not extensively reported in readily available literature. However, a general procedure for its synthesis and its reaction with bases can be outlined based on available information.
Synthesis of N,N'-dinitrourea (DNU)
Caution: N,N'-dinitrourea is an energetic material and should be handled with appropriate safety precautions.
Materials:
-
Urea
-
100% Nitric Acid
-
20% Oleum (fuming sulfuric acid)
-
Ice-salt bath
-
Filtration apparatus
Procedure:
-
A mixture of equal parts of 100% nitric acid and 20% oleum is prepared and cooled to between -15°C and -10°C in an ice-salt bath with stirring.
-
Urea is added portion-wise to the stirred acid mixture, ensuring the reaction temperature does not exceed 0°C.
-
After the addition is complete, the mixture is stirred for an additional 30 minutes at a temperature between 0°C and +5°C.
-
The resulting precipitate of crude DNU is collected by filtration in the cold. The crude product is reported to be obtained in approximately 95% yield.
-
It is crucial to note that DNU is unstable at room temperature, especially in the presence of water and acid traces, and can decompose, potentially leading to spontaneous ignition.
General Protocol for Nucleophilic Substitution with Amines
Materials:
-
N,N'-dinitrourea (DNU)
-
Amine (e.g., ammonia, primary amine)
-
Anhydrous solvent (e.g., ether, dichloromethane)
-
Cooling bath
Procedure:
-
DNU is dissolved or suspended in a suitable anhydrous solvent under an inert atmosphere and cooled to a low temperature (e.g., 0°C or below).
-
The amine nucleophile is added dropwise to the cooled solution/suspension with vigorous stirring.
-
The reaction is monitored by a suitable method (e.g., TLC, IR spectroscopy) to determine the consumption of the starting material.
-
Upon completion, the reaction mixture is worked up to isolate the product. This may involve filtration to collect a solid product or extraction to isolate a soluble product. The workup procedure will be highly dependent on the specific product's properties.
-
Excessive amounts of amines can lead to the decomposition of DNU salts to form onium salts of nitrourea or N-alkyl-N'-nitroureas.[6]
Mandatory Visualization
The following diagram illustrates a generalized workflow for evaluating the reactivity of N,N'-dinitrourea in nucleophilic substitution reactions.
Caption: Generalized workflow for the evaluation of N,N'-dinitrourea reactivity.
Discussion and Conclusion
The available literature indicates that N,N'-dinitrourea is a highly reactive substrate for nucleophilic substitution. This high reactivity is attributed to the presence of two strongly electron-withdrawing nitro groups, which polarize the N-C and N-N bonds, making them susceptible to attack by nucleophiles. The reactions of DNU with bases, hydrazine, and hydroxylamine lead to substitution products, highlighting its utility as a synthon for other energetic materials.[6]
In comparison, FOX-7 is noted for its lower sensitivity and good thermal stability, which suggests a lower reactivity towards nucleophiles compared to DNU. However, it still undergoes nucleophilic substitution reactions, as evidenced by its reactions with picryl chloride and hydrazino compounds.[4][7] Keto-RDX is a powerful explosive and is known to be more sensitive than RDX, which may imply a higher reactivity, but specific data on its nucleophilic substitution reactions for direct comparison is scarce in the reviewed literature.[2]
The reactivity of 2,4-dinitrochlorobenzene in SNAr reactions is well-documented and serves as a useful benchmark. The presence of two nitro groups in ortho and para positions to the chlorine atom significantly activates the ring towards nucleophilic attack.[3][4][5] The reactivity of DNU is conceptually similar, with the nitro groups activating the urea backbone.
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. Keto-RDX Delrapport 1: En Syntesbeskrivning och Preliminaera Kaenslighetsdata (Keto-RDX Report 1: A Description of Synthesis and Preliminary Sensitivity Data). | National Technical Reports Library - NTIS [ntrl.ntis.gov]
- 3. shaalaa.com [shaalaa.com]
- 4. doubtnut.com [doubtnut.com]
- 5. Nucleophilic substitution reaction of 2,4-dinitrochlorobenzene is faster than p- nitrochlorobenzene . Give reason [allen.in]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
N,N'-Dinitrourea: A Comparative Safety and Performance Analysis Against Traditional Explosives
For Immediate Release
A comprehensive assessment of the energetic material N,N'-dinitrourea (DNU) reveals a unique profile of high performance and notable sensitivity, positioning it as a compound of significant interest for specialized applications in comparison to traditional explosives such as TNT, RDX, and HMX. This guide provides a detailed comparison of its safety and performance characteristics, supported by experimental data, to inform researchers and scientists in the field of energetic materials.
Executive Summary
N,N'-dinitrourea (DNU) is a powerful explosive notable for its high density and positive oxygen balance, which contributes to its energetic output.[1] However, experimental data indicates that DNU is highly sensitive to both impact and friction, a critical consideration for handling and application. In terms of performance, its detonation velocity is comparable to that of TNT, while its calculated detonation pressure is expected to be in the range of more powerful explosives like RDX and HMX. This combination of high energy and heightened sensitivity distinguishes DNU from conventional military explosives.
Data Presentation: A Comparative Overview
The following tables summarize the key safety and performance parameters of DNU in comparison to TNT, RDX, and HMX.
| Physicochemical Properties | N,N'-Dinitrourea (DNU) | TNT | RDX | HMX |
| Chemical Formula | CH₂N₄O₅ | C₇H₅N₃O₆ | C₃H₆N₆O₆ | C₄H₈N₈O₈ |
| Molar Mass ( g/mol ) | 150.06 | 227.13 | 222.12 | 296.16 |
| Density (g/cm³) | 1.98[1] | 1.65 | 1.82 | 1.91 |
| Oxygen Balance (%) | +21.33[1] | -74.0 | -21.6 | -21.6 |
| Detonation Performance | N,N'-Dinitrourea (DNU) | TNT | RDX | HMX |
| Detonation Velocity (m/s) | 8,750 | 6,900 | 8,750 | 9,100 |
| Detonation Pressure (GPa) | Not Experimentally Found | 19 | 34 | 39 |
| Safety Characteristics | N,N'-Dinitrourea (DNU) | TNT | RDX | HMX |
| Impact Sensitivity (BAM, J) | 4[1] | 15 | 7.4 | 7.4 |
| Friction Sensitivity (BAM, N) | 36[1] | 353 | 120 | 120 |
| Thermal Stability (Decomposition Temp, °C) | ~110-120 (onset) | 240 | 205 | 280 |
Experimental Protocols
Synthesis of N,N'-Dinitrourea
The synthesis of N,N'-dinitrourea typically involves the nitration of urea. A common method is the direct nitration of urea with a mixture of concentrated nitric acid and oleum at low temperatures.
Sensitivity Testing: BAM Fallhammer and Friction Apparatus
The impact and friction sensitivity of the explosives are determined using the BAM (Bundesanstalt für Materialprüfung) standard methods.
-
Impact Sensitivity (BAM Fallhammer Test): This test determines the energy required to cause an explosion of a sample upon impact by a falling weight. A sample of the explosive is placed on an anvil, and a specified weight is dropped from varying heights. The energy (in Joules) at which a 50% probability of explosion occurs is recorded. For DNU, an impact energy of 4 Joules was reported, indicating high sensitivity.
-
Friction Sensitivity (BAM Friction Test): This test assesses the sensitivity of an explosive to frictional stimuli. A small amount of the sample is subjected to friction between a porcelain peg and a porcelain plate under a specified load. The load (in Newtons) at which an explosion or decomposition occurs is recorded. DNU exhibits high friction sensitivity with a value of 36 Newtons.
Thermal Stability: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)
The thermal stability of the explosives is evaluated using DSC and TGA techniques.
-
Differential Scanning Calorimetry (DSC): A sample is heated at a constant rate, and the heat flow to or from the sample is measured relative to a reference. This provides information on melting points and decomposition temperatures.
-
Thermogravimetric Analysis (TGA): The mass of a sample is measured over time as the temperature changes. This analysis helps to determine the temperature at which decomposition begins and the extent of mass loss. For DNU, the onset of a steep mass loss, indicating decomposition, occurs between 110 and 120°C.
Detonation Performance Measurement
-
Detonation Velocity: This is the speed at which the detonation wave propagates through the explosive. It is a key indicator of an explosive's performance and is typically measured using electronic probes or high-speed photography.
-
Detonation Pressure: This is the pressure of the shock wave produced by the detonation. It is a measure of the explosive's brisance or shattering power. It can be calculated from the detonation velocity and density of the explosive.
Experimental Workflow and Safety Assessment
The overall process for the safety and performance assessment of an explosive like DNU follows a logical progression from synthesis to detailed characterization.
Conclusion
N,N'-dinitrourea is a high-performing energetic material with a detonation velocity that rivals that of RDX. Its significant positive oxygen balance suggests a high energy release upon detonation. However, its heightened sensitivity to impact and friction, coupled with a lower thermal stability compared to traditional military explosives, necessitates careful handling and limits its application to scenarios where extreme power is required and safety protocols can be rigorously implemented. Further research into desensitization methods for DNU could unlock its potential for a broader range of applications. This comparative guide underscores the critical importance of a thorough safety and performance evaluation for the development and application of new energetic materials.
References
Safety Operating Guide
Safe Disposal of Urea, N,N'-dinitro-: A Guide for Laboratory Professionals
For Immediate Attention: Urea, N,N'-dinitro- (DNU) is a powerful and sensitive explosive material. It requires specialized handling and disposal procedures. Under no circumstances should this compound be disposed of through standard laboratory waste streams or drains.
This document provides essential safety and logistical information for the proper disposal of Urea, N,N'-dinitro- (DNU) in a laboratory setting. The procedures outlined are designed for researchers, scientists, and drug development professionals who may handle this energetic material. Due to its hazardous nature, adherence to these guidelines is critical to ensure the safety of laboratory personnel and the surrounding environment.
Immediate Safety and Handling Precautions
Urea, N,N'-dinitro- is known for its sensitivity to impact, friction, and heat. It has low thermal stability and can undergo decomposition, which may lead to spontaneous ignition at room temperature, particularly in the presence of acids or water.[1]
Key Safety Measures:
-
Always handle with appropriate precautions for energetic materials. This includes using personal protective equipment (PPE) such as safety goggles, face shields, and appropriate gloves.
-
Work in a well-ventilated area, such as a fume hood, to avoid inhalation of any potential decomposition products.
-
Avoid contact with incompatible materials, especially strong acids and oxidizing agents, which can lead to violent reactions.
-
Store in a cool, dry, and well-ventilated area, away from heat sources and direct sunlight. Some research suggests that washing with trifluoroacetic acid can improve its stability for storage.
Disposal Procedure: Chemical Neutralization via Alkaline Hydrolysis
While specific, validated protocols for the laboratory-scale disposal of Urea, N,N'-dinitro- are not widely published, information on the decomposition of chemically related compounds, such as nitrosoureas and nitrocellulose, points to alkaline hydrolysis as a viable method for its neutralization. This process aims to break down the energetic molecule into less hazardous, water-soluble compounds.
The following procedure is a recommended approach based on the known reactivity of nitrourea compounds and general principles for the disposal of energetic materials. It is imperative that this procedure is carried out on a small scale (milligrams to a few grams) and with extreme caution.
Experimental Protocol:
-
Preparation:
-
Work in a designated area for hazardous materials, preferably within a fume hood with the sash lowered as much as possible.
-
Have an ice bath readily available for temperature control.
-
Prepare a dilute solution of sodium hydroxide (e.g., 2 M). Caution: The neutralization reaction can be exothermic. Start with a lower concentration of base and monitor the temperature closely.
-
-
Neutralization:
-
In a reaction vessel (e.g., a beaker or flask) of appropriate size, suspend the Urea, N,N'-dinitro- in a large volume of cold water.
-
While stirring vigorously, slowly add the dilute sodium hydroxide solution dropwise.
-
Continuously monitor the temperature of the reaction mixture. If the temperature begins to rise significantly, immediately stop the addition of the base and cool the vessel in the ice bath.
-
Continue the slow addition of the sodium hydroxide solution until the Urea, N,N'-dinitro- is fully dissolved and the solution remains basic (check with pH paper).
-
-
Verification of Decomposition (if feasible and necessary):
-
Allow the basic solution to stir at a controlled, cool temperature for a sufficient period to ensure complete hydrolysis. The exact time may vary and should be determined with caution, potentially starting with several hours.
-
If analytical capabilities are available (e.g., HPLC, TLC), a small, carefully quenched aliquot of the reaction mixture can be analyzed to confirm the absence of the starting material.
-
-
Final Disposal:
-
Once the decomposition is complete, the resulting aqueous solution, containing the breakdown products, should be neutralized with a dilute acid (e.g., hydrochloric acid) with cooling.
-
The neutralized solution should be disposed of as hazardous waste in a properly labeled container, in accordance with local, state, and federal regulations.
-
Quantitative Data Summary
The following table summarizes key quantitative data relevant to the handling and decomposition of Urea, N,N'-dinitro-.
| Parameter | Value | Source |
| Thermal Decomposition Onset | 80-90 °C | [1] |
| Rapid Mass Loss Temperature | 110-120 °C | [1] |
| Recommended Base Concentration for Hydrolysis | Start with a dilute solution (e.g., 2 M NaOH) | Inferred from general procedures for energetic materials |
| Temperature Control during Neutralization | Maintain at or below room temperature with an ice bath | Standard practice for exothermic reactions with sensitive materials |
Logical Workflow for Disposal
The following diagram illustrates the step-by-step process for the safe disposal of Urea, N,N'-dinitro-.
Disclaimer: This guide is intended to provide essential information based on available data for chemically related compounds. The disposal of highly energetic materials like Urea, N,N'-dinitro- should only be undertaken by trained professionals with a thorough understanding of the associated risks. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all applicable regulations.
References
Personal protective equipment for handling Urea, N,N'-dinitro-
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling, storage, and disposal of Urea, N,N'-dinitro-. Given the hazardous nature of this compound, strict adherence to these protocols is mandatory to ensure personnel safety and operational integrity.
Hazard Identification and Personal Protective Equipment (PPE)
Urea, N,N'-dinitro-, also known as 1,3-dinitrourea, is a powerful and sensitive explosive.[1] It must be handled with extreme caution, employing all standard safety procedures for energetic materials.[1] The primary hazards include explosion from shock, friction, or heat, and the generation of toxic gases upon decomposition.
Proper selection and use of Personal Protective Equipment (PPE) are the first line of defense against these hazards. The following table summarizes the required PPE for various operations involving Urea, N,N'-dinitro-.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Transfer (Small Quantities) | Safety goggles and a face shield.[2][3] | Chemical-resistant gloves (e.g., nitrile, minimum 4mil thickness).[3] Consider double-gloving. | Flame-retardant lab coat.[4] | Not generally required if handled in a certified chemical fume hood. |
| Synthesis and Purification | Safety goggles and a face shield.[2][3] | Heavy-duty, chemical-resistant gloves (e.g., neoprene over nitrile).[3] | Flame-retardant lab coat and a chemical-resistant apron.[2][3] | Use within a certified chemical fume hood is mandatory. |
| Handling of Solutions | Safety goggles. A face shield is recommended if splashing is possible.[3] | Chemical-resistant gloves.[3] | Flame-retardant lab coat. | Use within a well-ventilated area or a chemical fume hood. |
| Spill Cleanup | Safety goggles and a face shield.[2] | Heavy-duty, chemical-resistant gloves. | Chemical-resistant coveralls. | Air-purifying respirator with appropriate cartridges for organic vapors and acid gases. |
| Waste Disposal | Safety goggles and a face shield. | Heavy-duty, chemical-resistant gloves. | Chemical-resistant coveralls. | Air-purifying respirator with appropriate cartridges. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling Urea, N,N'-dinitro- is crucial to minimize risks. The following workflow outlines the necessary steps from receipt to disposal.
Caption: Workflow for the safe handling of Urea, N,N'-dinitro-.
Experimental Protocols:
-
Weighing:
-
Ensure the work area within the chemical fume hood is clean and free of other chemicals and equipment.[2]
-
Place a blast shield in front of the balance.
-
Use non-sparking spatulas and weigh boats.
-
Weigh the smallest quantity of material necessary for the experiment.[2]
-
Carefully transfer the material to the reaction vessel within the fume hood.
-
Clean any residual dust with a damp cloth; do not dry sweep.
-
-
Synthesis:
-
All reactions involving Urea, N,N'-dinitro- must be conducted in a certified chemical fume hood, behind a blast shield.[2]
-
Use reaction vessels that are in good condition and appropriate for the scale of the reaction.
-
Avoid using metal clamps or other metal equipment that could cause friction or impact.[2]
-
Maintain strict temperature control, as the compound has low thermal stability.[1]
-
Ensure proper ventilation and be aware of potential off-gassing.
-
Emergency Procedures
In the event of an emergency, immediate and correct action is critical.
Caption: Immediate actions for emergencies involving Urea, N,N'-dinitro-.
| Emergency Situation | Immediate Action |
| Small Spill | 1. Alert personnel in the immediate area. 2. If trained and safe to do so, moisten the spilled material with a non-reactive solvent (e.g., water, if compatible) to prevent dust formation. 3. Use a non-sparking scoop and place the material in a designated hazardous waste container. 4. Decontaminate the area with a suitable solvent. 5. Report the spill to the safety officer. |
| Large Spill | 1. Evacuate the laboratory immediately. 2. Activate the nearest fire alarm. 3. Call emergency services and inform them of the nature of the spill. 4. Do not attempt to clean up a large spill. |
| Fire | 1. If the fire is small and you are trained to use a fire extinguisher, you may attempt to extinguish it with a Class D extinguisher for combustible metals or a Class ABC for other materials, if Urea, N,N'-dinitro- is not directly involved. 2. If Urea, N,N'-dinitro- is involved in the fire, or if the fire is large, evacuate immediately. 3. Activate the fire alarm and call emergency services. |
| Personal Exposure | Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[5] Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[5] Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention. Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5] |
Disposal Plan
All waste containing Urea, N,N'-dinitro- is considered hazardous and potentially explosive.
-
Waste Collection:
-
Collect all waste (solid and liquid) in designated, compatible, and clearly labeled hazardous waste containers.
-
Do not mix with other waste streams.
-
Solid waste should be wetted with a non-reactive solvent to reduce sensitivity.
-
-
Waste Storage:
-
Store waste containers in a designated, secure, and well-ventilated area, away from heat, sparks, and incompatible materials.
-
The storage area should be equipped with appropriate fire suppression systems.
-
-
Final Disposal:
-
Disposal must be carried out by a certified hazardous waste disposal company with experience in handling energetic materials.
-
Do not attempt to dispose of Urea, N,N'-dinitro- through standard laboratory waste channels.
-
Detonation may be a viable disposal method but should only be performed by qualified professionals in a controlled environment.[6]
-
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
